Product packaging for 4-(Azidomethyl)benzoic acid(Cat. No.:CAS No. 79584-03-5)

4-(Azidomethyl)benzoic acid

カタログ番号: B164790
CAS番号: 79584-03-5
分子量: 177.16 g/mol
InChIキー: QWRURNUFBGDSDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

4-(Azidomethyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B164790 4-(Azidomethyl)benzoic acid CAS No. 79584-03-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(azidomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRURNUFBGDSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608218
Record name 4-(Azidomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79584-03-5
Record name 4-(Azidomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Azidomethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Azidomethyl)benzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Azidomethyl)benzoic acid, a key reagent in the field of bioconjugation and drug development. The information is intended to support researchers and scientists in their understanding and utilization of this versatile molecule.

Core Chemical Properties

This compound is a bifunctional molecule featuring a carboxylic acid and an azide (B81097) group. This unique structure allows for its use as a linker in "click chemistry" reactions. The following table summarizes its key chemical and physical properties.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 79584-03-5[2][3]
Molecular Formula C₈H₇N₃O₂[2][4]
Molecular Weight 177.16 g/mol [1][2][4]
Appearance White solid powder
Storage Temperature Room temperature[3]
SMILES C1=CC(=CC=C1CN=[N+]=[N-])C(=O)O[1][2]
InChI InChI=1S/C8H7N3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h1-4H,5H2,(H,12,13)[1][4]
InChIKey QWRURNUFBGDSDL-UHFFFAOYSA-N[1][4]

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ = 8.14 (d, J = 8.4 Hz, 2H, aromatic), 7.44 (d, J = 8.1 Hz, 2H, aromatic), 4.45 (s, 2H, -CH₂-N₃).

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) data is available for this compound, which can be used to confirm its molecular weight and fragmentation pattern.[4] A key fragmentation pathway for organic azides is the loss of a nitrogen molecule (N₂), resulting in a characteristic neutral loss of 28 Da.[2]

Infrared (IR) Spectroscopy

A full IR spectrum for this compound is not available in the public domain. However, the expected characteristic absorption bands based on its functional groups are:

  • Azide (-N₃) stretch: A strong, sharp absorption band is expected around 2100 cm⁻¹ . This is a highly reliable diagnostic peak for the azide functional group.[2]

  • Carboxylic acid (C=O) stretch: A strong absorption is anticipated in the region of 1700-1680 cm⁻¹ .

  • Carboxylic acid (O-H) stretch: A very broad band is expected from 3300 to 2500 cm⁻¹ .

  • Aromatic C-H stretch: Peaks are expected in the region of 3100-3000 cm⁻¹ .

  • Aromatic C=C stretches: These typically appear in the 1600-1450 cm⁻¹ region.

Experimental Protocols: Synthesis of this compound

There are multiple established protocols for the synthesis of this compound. Two common methods are detailed below.

Method 1: From 4-(Chloromethyl)benzoic acid

This method involves the nucleophilic substitution of the chloride with an azide ion.

Reaction: 4-(Chloromethyl)benzoic acid + Sodium Azide → this compound

Detailed Protocol:

  • Dissolve 4-(Chloromethyl)benzoic acid in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Add sodium azide (NaN₃) to the solution, along with a catalytic amount of sodium iodide (NaI).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up by adding water and acidifying with a dilute acid (e.g., HCl) to precipitate the product.

  • The crude product is then extracted with an organic solvent like diethyl ether.

  • The organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and the solvent is evaporated to yield this compound as a white solid.

G 4-(Chloromethyl)benzoic acid 4-(Chloromethyl)benzoic acid Reaction Mixture Reaction Mixture 4-(Chloromethyl)benzoic acid->Reaction Mixture Sodium Azide Sodium Azide Sodium Azide->Reaction Mixture DMSO, NaI (cat.) DMSO, NaI (cat.) DMSO, NaI (cat.)->Reaction Mixture Work-up (H₂O, HCl) Work-up (H₂O, HCl) Reaction Mixture->Work-up (H₂O, HCl) Extraction (Diethyl Ether) Extraction (Diethyl Ether) Work-up (H₂O, HCl)->Extraction (Diethyl Ether) Purification Purification Extraction (Diethyl Ether)->Purification This compound This compound Purification->this compound

Synthesis from 4-(Chloromethyl)benzoic acid.
Method 2: From 4-Aminobenzoic acid

This synthesis proceeds through a diazotization reaction followed by substitution with azide.

Reaction:

  • 4-Aminobenzoic acid + Sodium Nitrite/Acid → Diazonium Salt

  • Diazonium Salt + Sodium Azide → 4-Azidobenzoic acid (Note: This method yields 4-Azidobenzoic acid, not this compound. A subsequent reduction and azidation of the methyl group would be required).

A more direct synthesis from a different starting material is generally preferred for this compound.

A variation for the synthesis of related compounds involves refluxing 4-chloromethyl benzoic acid with sodium azide in ethanol.[5]

Applications in Research and Drug Development

The primary application of this compound is in click chemistry , a set of biocompatible reactions that are rapid, high-yielding, and specific.[6][7] The azide group of this compound can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[3][7]

This reactivity makes it an invaluable tool for:

  • Bioconjugation: Linking molecules of interest, such as peptides, proteins, nucleic acids, and lipids, to other molecules or surfaces.[7]

  • Drug Development: As a linker for creating antibody-drug conjugates (ADCs) or for attaching targeting ligands to drug molecules.

  • Proteomics and Chemical Biology: For the labeling and identification of proteins and other biomolecules in complex biological systems.

G cluster_0 Click Chemistry Reactions cluster_1 Applications This compound This compound Triazole Linkage Triazole Linkage This compound->Triazole Linkage CuAAC or SPAAC Alkyne-containing Molecule Alkyne-containing Molecule Alkyne-containing Molecule->Triazole Linkage Bioconjugation Bioconjugation Triazole Linkage->Bioconjugation Drug Development Drug Development Triazole Linkage->Drug Development Proteomics Proteomics Triazole Linkage->Proteomics

Role in Click Chemistry and its Applications.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.[8]

  • H314: Causes severe skin burns and eye damage.[8]

  • May cause respiratory irritation.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[8][9]

References

4-(Azidomethyl)benzoic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the synthesis of 4-(azidomethyl)benzoic acid for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and comparative data to facilitate its application in research and development.

Introduction

This compound is a valuable bifunctional molecule widely utilized as a click chemistry reagent.[1] Its structure, featuring a reactive azide (B81097) group and a carboxylic acid, makes it a versatile building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and bioconjugates. The azide moiety allows for highly specific and efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC) reactions, while the carboxylic acid provides a handle for further functionalization.[1]

This guide details the two primary and most accessible synthetic pathways to this compound, starting from either 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid.

Synthetic Pathways

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction where a halide in the benzylic position of a precursor molecule is displaced by an azide ion. The two principal starting materials for this transformation are 4-(chloromethyl)benzoic acid and 4-(bromomethyl)benzoic acid.

Synthesis from 4-(Halomethyl)benzoic Acid Precursors

The general reaction scheme involves the treatment of the respective 4-(halomethyl)benzoic acid with an azide salt, typically sodium azide, in a suitable polar aprotic solvent.

Comparative Data of Synthetic Protocols

The choice of starting material and reaction conditions can influence the reaction time, yield, and purification requirements. The following table summarizes the key quantitative data from established protocols.

ParameterProtocol 1: From 4-(chloromethyl)benzoic acidProtocol 2: From 4-(bromomethyl)benzoic acid
Starting Material 4-(chloromethyl)benzoic acid4-(bromomethyl)benzoic acid
Reagents Sodium azide, Sodium iodide (catalytic)Sodium azide
Solvent Dimethyl sulfoxide (B87167) (DMSO)Dimethylformamide (DMF) / Water (4:1)
Reaction Temperature Room temperatureNot specified (likely room temperature)
Reaction Time 2 hours1 hour
Yield 86%Not specified (used in situ)

Experimental Protocols

Protocol 1: Synthesis from 4-(chloromethyl)benzoic acid

This protocol outlines the synthesis of this compound from 4-(chloromethyl)benzoic acid.

Materials:

  • 4-(chloromethyl)benzoic acid

  • Sodium azide (NaN₃)

  • Sodium iodide (NaI)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hexane (B92381)

Procedure:

  • In a round-bottom flask, dissolve 5 g (29 mmol) of 4-(chloromethyl)benzoic acid in 40-50 mL of DMSO.

  • To this solution, add 5.7 g (88 mmol) of sodium azide and a catalytic amount of sodium iodide.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction by adding water.

  • Acidify the mixture with dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water to remove residual DMSO, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Wash the solid product with hexane to afford 4.5 g (86% yield) of this compound as a white solid.[2]

Protocol 2: Synthesis from 4-(bromomethyl)benzoic acid

This protocol describes the synthesis of this compound from 4-(bromomethyl)benzoic acid for subsequent in situ use.

Materials:

  • 4-(bromomethyl)benzoic acid

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Prepare a 4:1 (v/v) solution of DMF and water.

  • In a reaction vessel, dissolve 4-(bromomethyl)benzoic acid (2 equivalents) in the DMF/water solvent mixture.

  • Add sodium azide (2 equivalents) to the solution.

  • Stir the reaction mixture for 1 hour at room temperature.[3]

  • The resulting solution containing this compound is then used directly in the subsequent reaction step without isolation.[3]

Visualization of the Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from a 4-(halomethyl)benzoic acid precursor.

SynthesisWorkflow Start Start Precursor Dissolve 4-(halomethyl)benzoic acid in solvent (DMSO or DMF/Water) Start->Precursor Reagents Add Sodium Azide (and catalytic NaI for chloro-precursor) Precursor->Reagents Reaction Stir at Room Temperature (1-2 hours) Reagents->Reaction Workup Work-up (Acidification & Extraction) Reaction->Workup Purification Purification (Washing & Drying) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward process that can be readily achieved in a laboratory setting. The choice between 4-(chloromethyl)benzoic acid and 4-(bromomethyl)benzoic acid as the starting material will likely depend on commercial availability and cost. The protocol starting from the chloro-derivative is well-documented with a high isolated yield. The bromo-derivative offers a faster reaction time, although the provided literature uses the product in situ. Both methods provide access to this important click chemistry reagent for applications in drug discovery and development.

References

An In-depth Technical Guide to 4-(Azidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(azidomethyl)benzoic acid, a bifunctional molecule widely utilized in bioconjugation and chemical biology. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in "click chemistry."

Core Properties and Data

This compound is a valuable reagent containing both a carboxylic acid and an azide (B81097) functional group. This dual reactivity allows for its conjugation to a variety of molecules, followed by a highly specific and efficient azide-alkyne cycloaddition reaction. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 177.16 g/mol [1][2][3]
Molecular Formula C₈H₇N₃O₂[1]
CAS Number 79584-03-5[1]
Exact Mass 177.053826 g/mol [2]
Appearance White solid[2]
Storage Temperature Room Temperature

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a typical bioconjugation workflow.

1. Synthesis of this compound

This protocol describes the synthesis of this compound from 4-(chloromethyl)benzoic acid.

  • Materials:

    • 4-(Chloromethyl)benzoic acid

    • Sodium azide (NaN₃)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Sodium iodide (NaI)

    • Deionized water

    • Dilute hydrochloric acid

    • Diethyl ether

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Hexane

  • Procedure:

    • Dissolve 4-(chloromethyl)benzoic acid (e.g., 5 g, 29 mmol) in DMSO (40-50 mL) in a reaction flask.[2]

    • Add sodium azide (e.g., 5.7 g, 88 mmol) and a catalytic amount of sodium iodide to the solution.[2]

    • Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) on silica (B1680970) gel with ethyl acetate (B1210297) as the eluent. The reaction is typically complete within 2 hours.[2]

    • Upon completion, quench the reaction by adding deionized water.[2]

    • Acidify the mixture with dilute hydrochloric acid.[2]

    • Extract the product into diethyl ether.[2]

    • Wash the combined ether extracts with water to remove residual DMSO, followed by a brine wash.[2]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield this compound as a white solid.[2]

    • Further purify the product by washing with hexane.[2]

2. Protein Labeling using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating this compound to a protein and subsequently labeling it with an alkyne-containing reporter molecule.

  • Materials:

    • This compound

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

    • Alkyne-functionalized reporter molecule (e.g., a fluorescent dye or biotin)

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

    • Quenching solution (e.g., hydroxylamine)

    • Size-exclusion chromatography (SEC) column

  • Procedure:

    • Activation of this compound:

      • Dissolve this compound in an appropriate organic solvent (e.g., DMF or DMSO).

      • Add EDC and NHS to the solution to activate the carboxylic acid group, forming an NHS ester. Incubate for 15-30 minutes at room temperature.

    • Conjugation to the Protein:

      • Add the activated this compound solution to the protein solution. A molar excess of the activated linker is typically used.

      • React for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

      • Quench the reaction by adding a quenching solution (e.g., hydroxylamine) to consume any unreacted NHS esters.

      • Purify the azide-modified protein using a size-exclusion chromatography column to remove excess linker and byproducts.

    • Click Chemistry Reaction:

      • To the purified azide-modified protein, add the alkyne-functionalized reporter molecule.

      • Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and a stabilizing ligand (e.g., THPTA).

      • Add the copper catalyst solution to the protein-alkyne mixture.

      • Initiate the click reaction by adding a fresh solution of sodium ascorbate.

      • Incubate for 1 hour at room temperature.

      • Purify the labeled protein using size-exclusion chromatography to remove the catalyst and excess reporter molecule.

Visualizations

The following diagrams illustrate the synthesis of this compound and a typical experimental workflow for its use in protein labeling.

G cluster_start Starting Materials cluster_reagents Reagents & Solvents cluster_product Product 4_chloromethyl_benzoic_acid 4-(Chloromethyl)benzoic acid reaction Nucleophilic Substitution 4_chloromethyl_benzoic_acid->reaction sodium_azide Sodium Azide (NaN₃) sodium_azide->reaction dmso DMSO dmso->reaction nai NaI (catalyst) nai->reaction 4_azidomethyl_benzoic_acid This compound reaction->4_azidomethyl_benzoic_acid G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_click Step 3: Click Chemistry cluster_analysis Step 4: Analysis start This compound activate Activate with EDC/NHS start->activate activated_linker Activated NHS Ester activate->activated_linker conjugate Conjugate to Protein activated_linker->conjugate protein Target Protein protein->conjugate azide_protein Azide-Modified Protein conjugate->azide_protein click_reaction CuAAC Reaction (CuSO₄, Ascorbate) azide_protein->click_reaction alkyne_reporter Alkyne-Reporter alkyne_reporter->click_reaction labeled_protein Labeled Protein click_reaction->labeled_protein analysis Purification & Analysis (e.g., SDS-PAGE, MS) labeled_protein->analysis

References

An In-depth Technical Guide to 4-(Azidomethyl)benzoic Acid: Properties, Synthesis, and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(azidomethyl)benzoic acid, a versatile bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and materials science. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, detailed synthesis protocols, and a framework for solubility assessment.

Core Properties of this compound

This compound is a key reagent in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[1][2][3] The molecule features a carboxylic acid group, which allows for conjugation to amines, and a terminal azide (B81097) group, which can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[2][4][5]
Molecular Weight 177.16 g/mol [4][5][6]
CAS Number 79584-03-5[1][2][6]
Appearance White solid[7]
IUPAC Name This compound[4]
SMILES C1=CC(=CC=C1CN=[N+]=[N-])C(=O)O[4][5]
InChIKey QWRURNUFBGDSDL-UHFFFAOYSA-N[4]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented, a qualitative solubility profile can be predicted based on its structural features—a polar carboxylic acid group and a less polar azidomethylphenyl group. The carboxylic acid moiety suggests pH-dependent aqueous solubility, with significantly higher solubility in basic solutions due to the formation of the carboxylate salt. The aromatic ring and the azide group contribute to its solubility in a range of organic solvents.

Table 2: Predicted Solubility of this compound

Solvent TypePredicted SolubilityRationale
Aqueous (Acidic) LowThe carboxylic acid group is protonated and less soluble.
Aqueous (Neutral) Low to ModeratePartial deprotonation of the carboxylic acid may slightly increase solubility.
Aqueous (Basic) HighFormation of the highly soluble carboxylate salt.
Polar Aprotic Solvents (e.g., DMSO, DMF) SolubleThese solvents can solvate both the polar and nonpolar portions of the molecule.[7]
Alcohols (e.g., Methanol, Ethanol) Moderately SolubleThe hydroxyl group can interact with the carboxylic acid.
Chlorinated Solvents (e.g., Dichloromethane) Sparingly SolubleThe overall polarity of the molecule may limit solubility.
Nonpolar Solvents (e.g., Hexane) InsolubleThe polar carboxylic acid group prevents dissolution in nonpolar media.[7]

Experimental Protocols

3.1. Synthesis of this compound

A common and effective method for the synthesis of this compound is through the nucleophilic substitution of 4-(bromomethyl)benzoic acid or 4-(chloromethyl)benzoic acid with sodium azide.[7][8]

Experimental Protocol:

  • Materials:

    • 4-(Chloromethyl)benzoic acid

    • Sodium azide (NaN₃)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Sodium iodide (catalytic amount)

    • Water (deionized)

    • Hydrochloric acid (dilute)

    • Diethyl ether

    • Magnesium sulfate (B86663) (anhydrous)

    • Hexane

  • Procedure:

    • Dissolve 4-(chloromethyl)benzoic acid in DMSO.[7]

    • Add sodium azide and a catalytic amount of sodium iodide to the solution.[7]

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.[7]

    • Upon completion (typically after 2 hours), the reaction is worked up by adding water and acidifying with dilute hydrochloric acid.[7]

    • Extract the product into diethyl ether.[7]

    • Wash the ether extracts with water to remove residual DMSO, followed by a brine wash.[7]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound as a white solid.[7]

    • The product can be further purified by washing with hexane.[7]

3.2. General Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol can be followed.

Experimental Protocol:

  • Materials and Equipment:

    • This compound

    • Selected solvents

    • Thermostatically controlled shaker

    • Analytical balance

    • Vials with sealed caps

    • Syringe filters (e.g., 0.22 µm PTFE)

    • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

    • Volumetric flasks and pipettes

  • Procedure:

    • Preparation of Saturated Solutions:

      • Add an excess amount of this compound to a known volume of each selected solvent in sealed vials.

      • Place the vials in a thermostatically controlled shaker at a specific temperature (e.g., 25 °C).

      • Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-72 hours).

    • Sample Analysis:

      • Once equilibrium is reached, allow the solid to settle.

      • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved solid.

      • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

      • Analyze the standard solutions and the filtered sample solutions using a validated analytical method like HPLC or UV-Vis spectrophotometry.

    • Data Analysis:

      • Construct a calibration curve from the analysis of the standard solutions.

      • Determine the concentration of this compound in the sample solutions by interpolating from the calibration curve.

    • Reporting:

      • Express the solubility in units such as mg/mL or mol/L.

      • Repeat the experiment at least in triplicate for each solvent and report the average solubility with the standard deviation.

Visualizing the Synthesis Workflow

The synthesis of this compound is a straightforward and common laboratory procedure. The following diagram illustrates the key steps in the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start 4-(Chloromethyl)benzoic acid + Sodium Azide + DMSO Reaction Stir at Room Temperature Start->Reaction 2 hours Quench Add Water & Acidify with HCl Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with Water & Brine Extraction->Wash Dry Dry over MgSO₄ & Evaporate Wash->Dry Purify Wash with Hexane Dry->Purify Product This compound (White Solid) Purify->Product

Caption: Synthesis and purification workflow for this compound.

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable tool in various scientific disciplines:

  • Bioconjugation: The carboxylic acid can be activated to form an amide bond with amine groups on proteins, peptides, or other biomolecules. The azide then serves as a handle for attaching other molecules via click chemistry.

  • Drug Delivery: It can be used as a linker to attach drugs to carrier molecules, such as polymers or nanoparticles, to improve their solubility, stability, and targeting.

  • Materials Science: The ability to form stable triazole linkages makes it useful for surface modification and the creation of functionalized polymers.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. While quantitative solubility data remains to be extensively published, the provided protocols for synthesis and solubility determination offer a clear path for its practical application and further characterization.

References

In-Depth Technical Guide: Stability of 4-(Azidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-(azidomethyl)benzoic acid, a bifunctional molecule increasingly utilized in bioconjugation and drug delivery systems. Due to the presence of an azide (B81097) functional group, a thorough understanding of its stability profile is critical for safe handling, storage, and application in experimental settings. While specific quantitative stability data for this compound is not extensively published, this guide synthesizes established principles for organic azides, outlines detailed experimental protocols for stability assessment, and presents relevant workflows for its application.

Core Concepts of Organic Azide Stability

Organic azides are energetic molecules, and their stability is influenced by several structural factors. This compound, containing a benzylic azide, requires careful handling. The stability of organic azides can be generally assessed by the following principles:

  • Carbon-to-Nitrogen Ratio (C/N): A higher carbon-to-nitrogen ratio generally indicates greater stability. A common guideline, the "Rule of Six," suggests that having at least six carbon atoms for each energetic functional group (like an azide) can render the compound safer to handle.[1] For this compound (C₈H₇N₃O₂), the ratio of carbon plus oxygen to nitrogen atoms is (8+2)/3 ≈ 3.33, suggesting a moderate level of energy content.

  • Molecular Structure: The presence of an aromatic ring can influence stability. While the benzene (B151609) ring itself is stable, the azidomethyl group is a benzylic azide. Aliphatic azides are generally more stable than aryl azides.[2]

  • External Energy Input: Organic azides can be sensitive to heat, light, shock, and pressure, which can initiate decomposition.[3]

Quantitative Stability Data

Direct, experimentally determined quantitative stability data for this compound is scarce in publicly available literature. However, comparative data for different classes of organic azides can provide a useful reference for its expected stability. The following table summarizes typical thermal decomposition data for various organic azides, determined by Differential Scanning Calorimetry (DSC).

Compound ClassExample CompoundDecomposition Onset (T_onset_) (°C)Enthalpy of Decomposition (ΔH_d_) (J/g)
Aryl Azidep-Toluenesulfonyl azide157.0-202
Aryl AzideMesyl azide141.7-201
Aryl Azidep-Acetamidobenzenesulfonyl azide149.2-185
Aryl Azide4-Nitrobenzenesulfonyl azide153.3-208

Note: The presented values are highly dependent on experimental conditions, particularly the heating rate, and should be used for comparative purposes only.[4]

Experimental Protocols for Stability Assessment

To ensure the safe and effective use of this compound, a thorough stability assessment is recommended. The following are detailed protocols for evaluating its thermal, photostability, and chemical stability.

Thermal Stability Analysis

a) Differential Scanning Calorimetry (DSC)

  • Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition.

  • Methodology:

    • Accurately weigh 1-5 mg of this compound into a high-pressure DSC crucible.

    • Seal the crucible to contain any gaseous decomposition products.

    • Place the sample crucible and an empty reference crucible into the DSC instrument.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Equilibrate the sample at 25°C.

    • Heat the sample at a constant rate (e.g., 5 °C/min or 10 °C/min) over a defined temperature range (e.g., 30°C to 350°C).[4]

    • Monitor the heat flow versus temperature.

    • Analyze the resulting DSC curve to determine the onset temperature of the exothermic decomposition peak (T_onset_) and the integrated area of the peak to calculate the enthalpy of decomposition (ΔH_d_).[4]

b) Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss.

  • Methodology:

    • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan.[4]

    • Place the pan onto the TGA balance.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).[4]

    • Continuously record the sample's mass as a function of temperature.

    • The resulting TGA curve will show the percentage of mass loss versus temperature, with the onset of mass loss indicating the beginning of decomposition.[4]

Photostability Testing
  • Objective: To evaluate the impact of light exposure on the stability of the compound.

  • Methodology (based on ICH Q1B guidelines):

    • Sample Preparation: Prepare samples of this compound, both as a solid and in solution (in a chemically inert and transparent container). Prepare a "dark" control sample by wrapping an identical sample in aluminum foil.[5]

    • Light Source: Expose the samples to a light source that produces an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6] Suitable light sources include a cool white fluorescent lamp and a near UV fluorescent lamp.[5]

    • Procedure:

      • Place the test samples and the dark control in the photostability chamber.

      • Expose the samples for a specified duration, monitoring the light exposure using calibrated radiometers/lux meters.[6]

      • At the end of the exposure period, analyze both the exposed and dark control samples.

    • Analysis: Assess the samples for any physical changes (e.g., color change) and chemical degradation using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the results of the exposed sample to the dark control to determine the extent of photodegradation.

Chemical Stability Testing
  • Objective: To assess the stability of the compound in the presence of acidic and basic conditions.

  • Methodology:

    • Solution Preparation: Prepare solutions of this compound in aqueous buffers at different pH values (e.g., acidic, neutral, and basic). A typical starting concentration is 1-5 µM.[7]

    • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C) for a defined period.[7]

    • Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each solution.

    • Analysis: Immediately analyze the aliquots by a suitable analytical method, such as LC-MS, to quantify the amount of remaining this compound and identify any degradation products.[7]

    • Data Analysis: Plot the concentration of this compound against time for each pH condition to determine the degradation kinetics.

Safe Handling and Storage

Given the energetic nature of the azide group, the following precautions are mandatory when handling and storing this compound:

  • Storage: Store in a cool, dark place, away from heat, light, and sources of ignition.[3] Storage at or below room temperature is recommended.

  • Handling:

    • Use non-metal spatulas to avoid the formation of shock-sensitive metal azides.[1]

    • Avoid grinding or subjecting the solid material to friction or shock.

    • Conduct all manipulations in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Incompatible Materials: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[1] Also, avoid contact with heavy metals and strong oxidizing agents.

Application Workflow: Bioconjugation via Click Chemistry

This compound is a valuable reagent in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for bioconjugation.[8] The carboxylic acid group provides a handle for attachment to a molecule of interest, while the azide group is available for reaction with an alkyne-functionalized molecule.

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation to Molecule 1 cluster_2 Step 3: Click Chemistry Reaction A This compound C Activated Ester A->C Reaction B Activating Agent (e.g., EDC/NHS) B->C Input E Azide-Functionalized Molecule 1 C->E Amide Bond Formation D Molecule 1 (e.g., Protein with Lysine) D->E Input G Bioconjugate E->G CuAAC F Molecule 2 (Alkyne-functionalized) F->G Input H Cu(I) Catalyst H->G Catalyst

Caption: Workflow for bioconjugation using this compound.

Signaling Pathway Diagram Placeholder

As this compound is primarily a synthetic linker, it is not directly involved in endogenous signaling pathways. However, it can be used to synthesize probes to study such pathways. For instance, it could be used to create a photoaffinity probe to identify the cellular targets of a drug that modulates a specific signaling pathway. The following diagram illustrates a generic experimental workflow for using a this compound-derived probe in target identification.

G cluster_0 Probe Synthesis cluster_1 Target Interaction cluster_2 Target Identification A This compound Derivative C Photoaffinity Probe A->C B Bioactive Ligand B->C E Probe-Target Complex C->E Incubation D Biological System (e.g., Cell Lysate) D->E G Covalent Crosslinking E->G Activation F UV Irradiation F->G H Target Protein Identification (e.g., Mass Spectrometry) G->H Analysis

Caption: Workflow for target identification using a photoaffinity probe.

References

4-(Azidomethyl)benzoic Acid: A Technical Guide to its Mechanism and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Azidomethyl)benzoic acid is a versatile bifunctional molecule primarily utilized as a chemical probe and building block in the field of bioconjugation. Its core mechanism of action is not defined by a direct pharmacological effect on a specific cellular target, but rather by its chemical reactivity, which allows for the precise and efficient linkage of different molecular entities. This technical guide provides an in-depth overview of the chemical principles governing the utility of this compound, its application in forming stable bioconjugates, and the experimental considerations for its use.

Core Mechanism of Action: A Chemical Perspective

The functionality of this compound is centered around its two key chemical motifs: the azide (B81097) group (-N₃) and the carboxylic acid group (-COOH). This dual functionality allows it to act as a molecular bridge, or linker.

  • The Azide Group: This moiety is the cornerstone of its utility in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] The azide group of this compound can participate in two primary types of click reactions:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the azide group reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs without a cytotoxic copper catalyst, making it highly suitable for live-cell applications. The azide reacts with a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole.[1]

  • The Carboxylic Acid Group: The benzoic acid moiety provides a handle for standard amide bond formation. The carboxylic acid can be activated (e.g., to an N-hydroxysuccinimide [NHS] ester) to react with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, forming a stable amide linkage.

The "mechanism of action" is therefore the sequential or orthogonal utilization of these two reactive groups to conjugate molecules of interest.

Applications in Research and Drug Development

The principal application of this compound is in the construction of complex biomolecules and drug delivery systems.

  • Antibody-Drug Conjugates (ADCs): While not a direct component of approved ADCs, it serves as a model linker for their development. An antibody can be modified with an alkyne- or cycloalkyne-containing molecule. A cytotoxic drug, functionalized with this compound (via its carboxyl group), can then be "clicked" onto the antibody.

  • Protein Modification and Labeling: Researchers can introduce azide functionality onto proteins for subsequent labeling with fluorescent probes, biotin, or other reporter molecules that have been modified with an alkyne or cycloalkyne.

  • Functionalization of Surfaces and Nanoparticles: The carboxylic acid group can be used to anchor the molecule to surfaces or nanoparticles, while the azide group remains available for the attachment of biomolecules.

Some studies have noted potential biological activities, including anti-cancer properties against leukemia cells in vivo, though the specific molecular mechanisms behind these observations are not well-defined in the provided literature.[2][3] It is plausible that such effects could be due to interactions of the entire conjugate or metabolites, rather than the linker itself. A related compound, 4-(aminomethyl)benzoic acid, has been shown to be a non-translocated, competitive inhibitor of the epithelial peptide transporter PepT1, suggesting that structurally similar small molecules can have specific biological targets.[4][5]

Experimental Protocols

General Workflow for Bioconjugation

The following represents a generalized workflow for using this compound to link a protein (containing a primary amine) to a reporter molecule (containing an alkyne).

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation to Protein cluster_2 Step 3: Click Chemistry Reaction cluster_3 Step 4: Purification and Analysis A This compound C Activated NHS Ester A->C Activation B NHS, EDC B->C E Azide-Modified Protein C->E Amide Bond Formation D Protein-NH2 D->E H Final Bioconjugate E->H Triazole Formation F Alkyne-Reporter F->H G Cu(I) Catalyst (for CuAAC) G->H I Purification (e.g., SEC, Dialysis) H->I J Analysis (e.g., SDS-PAGE, MS) I->J

Caption: General workflow for protein bioconjugation.

Synthesis of 2,5-dioxopyrrolidin-1-yl 4-(azidomethyl)benzoate (NHS Ester)

A common procedure for activating the carboxylic acid of this compound for reaction with amines involves its conversion to an N-hydroxysuccinimide (NHS) ester.

  • Reagents and Conditions:

    • This compound (1 equivalent)

    • N-Hydroxysuccinimide (NHS) (1.2 equivalents)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) or HBTU/Et₃N

    • Solvent: Anhydrous Dimethylformamide (DMF)

    • Temperature: Room temperature

    • Reaction Time: 1-4 hours

  • Procedure:

    • Dissolve this compound and NHS in anhydrous DMF.

    • Add EDC or HBTU/Et₃N to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • The resulting NHS ester can often be used in the next step without further purification.[6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagents and Conditions:

    • Azide-modified molecule (e.g., protein)

    • Alkyne-containing molecule

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Ligand (e.g., TBTA)

    • Solvent: Aqueous buffer (e.g., PBS)

  • Procedure:

    • Prepare a stock solution of the catalyst premix (CuSO₄ and ligand).

    • In a reaction vessel, combine the azide-modified molecule and the alkyne-containing molecule in the reaction buffer.

    • Add the catalyst premix.

    • Initiate the reaction by adding a fresh solution of the reducing agent.

    • Allow the reaction to proceed at room temperature for 1-18 hours.

    • Purify the resulting conjugate to remove reagents.

Signaling Pathways and Molecular Interactions

As this compound is primarily a synthetic linker, it does not have a defined signaling pathway that it directly modulates. The biological effect of any conjugate formed using this linker will be determined by the properties of the molecules being linked (e.g., the antibody and the cytotoxic drug in an ADC).

The mechanism of action of the final conjugate can be visualized as a sequence of events, particularly for applications like ADCs.

G cluster_0 Systemic Circulation cluster_1 Target Cell Environment cluster_2 Intracellular Action ADC Antibody-Drug Conjugate Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Drug Lysosome->Drug Linker Cleavage & Drug Release Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Binding Apoptosis Apoptosis Target->Apoptosis Cell Death

Caption: Conceptual pathway for an ADC utilizing a linker.

Quantitative Data

Quantitative data for this compound itself is limited to its physicochemical properties. Biological activity data would be specific to the final conjugate it is part of.

PropertyValueSource
Molecular FormulaC₈H₇N₃O₂PubChem[7]
Molecular Weight177.16 g/mol PubChem[7]
IUPAC NameThis compoundPubChem[7]
CAS Number79584-03-5Biosynth[2]

Conclusion

This compound is a powerful tool in chemical biology and drug development, acting as a stable and versatile linker. Its mechanism of action is rooted in the principles of click chemistry and amide bond formation, enabling the precise construction of complex biomolecular conjugates. While the compound itself does not possess a well-defined pharmacological mechanism, its application facilitates the development of targeted therapeutics and advanced biological probes. Understanding the chemical reactivity and experimental protocols associated with this molecule is crucial for its effective implementation in research and development.

References

An In-depth Technical Guide to Azide-Alkyne Cycloaddition with 4-(Azidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry," with a specific focus on the versatile reagent, 4-(Azidomethyl)benzoic acid. This document details the synthesis of the core reagent, its application in forming 1,4-disubstituted 1,2,3-triazoles, and provides specific experimental protocols and quantitative data to support researchers in drug development and other scientific fields.

Introduction to Azide-Alkyne Cycloaddition

The azide-alkyne Huisgen cycloaddition is a 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole ring. The copper(I)-catalyzed version of this reaction (CuAAC) is a premier example of a "click reaction," a term coined by K.B. Sharpless. These reactions are characterized by their high yields, mild reaction conditions, stereospecificity, and the formation of only inoffensive byproducts. The resulting triazole ring is exceptionally stable to metabolic degradation, hydrolysis, oxidation, and reduction, making it an ideal linker in drug discovery and bioconjugation.

This compound is a bifunctional linker that incorporates a reactive azide group for click chemistry and a carboxylic acid handle. The carboxylic acid allows for straightforward conjugation to other molecules, such as proteins or drug candidates, through amide bond formation, while the azide is available for cycloaddition with a terminal alkyne. This dual functionality makes it a valuable tool for constructing complex molecular architectures, including antibody-drug conjugates (ADCs).

Synthesis of this compound

The synthesis of this compound is a straightforward process, typically starting from 4-(chloromethyl)benzoic acid.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Dissolve 4-(chloromethyl)benzoic acid (e.g., 5 g, 29 mmol) in DMSO (40-50 mL).

  • Add sodium azide (e.g., 5.7 g, 88 mmol) and a catalytic amount of sodium iodide.

  • Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (silica, ethyl acetate).

  • Upon completion, quench the reaction by adding water.

  • Acidify the mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined ether extracts with water to remove residual DMSO, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent to yield the crude product.

  • Wash the solid product with hexane to afford pure this compound as a white solid.

Quantitative Data: A reported synthesis following a similar procedure afforded this compound in an 86% yield (4.5 g).[1]

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ = 8.14 (d, J = 8.4 Hz, 2H, aromatic), 7.44 (d, J = 8.1 Hz, 2H, aromatic), 4.45 (s, 2H, -CH₂-N₃).[1]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The CuAAC reaction provides a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between this compound and a terminal alkyne. The reaction is catalyzed by copper(I), which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

CuAAC_Mechanism General Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuII Cu(II) Salt (e.g., CuSO₄) CuI Cu(I) Catalyst CuII->CuI Reduction Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->CuI Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_Acetylide Azide This compound Triazolyl_Cu Triazolyl-Copper Intermediate Azide->Triazolyl_Cu Cu_Acetylide->Triazolyl_Cu Triazolyl_Cu->CuI Regeneration of Catalyst Triazole 1,4-Disubstituted Triazole Product Triazolyl_Cu->Triazole Protonolysis Proton_Source Proton Source (e.g., Solvent) Proton_Source->Triazole Bioconjugation_Workflow Bioconjugation Workflow using this compound Reagent This compound Activation Activation (e.g., NHS ester formation) Reagent->Activation Activated_Reagent Activated Reagent Activation->Activated_Reagent Azide_Biomolecule Azide-Functionalized Biomolecule Activated_Reagent->Azide_Biomolecule Biomolecule Biomolecule with Amine Group (e.g., Protein) Biomolecule->Azide_Biomolecule Amide Bond Formation CuAAC CuAAC Reaction Azide_Biomolecule->CuAAC Alkyne_Molecule Alkyne-Modified Molecule (e.g., Drug, Fluorophore) Alkyne_Molecule->CuAAC Bioconjugate Bioconjugate CuAAC->Bioconjugate

References

4-(Azidomethyl)benzoic Acid: A Technical Guide to its Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Azidomethyl)benzoic acid has emerged as a critical bifunctional linker molecule in the field of bioconjugation and drug development. Its unique structure, featuring a terminal azide (B81097) group and a carboxylic acid moiety, allows for versatile and efficient conjugation of diverse molecular entities through orthogonal chemical strategies. This technical guide provides an in-depth overview of the synthesis, characterization, and key applications of this compound, with a particular focus on its role in "click chemistry" for the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic agents. Detailed experimental protocols and characterization data are presented to facilitate its practical implementation in the laboratory.

Introduction

The advent of click chemistry has revolutionized the field of drug discovery, offering a powerful toolkit for the rapid and reliable assembly of complex molecular architectures.[1] Central to this methodology is the use of bioorthogonal functional groups that react selectively with one another under mild, aqueous conditions. This compound is a prime example of a heterobifunctional linker that embodies the principles of click chemistry.[1] The azide group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, while the carboxylic acid provides a convenient point of attachment to amines on proteins, polymers, or other carrier molecules.[1][2] This dual functionality makes it an invaluable tool for the development of targeted drug delivery systems, diagnostic probes, and other advanced biomaterials.[2][3][4][5]

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward nucleophilic substitution reaction. The most common route involves the azidation of a 4-(halomethyl)benzoic acid derivative.

General Synthesis Scheme

The overall synthetic transformation can be depicted as follows:

Synthesis 4-(Bromomethyl)benzoic_acid 4-(Bromomethyl)benzoic acid 4-(Azidomethyl)benzoic_acid This compound 4-(Bromomethyl)benzoic_acid->4-(Azidomethyl)benzoic_acid DMF or EtOH/H2O Sodium_azide Sodium Azide (NaN3) Sodium_azide->4-(Azidomethyl)benzoic_acid

Caption: General synthesis of this compound.
Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods.[6] Researchers should consult specific literature for optimization and safety precautions.

Materials:

  • 4-(Bromomethyl)benzoic acid

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or a mixture of Ethanol (B145695) (EtOH) and Water

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid in DMF (or a 4:1 mixture of DMF/water).

  • Add sodium azide (typically 1.1 to 1.5 molar equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1 to 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

  • Once the reaction is complete, pour the mixture into water and acidify to a pH of approximately 2-3 with 1M HCl to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization, typically from a mixture of ethanol and water, to yield pure this compound as a white solid.[8]

Physicochemical and Spectroscopic Data

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

PropertyDataReference
Molecular Formula C₈H₇N₃O₂[9]
Molecular Weight 177.16 g/mol [9]
CAS Number 79584-03-5[1][10]
Appearance White to off-white solid
Melting Point 78.0–79.0°C (recrystallized from hexane)[11]
¹H NMR (400 MHz, CDCl₃) δ 8.20 - 8.13 (m, 2H), 7.47 (d, J = 8.2 Hz, 2H), 4.47 (s, 2H)[7]
¹³C NMR Spectra available in public databases[9]
Mass Spectrometry (GC-MS) Spectra available in public databases[9]

Applications in Drug Development

The primary utility of this compound lies in its role as a versatile linker for the conjugation of small molecule drugs to larger biomolecules, such as antibodies, to form Antibody-Drug Conjugates (ADCs).[1]

Workflow for ADC Synthesis

The general workflow for constructing an ADC using this compound involves a two-step process: activation of the carboxylic acid and subsequent click chemistry.

ADC_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Antibody Conjugation cluster_click Step 3: Click Chemistry Azidobenzoic_Acid This compound Activated_Ester NHS-activated ester Azidobenzoic_Acid->Activated_Ester EDC_NHS EDC/NHS EDC_NHS->Activated_Ester Antibody_Linker Antibody-Linker Conjugate Activated_Ester->Antibody_Linker Antibody Antibody (with Lysine residues) Antibody->Antibody_Linker ADC Antibody-Drug Conjugate Antibody_Linker->ADC Alkyne_Drug Alkyne-modified Drug Alkyne_Drug->ADC Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->ADC

Caption: Workflow for ADC synthesis using this compound.
Detailed Protocol for Bioconjugation

This protocol outlines a general procedure for conjugating an alkyne-modified molecule to a protein using this compound as a linker.[12]

Part A: Activation of this compound and Conjugation to Protein

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add EDC (e.g., 1.5 equivalents) and NHS (e.g., 1.5 equivalents) to the solution to activate the carboxylic acid.

  • Allow the activation reaction to proceed at room temperature for 15-30 minutes.

  • Add the activated linker solution dropwise to the protein solution with gentle stirring. The molar ratio of linker to protein should be optimized for the desired degree of labeling.

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Remove the excess, unreacted linker and coupling reagents by dialysis or size-exclusion chromatography.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-modified protein from Part A

  • Alkyne-modified payload (e.g., drug molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

Procedure:

  • To the solution of the azide-modified protein, add the alkyne-modified payload.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄ in water.

  • Add the sodium ascorbate solution to the protein-payload mixture, followed by the addition of the CuSO₄ solution to initiate the click reaction.

  • Allow the reaction to proceed for 1-4 hours at room temperature.

  • The final antibody-drug conjugate can be purified using techniques such as size-exclusion chromatography to remove the catalyst and any unreacted payload.

Conclusion

This compound is a highly valuable and versatile bifunctional linker that has found widespread application in drug discovery and development. Its straightforward synthesis, well-characterized properties, and compatibility with robust click chemistry protocols make it an essential tool for researchers aiming to construct precisely defined bioconjugates. The methodologies and data presented in this guide are intended to provide a solid foundation for the successful implementation of this compound in a variety of research and development settings.

References

The Versatility of 4-(Azidomethyl)benzoic Acid in Basic Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Azidomethyl)benzoic acid is a versatile bifunctional molecule that has become an invaluable tool in the field of chemical biology and drug development. Its structure, featuring a reactive azide (B81097) group and a modifiable carboxylic acid handle, allows for its seamless integration into a variety of bioconjugation strategies. This guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate its effective implementation in the laboratory.

The primary utility of this compound lies in its azide functionality, which readily participates in highly efficient and bioorthogonal "click chemistry" reactions. Specifically, it can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)[1]. These reactions are characterized by their high specificity, quantitative yields, and compatibility with complex biological media, making them ideal for labeling and modifying biomolecules such as proteins, nucleic acids, and lipids[1]. The carboxylic acid group provides a convenient point of attachment for other molecules of interest, often activated as an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins[2].

This guide will delve into the practical applications of this compound, including its use in the construction of antibody-drug conjugates (ADCs), the functionalization of biomaterial surfaces, and its role as a molecular probe for studying biological systems.

Core Applications and Methodologies

Bioconjugation and the Development of Antibody-Drug Conjugates (ADCs)

A significant application of this compound is in the construction of ADCs, which are targeted therapeutic agents designed to deliver a potent cytotoxic drug specifically to cancer cells. In this context, the molecule acts as a linker, connecting the antibody to the drug.

Experimental Workflow:

The general workflow for developing an ADC using this compound involves a two-step process:

  • Antibody Modification: The carboxylic acid group of this compound is first activated, typically as an NHS ester, and then reacted with the primary amine groups of lysine residues on the surface of a monoclonal antibody.

  • Drug Conjugation: The azide-modified antibody is then conjugated to an alkyne-functionalized cytotoxic drug via a click chemistry reaction (CuAAC).

ADC_Development_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation 4_AMBA This compound Activation Carboxylic Acid Activation (EDC/NHS) Activated_Linker Activated Linker (NHS-ester) Antibody Monoclonal Antibody Azide_Ab Azide-Modified Antibody Alkyne_Drug Alkyne-Modified Cytotoxic Drug Click_Chemistry CuAAC Click Chemistry ADC Antibody-Drug Conjugate (ADC)

Detailed Experimental Protocol: Synthesis of an ADC via CuAAC

This protocol is a generalized procedure and may require optimization for specific antibodies and drugs.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Alkyne-modified cytotoxic drug

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Dimethylformamide (DMF)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in DMF.

    • In a separate tube, dissolve EDC (5 molar equivalents to the linker) and NHS (5 molar equivalents to the linker) in DMF.

    • Add the EDC/NHS solution to the linker solution and incubate for 15 minutes at room temperature to activate the carboxylic acid[2].

  • Conjugation to the Antibody:

    • To the antibody solution (e.g., 5 mg/mL in PBS), add the activated linker solution (e.g., 10-20 molar equivalents of linker to antibody)[2].

    • React for 2 hours at room temperature with gentle mixing[2].

  • Click Chemistry Reaction:

    • Prepare a stock solution of the alkyne-modified drug in DMF.

    • To the azide-modified antibody solution, add the alkyne-drug (5 molar equivalents per linker)[2].

    • Prepare a fresh solution of copper(II) sulfate (10 molar equivalents per linker) and sodium ascorbate (50 molar equivalents per linker) in water[2].

    • Add the copper/ascorbate solution to the antibody mixture to initiate the click reaction[2].

    • Incubate for 1 hour at room temperature[2].

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug and catalyst[2].

Quantitative Data:

The efficiency of each step is crucial for the successful synthesis of a homogeneous ADC. The following table summarizes typical yields for the synthesis of 4-azidomethyl-N-succinimidyl benzoate, a common activated form of the linker.

Reaction StepReagents and ConditionsYieldReference
Azide Formation4-chloromethyl benzoic acid, NaN₃, EtOH, reflux, 18h94%[3]
NHS Ester FormationAzide intermediate, TSTU, Et₃N, DMF, 1h69%[3]
NHS Ester Formation (Alternative)Azide intermediate, NHS, HBTU, Et₃N, DMF98%[3]
Surface Functionalization of Biomaterials

This compound is also employed to modify the surfaces of biomaterials, enabling the immobilization of biomolecules for applications in diagnostics, tissue engineering, and drug delivery[2][4]. The carboxylic acid group can be used to attach the linker to an amine-functionalized surface, while the azide group is then available for the "clicking" of alkyne-modified biomolecules.

Experimental Workflow:

Surface_Functionalization_Workflow Amine_Surface Amine-Functionalized Surface Linker_Surface Linker-Modified Surface Amine_Surface->Linker_Surface Amide Bond Formation Activated_Linker Activated This compound (NHS-ester) Activated_Linker->Linker_Surface Functionalized_Surface Biomolecule-Functionalized Surface Linker_Surface->Functionalized_Surface Click Chemistry (CuAAC) Alkyne_Biomolecule Alkyne-Modified Biomolecule Alkyne_Biomolecule->Functionalized_Surface

Detailed Experimental Protocol: Immobilization of a Peptide onto a Surface

This protocol outlines a general procedure for immobilizing an alkyne-containing peptide onto an amine-functionalized surface.

Materials:

  • Amine-functionalized substrate (e.g., aminosilanized glass slide)

  • This compound

  • EDC and NHS

  • Alkyne-modified peptide

  • Copper(II) sulfate and sodium ascorbate

  • Reaction buffer (e.g., PBS)

  • DMF

Procedure:

  • Activation of the Linker:

    • Activate the carboxylic acid of this compound with EDC and NHS in DMF as described previously.

  • Surface Functionalization with the Linker:

    • Immediately apply the activated linker solution to the amine-functionalized substrate.

    • Incubate for 1-2 hours at room temperature in a humid chamber[4].

    • Wash the substrate thoroughly with a suitable wash buffer to remove any unbound linker[4].

  • Peptide Immobilization:

    • Wash the linker-modified surface with deionized water and reaction buffer.

    • Prepare a solution of the alkyne-peptide in the reaction buffer.

    • Immerse the surface in the peptide solution.

    • Prepare a fresh solution of copper(II) sulfate and sodium ascorbate and add it to the peptide solution[2].

    • Incubate for 2-4 hours at room temperature with gentle agitation[2].

    • Wash the surface extensively to remove non-covalently bound peptide.

Probing Molecular Interactions

While this compound is not directly involved in signaling pathways, its derivatives are instrumental in creating molecular probes to study these pathways. For instance, a derivative, 3-azido-5-(azidomethyl)benzoic acid, can be used in photoaffinity labeling to identify binding partners of a bioactive compound.

Logical Relationship for Target Identification:

Photoaffinity_Labeling_Logic Bioactive_Compound Bioactive Compound Linker_Attachment Attach Linker with Photo-reactive Azide and Clickable Azide Bioactive_Compound->Linker_Attachment Probe Bifunctional Probe Linker_Attachment->Probe Incubate Incubate with Cell Lysate Probe->Incubate UV_Activation UV Irradiation Incubate->UV_Activation Covalent_Crosslinking Covalent Crosslinking to Binding Partner UV_Activation->Covalent_Crosslinking Click_Reaction Click Chemistry with Alkyne-Reporter Tag (e.g., Biotin) Covalent_Crosslinking->Click_Reaction Enrichment_Analysis Enrichment and Mass Spectrometry Analysis Click_Reaction->Enrichment_Analysis Target_ID Target Protein Identification Enrichment_Analysis->Target_ID

This approach allows for the covalent capture of target proteins, which can then be identified using mass spectrometry, providing valuable insights into the mechanism of action of a drug or bioactive molecule.

Conclusion

This compound is a powerful and versatile chemical tool with broad applications in basic and applied research. Its dual functionality enables the straightforward and efficient conjugation of diverse molecular entities, facilitating the development of sophisticated bioconjugates, the functionalization of materials, and the exploration of complex biological processes. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to harness the potential of this valuable molecule in their own investigations. As the fields of chemical biology and drug discovery continue to evolve, the utility of well-designed molecular linkers like this compound will undoubtedly continue to expand.

References

Methodological & Application

Bioconjugation Using 4-(Azidomethyl)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Azidomethyl)benzoic acid is a versatile bifunctional linker molecule widely employed in bioconjugation. Its structure features a carboxylic acid and an azide (B81097) group, enabling the covalent attachment of this linker to biomolecules and subsequent "click" chemistry reactions. The carboxylic acid can be readily activated to form a stable amide bond with primary amines, such as the lysine (B10760008) residues on the surface of proteins. The azide group serves as a handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] These bioorthogonal reactions allow for the precise attachment of a wide variety of molecules, including therapeutic agents, imaging probes, and other labels, to the target biomolecule. This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation workflows, with a focus on the development of antibody-drug conjugates (ADCs).

Data Presentation

The following tables summarize key quantitative data related to the synthesis and application of this compound in bioconjugation.

ParameterValueReference
Yield of this compound from 4-(Chloromethyl)benzoic acid 94%[2]
Yield of this compound NHS ester from this compound 69%[2]

Table 1: Synthesis Yields of this compound and its NHS Ester.

ParameterValueMethodReference
Drug-to-Antibody Ratio (DAR) ~4Reversed-phase HPLC[1]
Conjugation Efficiency Near completeReversed-phase HPLC[1]

Table 2: Characterization of a Site-Specific Antibody-Drug Conjugate (ADC) using a 4-(Azidomethyl)phenylalanine analog.

Mandatory Visualization

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Click Chemistry Conjugation cluster_2 Step 3: Purification & Characterization Antibody Antibody Modified_Antibody Azide-Modified Antibody Antibody->Modified_Antibody Amine Coupling NHS_Ester 4-(Azidomethyl)benzoic acid NHS ester NHS_Ester->Modified_Antibody ADC Antibody-Drug Conjugate (ADC) Modified_Antibody->ADC SPAAC DBCO_Payload DBCO-Payload DBCO_Payload->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (e.g., HPLC, MS) Purification->Characterization

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling Pathway of ADC Action

ADC_Action_Pathway ADC Antibody-Drug Conjugate Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Target Intracellular Target (e.g., Tubulin) Payload_Release->Target Apoptosis Apoptosis Target->Apoptosis Induces

Caption: General signaling pathway of ADC-mediated cell killing.

Experimental Protocols

Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the conversion of the carboxylic acid group of this compound to a more reactive N-hydroxysuccinimide (NHS) ester, preparing it for conjugation to primary amines on a biomolecule.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean, dry reaction vial, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • Add 1.2 equivalents of NHS to the solution.

  • Add 1.2 equivalents of DCC or EDC to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, or overnight at 4°C.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Centrifuge the reaction mixture to pellet the DCU and carefully transfer the supernatant containing the activated NHS ester to a fresh tube.

  • The resulting this compound-NHS ester solution is now ready for conjugation to the protein.

Protocol 2: Conjugation of this compound-NHS Ester to an Antibody

This protocol details the conjugation of the activated linker to an antibody via reaction with primary amines on lysine residues.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester solution (from Protocol 1)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Add a 10-20 fold molar excess of the this compound-NHS ester solution to the antibody solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to maintain antibody integrity.

  • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Remove the excess, unreacted linker and quenching reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Determine the concentration of the azide-modified antibody using a protein assay (e.g., BCA assay).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Formation

This protocol describes the conjugation of an azide-modified antibody to a dibenzocyclooctyne (DBCO)-functionalized payload.

Materials:

  • Azide-modified antibody (from Protocol 2)

  • DBCO-functionalized payload (e.g., DBCO-drug conjugate)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC))

Procedure:

  • In a reaction tube, combine the azide-modified antibody and the DBCO-functionalized payload in the reaction buffer. A molar excess of the DBCO-payload (typically 1.5 to 5-fold over the antibody) is recommended.

  • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) or reversed-phase HPLC.

  • Once the reaction is complete, purify the resulting ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or another suitable purification method.

  • Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate using techniques such as UV-Vis spectroscopy, HIC-HPLC, and mass spectrometry.[3]

References

Application Notes and Protocols for Protein Labeling with 4-(Azidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-(Azidomethyl)benzoic acid for the versatile labeling of proteins. This bifunctional linker serves as a powerful tool for introducing an azide (B81097) moiety onto a protein of interest, enabling subsequent bioorthogonal conjugation through "click chemistry." The protocols detailed below cover the activation of the linker, its covalent attachment to proteins, and the subsequent click chemistry reactions for downstream applications such as the attachment of fluorescent dyes, biotin (B1667282) tags, or drug molecules.

Data Presentation

Successful protein labeling with this compound requires careful optimization of reaction conditions. The following table summarizes key quantitative parameters that should be determined experimentally to characterize the conjugation efficiency.

ParameterDescriptionTypical RangeMethod of Determination
Degree of Labeling (DoL) The average number of linker molecules conjugated per protein molecule.1 - 10UV-Vis Spectroscopy, Mass Spectrometry (MALDI-TOF or ESI-MS)
Labeling Efficiency (%) The percentage of the initial linker that is covalently attached to the protein.30 - 80%UV-Vis Spectroscopy by quantifying unreacted linker in the supernatant after protein purification.
Protein Recovery (%) The percentage of protein recovered after the labeling and purification steps.> 85%Protein concentration measurement (e.g., Bradford or BCA assay).[1]
Click Reaction Efficiency (%) The percentage of azide groups on the labeled protein that react with the alkyne-probe.> 90%Gel-based fluorescence scanning (for fluorescent probes), or densitometry on a Western blot (for biotin probes).[1]

Experimental Protocols

Herein, we provide detailed methodologies for the key experiments involved in protein labeling with this compound.

Part 1: Activation of this compound with NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an N-hydroxysuccinimide (NHS) ester, rendering it reactive towards primary amines on proteins.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean, dry reaction vial, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • Add 1.2 equivalents of NHS to the solution.

  • Add 1.2 equivalents of EDC to the solution.

  • Stir the reaction at room temperature for 4-6 hours, or overnight at 4°C.[1]

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Centrifuge the reaction mixture to pellet the DCU and carefully transfer the supernatant containing the activated NHS ester to a fresh tube.[1]

  • The resulting this compound-NHS ester solution is now ready for conjugation to the protein. It is recommended to use the activated ester immediately.[1]

Part 2: Conjugation of Activated Linker to Target Protein

This protocol details the reaction of the this compound-NHS ester with primary amines (e.g., lysine (B10760008) residues) on the target protein.

Materials:

  • Target protein in a suitable buffer (e.g., phosphate-buffered saline (PBS) pH 7.4-8.5, free of primary amines like Tris).[2]

  • This compound-NHS ester solution (from Part 1).

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5.[1]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.[1][2]

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.[2]

  • Add the calculated volume of the this compound-NHS ester solution to the protein solution while gently vortexing. A starting molar excess of 10-20 fold of the linker to the protein is recommended, but this will need to be optimized.

  • Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C with gentle stirring.[1][2]

  • To quench the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[1][2]

  • Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS pH 7.4).[1][2]

Part 3A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the copper-catalyzed click chemistry reaction to conjugate an alkyne-containing molecule to the azide-modified protein.

Materials:

  • Azide-modified protein (from Part 2).

  • Alkyne-probe (e.g., alkyne-fluorescent dye, alkyne-biotin).

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water).

  • Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared).

  • Reaction buffer (e.g., PBS pH 7.4).

Procedure:

  • In a reaction tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

  • Add the alkyne-probe to a final concentration that is in molar excess (e.g., 5-10 fold) over the number of azide groups on the protein.[1]

  • Prepare the copper catalyst by pre-complexing CuSO4 with the THPTA ligand. Add the THPTA solution to the reaction mixture first, followed by the CuSO4 solution. A typical final concentration is 1-2 mM CuSO4 and 5-10 mM THPTA.[1]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.[1]

  • Purify the labeled protein from excess reagents using a desalting column or dialysis.

Part 3B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free Click Chemistry

This protocol describes the copper-free click chemistry reaction to conjugate a cyclooctyne-containing molecule to the azide-modified protein. This method is ideal for in vivo applications or with proteins sensitive to copper.

Materials:

  • Azide-modified protein (from Part 2).

  • Cyclooctyne-probe (e.g., DBCO-, DIBO-, or BCN-functionalized fluorescent dye or biotin).

  • Reaction buffer (e.g., PBS pH 7.4).

Procedure:

  • In a reaction tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

  • Add the cyclooctyne-probe to a final concentration that is in molar excess (e.g., 2-5 fold) over the number of azide groups on the protein.[1]

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1]

  • Purify the labeled protein from excess reagents using a desalting column or dialysis.

Visualizations

experimental_workflow cluster_activation Part 1: NHS Ester Activation cluster_conjugation Part 2: Protein Conjugation cluster_click_chemistry Part 3: Click Chemistry 4_azidomethyl_benzoic_acid This compound NHS_EDC + NHS, EDC 4_azidomethyl_benzoic_acid->NHS_EDC Activated_Linker This compound-NHS Ester NHS_EDC->Activated_Linker Target_Protein Target Protein (with Lysine residues) Activated_Linker->Target_Protein pH 8.0-8.5 Azide_Labeled_Protein Azide-Labeled Protein Target_Protein->Azide_Labeled_Protein Alkyne_Probe Alkyne-Probe Azide_Labeled_Protein->Alkyne_Probe CuSO4, Ascorbate DBCO_Probe DBCO-Probe Azide_Labeled_Protein->DBCO_Probe Copper-Free Labeled_Protein_CuAAC Labeled Protein (CuAAC) Alkyne_Probe->Labeled_Protein_CuAAC Labeled_Protein_SPAAC Labeled Protein (SPAAC) DBCO_Probe->Labeled_Protein_SPAAC

Caption: Experimental workflow for protein labeling.

reaction_pathway cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Azide-Alkyne Cycloaddition Protein_NH2 Protein-NH2 (Lysine Residue) Protein_Linker Protein-Linker Conjugate Protein_NH2->Protein_Linker Linker_NHS 4-(Azidomethyl)benzoic Acid-NHS Ester Linker_NHS->Protein_Linker pH 8.0-8.5 Alkyne_Tag Alkyne-Tag (e.g., Fluorophore) Protein_Linker->Alkyne_Tag Final_Product Final Labeled Protein Alkyne_Tag->Final_Product Click Chemistry

Caption: Chemical reaction pathway for labeling.

References

Application Notes: Peptide Modification with 4-(Azidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of peptides with 4-(azidomethyl)benzoic acid is a powerful technique for introducing an azide (B81097) functional group, which serves as a versatile chemical handle for subsequent bioconjugation reactions. This bifunctional linker contains a carboxylic acid that can be activated to react with primary amines on a peptide, such as the N-terminus or the side chain of lysine (B10760008) residues. The incorporated azidomethyl group can then be utilized in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This allows for the covalent attachment of a wide array of molecules, including fluorescent dyes, imaging agents, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[3][4]

The triazole linkage formed during click chemistry is highly stable and mimics the geometry of a peptide bond, making it an ideal modification for biological applications.[5] The high efficiency and orthogonality of click chemistry reactions allow for peptide modifications to be performed in complex biological media with minimal side reactions.[6]

Key Applications

  • Peptide-Drug Conjugation: Development of targeted therapeutics by linking a cytotoxic payload to a cell-penetrating or tumor-targeting peptide.[4]

  • Fluorescent Labeling: Attachment of fluorophores for imaging and tracking peptides in biological systems.

  • PEGylation: Modification with polyethylene glycol (PEG) to improve peptide solubility, stability, and pharmacokinetic properties.

  • Surface Immobilization: Covalent attachment of peptides to surfaces for applications in diagnostics and biomaterials.[3]

  • Radiolabeling: Incorporation of radioisotopes for positron emission tomography (PET) imaging.[3]

Experimental Workflow Overview

The overall process involves a two-step procedure. First, the carboxylic acid of this compound is activated, typically as an N-hydroxysuccinimide (NHS) ester, and then reacted with the peptide. The resulting azide-modified peptide is then purified and can be conjugated to an alkyne-containing molecule via a click chemistry reaction.

G cluster_0 Step 1: Peptide Modification cluster_1 Step 2: Click Chemistry Conjugation A Activation of This compound (e.g., with NHS/EDC) B Reaction with Peptide A->B Activated Ester C Purification of Azide-Modified Peptide (e.g., HPLC) B->C Crude Product D Azide-Modified Peptide C->D Purified Product F Click Reaction (CuAAC or SPAAC) D->F E Alkyne-Containing Molecule E->F G Purification of Final Conjugate (e.g., HPLC) F->G Crude Conjugate G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Signal KinaseB Kinase B KinaseA->KinaseB Phosphorylation Substrate Substrate Protein KinaseB->Substrate Phosphorylation Transcription Gene Transcription Substrate->Transcription Activation ModifiedPeptide Fluorescently-Labeled Peptide Inhibitor ModifiedPeptide->KinaseB Inhibition

References

Application Notes and Protocols for 4-(Azidomethyl)benzoic Acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Azidomethyl)benzoic acid is a bifunctional linker molecule increasingly utilized in the development of antibody-drug conjugates (ADCs). Its structure incorporates a carboxylic acid group and an azide (B81097) group, enabling a two-step conjugation strategy. The carboxylic acid can be activated to form a stable amide bond with amine residues (such as lysine) on the surface of a monoclonal antibody (mAb). The azide group serves as a handle for the subsequent attachment of a cytotoxic payload via "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1][2] This methodology allows for precise control over the conjugation process, leading to the generation of more homogeneous ADCs with potentially improved therapeutic indices.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and characterization of ADCs.

Key Applications

  • ADC Development: Serves as a linker to connect cytotoxic drugs to antibodies for targeted cancer therapy.[2]

  • Bioconjugation: Facilitates the labeling of proteins and other biomolecules.

  • Surface Functionalization: Enables the immobilization of biomolecules on surfaces for various applications, including diagnostics.

Chemical Properties and Reactivity

The utility of this compound is derived from its two key functional groups:

  • Carboxylic Acid (-COOH): This group can be readily activated using carbodiimide (B86325) chemistry, such as with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form an active ester that reacts with primary amines on the antibody to form a stable amide bond.

  • Azide (-N3): This group is a key component for click chemistry reactions. It can undergo either a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne-modified payload or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a strained alkyne-modified payload (e.g., containing DBCO or BCN moieties).[2]

Data Presentation

Note: The following tables provide representative data for ADCs developed using click chemistry-based linkers. Specific results for this compound may vary depending on the antibody, payload, and precise experimental conditions.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Data

AntibodyPayloadConjugation MethodTarget DARAchieved DAR (by HIC)
TrastuzumabMMAE-AlkyneCuAAC43.8
RituximabDM1-DBCOSPAAC21.9
CetuximabPBD-dimer-AlkyneCuAAC22.1

Table 2: Representative In Vitro Stability Data

ADC ConstructLinker TypeIncubation MatrixTime (days)% Intact ADC Remaining
Trastuzumab-MMAEAzide-Alkyne (CuAAC)Human Plasma7>95%
Rituximab-DM1Azide-Alkyne (SPAAC)Mouse Plasma7>90%
Cetuximab-PBDAzide-Alkyne (CuAAC)Human Plasma14>92%

Table 3: Representative In Vitro Cytotoxicity Data

ADC ConstructCell LineTarget AntigenIC50 (nM)
Trastuzumab-MMAESK-BR-3HER20.5
Trastuzumab-MMAEMDA-MB-468HER2 (low)>100
Rituximab-DM1RajiCD200.2
Rituximab-DM1JurkatCD20 (negative)>200

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via CuAAC

This protocol describes the conjugation of this compound to an antibody, followed by the attachment of an alkyne-functionalized cytotoxic payload using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Antibody (e.g., Trastuzumab) in Phosphate Buffered Saline (PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Alkyne-functionalized cytotoxic payload (e.g., MMAE-alkyne)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF)

  • PBS, pH 7.4

  • Quenching solution (e.g., hydroxylamine)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in DMF to a final concentration of 10 mM.

    • In a separate tube, dissolve EDC (5 molar equivalents to the linker) and NHS (5 molar equivalents to the linker) in DMF.

    • Add the EDC/NHS solution to the linker solution and incubate for 15 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to the Antibody:

    • To the antibody solution (e.g., 5 mg/mL in PBS), add the activated linker solution (e.g., 10-20 molar equivalents of linker to antibody).

    • React for 2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM and incubating for 5 minutes.

    • Remove excess linker and reagents by buffer exchange into PBS using a desalting column or tangential flow filtration.

  • CuAAC Reaction:

    • Prepare a stock solution of the alkyne-payload in DMF.

    • To the antibody-linker conjugate solution, add the alkyne-payload (5 molar equivalents per linker).

    • Prepare a fresh solution of copper(II) sulfate (10 molar equivalents per linker) and sodium ascorbate (50 molar equivalents per linker) in water. It is recommended to also include a copper-chelating ligand like THPTA to improve reaction efficiency and reduce antibody degradation.

    • Add the copper/ascorbate/ligand solution to the antibody mixture to initiate the click reaction.

    • Incubate for 1 hour at room temperature.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted payload, catalyst, and other small molecules.

    • Collect the fractions corresponding to the monomeric antibody peak.

  • Characterization:

    • Determine the protein concentration using a standard protein assay (e.g., BCA or absorbance at 280 nm).

    • Characterize the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (LC-MS).

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC

This protocol details the conjugation of this compound to an antibody, followed by the attachment of a strained alkyne-functionalized payload using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

  • Antibody-azide conjugate (prepared as in Protocol 1, steps 1 and 2)

  • Strained alkyne-functionalized cytotoxic payload (e.g., DBCO-MMAE)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • SPAAC Reaction:

    • Prepare a stock solution of the strained alkyne-payload in DMSO.

    • To the antibody-azide conjugate solution in PBS, add the strained alkyne-payload (3-5 molar equivalents per azide).

    • Incubate the reaction mixture at room temperature for 4-12 hours with gentle mixing. The reaction can also be performed at 4°C for a longer duration to minimize potential protein degradation.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove the unreacted payload.

    • Collect the fractions corresponding to the monomeric antibody peak.

  • Characterization:

    • Determine the protein concentration and DAR as described in Protocol 1.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_linker_activation Linker Activation cluster_antibody_conjugation Antibody Conjugation cluster_purification Purification & Characterization Linker 4-(Azidomethyl)benzoic acid ActivatedLinker Activated Linker (NHS-ester) Linker->ActivatedLinker DMF, RT, 15 min EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker Antibody Monoclonal Antibody (mAb) Azido_mAb Azido-functionalized mAb Antibody->Azido_mAb PBS, RT, 2h Alkyne_Payload Alkyne-Payload ADC Antibody-Drug Conjugate (ADC) Azido_mAb->ADC CuAAC or SPAAC Alkyne_Payload->ADC Purified_ADC Purified ADC ADC->Purified_ADC Characterization DAR, Purity, Aggregation Purified_ADC->Characterization HIC, LC-MS

Caption: General workflow for ADC synthesis using this compound.

Click_Chemistry_Comparison cluster_CuAAC CuAAC (Copper-Catalyzed) cluster_SPAAC SPAAC (Strain-Promoted) Start Azido-functionalized mAb + Alkyne-functionalized Payload CuAAC_Process Terminal Alkyne + Cu(I) Catalyst + Reducing Agent (e.g., Ascorbate) + Ligand (e.g., THPTA) Start->CuAAC_Process SPAAC_Process Strained Alkyne (e.g., DBCO, BCN) - No catalyst required Start->SPAAC_Process ADC_Product Antibody-Drug Conjugate (ADC) CuAAC_Process->ADC_Product CuAAC_Pros Pros: - Fast reaction kinetics - High yields CuAAC_Cons Cons: - Potential for protein damage due to copper toxicity - Requires removal of catalyst SPAAC_Process->ADC_Product SPAAC_Pros Pros: - Bioorthogonal (metal-free) - High specificity - Suitable for in vivo applications SPAAC_Cons Cons: - Slower reaction kinetics - Strained alkynes can be bulky and more complex to synthesize

Caption: Comparison of CuAAC and SPAAC for ADC payload conjugation.

Troubleshooting

Low DAR (Drug-to-Antibody Ratio):

  • Cause: Inefficient activation of the carboxylic acid or incomplete click chemistry reaction.

  • Solution: Ensure fresh EDC/NHS and sodium ascorbate solutions. Optimize the molar excess of the linker and payload. For CuAAC, ensure the use of a copper-chelating ligand to maintain the active Cu(I) state.

Antibody Aggregation:

  • Cause: High DAR, use of organic co-solvents, or harsh reaction conditions.

  • Solution: Reduce the molar excess of the linker-payload. Minimize the concentration of organic solvents in the reaction mixture. Perform the reaction at a lower temperature. Characterize aggregation by SEC.

Precipitation of Payload:

  • Cause: Poor solubility of the alkyne-functionalized payload in aqueous buffers.

  • Solution: Use a minimal amount of a compatible organic co-solvent (e.g., DMSO) to dissolve the payload before adding it to the reaction mixture.

Conclusion

This compound is a versatile linker for the development of ADCs, enabling controlled conjugation through a combination of amide bond formation and click chemistry. The choice between CuAAC and SPAAC for payload attachment will depend on the specific requirements of the ADC, including the sensitivity of the antibody and payload to copper and the desired reaction kinetics. Careful optimization of reaction conditions and thorough characterization of the final product are essential for the successful development of safe and effective ADCs using this linker.

References

Application Notes and Protocols for Surface Functionalization with 4-(Azidomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 4-(Azidomethyl)benzoic acid in the functionalization of surfaces. This bifunctional molecule is a valuable tool for introducing azide (B81097) functionalities onto a variety of substrates, enabling subsequent conjugation with alkyne-modified molecules via "click chemistry." The protocols outlined below are intended to serve as a starting point for researchers, and optimization may be required for specific applications.

Introduction to this compound

This compound is a versatile reagent for surface modification.[1][2] Its chemical structure consists of a benzoic acid group and a methylazide group attached to a benzene (B151609) ring. The carboxylic acid moiety allows for the covalent attachment of the molecule to surfaces presenting complementary functional groups, such as primary amines, through the formation of a stable amide bond. This is typically achieved using carbodiimide (B86325) chemistry. The azide group serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions.[1] These reactions enable the straightforward and robust immobilization of a wide range of molecules, including biomolecules, fluorophores, and drug candidates, that have been modified to contain an alkyne group.

Key Applications:

  • Biomolecule Immobilization: Covalently attach proteins, peptides, antibodies, and nucleic acids to surfaces for applications in biosensors, diagnostics, and biomaterials.

  • Drug Discovery and Development: Functionalize surfaces with small molecules or drug candidates for screening and interaction studies.

  • Cell Adhesion Studies: Create surfaces with specific ligands to study cell attachment, proliferation, and differentiation.

  • Functional Coatings: Develop coatings with tailored chemical and physical properties.

Experimental Protocols

Protocol 1: Functionalization of Amine-Modified Surfaces

This protocol describes the immobilization of this compound onto a surface previously functionalized with primary amine groups (e.g., amine-silanized glass or silicon wafers).

Materials:

  • Amine-functionalized substrate

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2:1.2. A typical starting concentration for this compound is 10 mM.

    • Incubate the mixture at room temperature for 1 hour with gentle agitation to form the NHS-ester.

  • Surface Functionalization:

    • Thoroughly clean the amine-functionalized substrate by sonicating in ethanol (B145695) and then DI water, followed by drying under a stream of nitrogen.

    • Immediately apply the activated this compound solution to the amine-functionalized surface.

    • Incubate for 2-4 hours at room temperature in a humidified chamber to prevent evaporation.

    • After incubation, rinse the surface extensively with DMF or DMSO to remove unreacted reagents.

    • Wash the surface with PBST, followed by a final rinse with DI water.

    • Dry the surface under a stream of nitrogen. The azide-functionalized surface is now ready for subsequent click chemistry reactions or characterization.

Characterization of the Functionalized Surface

Successful immobilization of this compound can be confirmed using various surface-sensitive analytical techniques.

Technique Parameter Expected Outcome
Contact Angle Goniometry Water Contact AngleAn increase in hydrophobicity is expected after functionalization, leading to a higher contact angle compared to the initial amine-functionalized surface.
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionAppearance of a nitrogen (N 1s) signal corresponding to the azide group. The high-resolution N 1s spectrum should show two distinct peaks characteristic of the azide moiety.
Ellipsometry Layer ThicknessAn increase in the thickness of the organic layer on the substrate, typically in the range of a few nanometers, confirming the formation of a monolayer or thin film.
Atomic Force Microscopy (AFM) Surface MorphologyThe surface should remain relatively smooth, with a slight increase in surface roughness possible after functionalization.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the Functionalized Surface

This protocol details the "clicking" of an alkyne-containing molecule onto the azide-functionalized surface prepared in Protocol 1.

Materials:

  • Azide-functionalized substrate

  • Alkyne-containing molecule of interest (e.g., alkyne-modified peptide, fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended to stabilize the Cu(I) catalyst)

  • Reaction Buffer: PBS, pH 7.4

  • Wash Buffer: PBST

  • DI water

  • Nitrogen gas stream

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DI water, DMSO).

    • Prepare a 100 mM stock solution of CuSO₄ in DI water.

    • Prepare a 500 mM stock solution of sodium ascorbate in DI water. Note: This solution should be prepared fresh.

    • If using, prepare a 100 mM stock solution of THPTA in DI water.

  • Click Reaction:

    • In a reaction vessel, place the azide-functionalized substrate.

    • Prepare the reaction mixture by adding the following to the reaction buffer in the specified order:

      • Alkyne-containing molecule (final concentration typically 10-100 µM)

      • CuSO₄ (final concentration 1 mM)

      • THPTA (if used, final concentration 5 mM)

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Gently agitate the reaction mixture and incubate for 1-2 hours at room temperature. The reaction can be performed in the dark to protect light-sensitive molecules.

  • Washing and Drying:

    • After the incubation period, remove the substrate from the reaction solution.

    • Wash the surface extensively with PBST to remove any non-covalently bound molecules and catalyst components.

    • Perform a final rinse with DI water.

    • Dry the surface under a stream of nitrogen.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from surface functionalization experiments. Disclaimer: The values presented are for illustrative purposes only and do not represent actual experimental data for this compound, as specific quantitative data was not available in the searched literature.

Table 1: Surface Characterization Data

Surface Modification Step Water Contact Angle (°) Layer Thickness (nm)
Bare Substrate (e.g., SiO₂)15 ± 3-
Amine-Functionalized45 ± 41.2 ± 0.2
This compound 75 ± 5 2.5 ± 0.3
After Click ReactionDependent on clicked molecule> 2.5

Table 2: XPS Elemental Analysis

Surface C 1s (%) O 1s (%) N 1s (%) Si 2p (%)
Amine-Functionalized3040525
This compound 45 30 10 15

Visualizations

G cluster_0 Surface Preparation cluster_1 Activation & Functionalization cluster_2 Click Chemistry Amine-functionalized\nSurface Amine-functionalized Surface Azide-functionalized\nSurface Azide-functionalized Surface This compound This compound Activated NHS-ester Activated NHS-ester This compound->Activated NHS-ester EDC, NHS Activated NHS-ester->Azide-functionalized\nSurface Amide Bond Formation Functionalized Surface\nwith Target Molecule Functionalized Surface with Target Molecule Alkyne-modified\nMolecule Alkyne-modified Molecule Alkyne-modified\nMolecule->Functionalized Surface\nwith Target Molecule CuAAC or SPAAC

Caption: Experimental workflow for surface functionalization.

G Start Start Prepare Amine-Functionalized Substrate Prepare Amine-Functionalized Substrate Start->Prepare Amine-Functionalized Substrate Activate this compound\n(EDC/NHS) Activate this compound (EDC/NHS) Prepare Amine-Functionalized Substrate->Activate this compound\n(EDC/NHS) Incubate Activated Linker on Surface Incubate Activated Linker on Surface Activate this compound\n(EDC/NHS)->Incubate Activated Linker on Surface Wash and Dry Surface Wash and Dry Surface Incubate Activated Linker on Surface->Wash and Dry Surface Characterize Azide-Functionalized Surface\n(XPS, Contact Angle, etc.) Characterize Azide-Functionalized Surface (XPS, Contact Angle, etc.) Wash and Dry Surface->Characterize Azide-Functionalized Surface\n(XPS, Contact Angle, etc.) Prepare Click Chemistry Reaction Mix Prepare Click Chemistry Reaction Mix Characterize Azide-Functionalized Surface\n(XPS, Contact Angle, etc.)->Prepare Click Chemistry Reaction Mix Incubate with Alkyne-Molecule Incubate with Alkyne-Molecule Prepare Click Chemistry Reaction Mix->Incubate with Alkyne-Molecule Final Wash and Dry Final Wash and Dry Incubate with Alkyne-Molecule->Final Wash and Dry Characterize Final Functionalized Surface Characterize Final Functionalized Surface Final Wash and Dry->Characterize Final Functionalized Surface End End Characterize Final Functionalized Surface->End

References

Application Notes and Protocols for 4-(Azidomethyl)benzoic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a general guide. Due to the limited availability of published data specifically for 4-(azidomethyl)benzoic acid in drug delivery systems, these methodologies are based on established principles for similar bifunctional linkers and nanoparticle formulations. Optimization of the described protocols is recommended for specific applications.

Introduction

This compound is a heterobifunctional linker molecule designed for the development of advanced drug delivery systems. Its chemical structure features a carboxylic acid group and an azide (B81097) group, enabling a two-step conjugation strategy. The carboxylic acid can be activated to form a stable amide bond with amine-functionalized drug carriers, such as nanoparticles, liposomes, or polymers. The azide group serves as a reactive handle for the covalent attachment of alkyne-modified therapeutic agents via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1] This modular approach allows for the precise construction of targeted and controlled-release drug delivery platforms.

Key Applications

  • Nanoparticle Functionalization: Covalent attachment to the surface of amine-functionalized nanoparticles (e.g., polymeric nanoparticles, liposomes, silica (B1680970) nanoparticles) to introduce a reactive azide handle for subsequent drug conjugation.

  • Antibody-Drug Conjugate (ADC) Development: Can be utilized as a linker to connect cytotoxic drugs to antibodies for targeted cancer therapy.

  • Targeted Drug Delivery: Incorporation into drug delivery systems where the carrier is further modified with targeting ligands to enhance accumulation at the site of action.

  • Prodrug Synthesis: Can be a component in the design of prodrugs that release the active therapeutic under specific physiological conditions.

Data Presentation: Physicochemical Characterization of a Hypothetical Nanoparticle Drug Delivery System

The following table summarizes hypothetical quantitative data for a drug-loaded nanoparticle system functionalized with this compound. These values are representative of what would be expected for a well-formulated system and should serve as a benchmark for characterization.

ParameterUnloaded NanoparticlesLinker-Functionalized NanoparticlesDrug-Loaded Nanoparticles
Hydrodynamic Diameter (nm) 120 ± 5125 ± 6140 ± 8
Polydispersity Index (PDI) 0.15 ± 0.020.17 ± 0.030.20 ± 0.04
Zeta Potential (mV) +25 ± 2+18 ± 3+15 ± 2
Drug Loading Content (%) N/AN/A8.5 ± 0.7
Drug Loading Efficiency (%) N/AN/A75 ± 5

Experimental Protocols

Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to amine-functionalized nanoparticles via EDC/NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH2 nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Glycine in PBS, pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifugal filter units (e.g., Amicon® Ultra, 100 kDa MWCO)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, mix 100 µL of the this compound solution with 200 µL of the EDC solution and 200 µL of the NHS solution.

    • Vortex the mixture gently and incubate at room temperature for 30 minutes to activate the carboxylic acid group.

  • Conjugation to Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in Coupling Buffer to a concentration of 10 mg/mL.

    • Add the activated this compound solution dropwise to the nanoparticle suspension while gently vortexing. A 10-fold molar excess of the linker to the amine groups on the nanoparticles is a good starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle end-over-end rotation.

  • Quenching and Purification:

    • Add 100 µL of Quenching Buffer to the reaction mixture to quench any unreacted NHS-esters. Incubate for 30 minutes at room temperature.

    • Purify the functionalized nanoparticles by washing three times with Coupling Buffer using centrifugal filter units to remove unreacted linker and coupling reagents.

    • Resuspend the final this compound-functionalized nanoparticles in an appropriate buffer for storage (e.g., PBS at 4°C).

Characterization:

  • Confirm the successful conjugation by Fourier-transform infrared spectroscopy (FTIR) by observing the appearance of the characteristic azide peak (~2100 cm⁻¹).

  • Characterize the size and zeta potential of the functionalized nanoparticles using Dynamic Light Scattering (DLS).

Protocol 2: Conjugation of an Alkyne-Modified Drug via Click Chemistry

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-modified drug to the azide-functionalized nanoparticles.

Materials:

  • This compound-functionalized nanoparticles (from Protocol 1)

  • Alkyne-modified drug

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Deionized water

  • Centrifugal filter units

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the alkyne-modified drug in a suitable solvent (e.g., DMSO or water).

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

    • (Optional) Prepare a 100 mM stock solution of THPTA in deionized water.

  • Click Reaction:

    • In a microcentrifuge tube, add the azide-functionalized nanoparticles (e.g., 1 mL at 10 mg/mL in PBS).

    • Add the alkyne-modified drug to the nanoparticle suspension (a 5 to 10-fold molar excess relative to the azide groups is recommended).

    • (Optional) If using THPTA, add it to the reaction mixture at a final concentration of 1 mM.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking, protected from light.

  • Purification:

    • Purify the drug-loaded nanoparticles by washing three times with PBS using centrifugal filter units to remove the copper catalyst, unreacted drug, and other reagents.

    • Resuspend the final drug-loaded nanoparticles in a suitable buffer for storage and further experiments.

Protocol 3: Determination of Drug Loading and In Vitro Drug Release

Drug Loading Content (DLC) and Drug Loading Efficiency (DLE):

  • Lyophilize a known amount of the purified drug-loaded nanoparticles.

  • Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO) to release the conjugated drug.

  • Quantify the amount of drug using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate DLC and DLE using the following equations:

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • DLE (%) = (Mass of drug in nanoparticles / Initial mass of drug fed) x 100

In Vitro Drug Release:

  • Disperse a known amount of the drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).

  • Place the nanoparticle suspension in a dialysis bag (with an appropriate molecular weight cut-off) and immerse it in a larger volume of the release medium.

  • Maintain the setup at 37°C with constant gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis or HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

Visualizations

experimental_workflow cluster_step1 Step 1: Nanoparticle Functionalization cluster_step2 Step 2: Drug Conjugation cluster_step3 Step 3: Characterization & Evaluation NP_amine Amine-Functionalized Nanoparticle NP_azide Azide-Functionalized Nanoparticle NP_amine->NP_azide Amide Bond Formation Linker 4-(Azidomethyl)benzoic acid Linker->NP_azide EDC_NHS EDC / NHS EDC_NHS->NP_azide NP_drug Drug-Loaded Nanoparticle NP_azide->NP_drug Click Chemistry (CuAAC) Drug_alkyne Alkyne-Modified Drug Drug_alkyne->NP_drug Cu_catalyst Cu(I) Catalyst Cu_catalyst->NP_drug Characterization Physicochemical Characterization (DLS, Zeta, etc.) NP_drug->Characterization Drug_release In Vitro Drug Release NP_drug->Drug_release Cell_studies Cellular Uptake & Efficacy NP_drug->Cell_studies

Caption: Experimental workflow for the development and evaluation of a drug delivery system.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Drug_NP Drug-Loaded Nanoparticle Drug Drug Drug_NP->Drug Release Drug->PI3K Inhibition Drug->mTOR Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for cancer therapy.

References

Application Notes and Protocols: NHS Ester Activation of 4-(Azidomethyl)benzoic Acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-hydroxysuccinimide (NHS) ester activation of 4-(Azidomethyl)benzoic acid. This process generates a stable, amine-reactive intermediate that serves as a valuable crosslinker for bioconjugation. The incorporated azide (B81097) functionality allows for subsequent modification through "click chemistry," a powerful tool for attaching a wide range of molecules, including fluorophores, cytotoxic drugs, or other labels.

Introduction

This compound is a heterobifunctional crosslinker. Its carboxylic acid group can be activated to react with primary amines (e.g., on proteins or other biomolecules), while its azidomethyl group remains available for subsequent bioorthogonal reactions. The most common method for activating the carboxylic acid is to convert it into an N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).

The resulting this compound NHS ester is a stable, amine-reactive compound that can be used to label proteins, peptides, and other amine-containing molecules. The azide group can then be utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, providing a versatile platform for creating complex bioconjugates.[1][2]

Chemical Properties and Reaction Mechanism

The NHS ester activation of this compound proceeds via a two-step mechanism facilitated by EDC.[3] First, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by NHS to form the more stable NHS ester, releasing an isourea byproduct.[3][4] The NHS ester is significantly more stable in aqueous solution than the O-acylisourea intermediate, allowing for a more efficient and controlled reaction with primary amines.[4]

The stability of the NHS ester is pH-dependent. At low pH, the amino groups of the target biomolecule are protonated and less reactive. At high pH, the NHS ester is prone to hydrolysis. The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis of this compound NHS ester and its subsequent conjugation to a biomolecule. These values should be considered as starting points, and optimization for specific applications is recommended.

Table 1: Synthesis of this compound NHS ester

ParameterValueReference
Starting Material4-(Chloromethyl)benzoic acid[7]
ReagentsSodium azide (NaN3), Ethanol (EtOH), N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU), Triethylamine (B128534) (Et3N), Dimethylformamide (DMF)[7]
Reaction Time (Azide Formation)18 hours[7]
Yield (Azide Formation)94%[7]
Reaction Time (NHS Ester Formation)1 hour[7]
Yield (NHS Ester Formation)69%[7]

Table 2: Alternative Synthesis of this compound NHS ester

ParameterValueReference
Starting MaterialThis compound (BzN3)[7]
ReagentsN-hydroxysuccinimide (NHS), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), Triethylamine (Et3N), Dimethylformamide (DMF)[7]
Isolated Yield98%[7]

Table 3: Key Parameters for Biomolecule Conjugation

ParameterTypical RangeMethod of DeterminationReference
Molar excess of NHS ester5-20 foldOptimization of labeling efficiency[8]
Reaction pH7.2 - 8.5pH meter[5]
Reaction Time1 - 4 hours at room temp, or overnight at 4°CSDS-PAGE, Mass Spectrometry[5]
Protein Concentration1-10 mg/mLBradford or BCA assay[8]
Quenching Reagent1 M Tris-HCl, pH 8.0 or 1 M Glycine---[3]

Experimental Protocols

Synthesis of this compound NHS ester

This protocol is based on the synthetic route described in the literature.[7]

Materials:

  • 4-(Chloromethyl)benzoic acid

  • Sodium azide (NaN3)

  • Ethanol (EtOH)

  • N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU)

  • Triethylamine (Et3N)

  • Dimethylformamide (DMF)

Procedure:

Step 1: Synthesis of this compound

  • Dissolve 4-(Chloromethyl)benzoic acid in ethanol.

  • Add sodium azide and reflux the mixture for 18 hours.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting this compound by recrystallization or column chromatography. A yield of approximately 94% can be expected.[7]

Step 2: NHS Ester Activation

  • Dissolve the purified this compound in DMF.

  • Add TSTU and triethylamine to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • The product, 4-(azidomethyl)-N-succinimidyl benzoate, can be isolated with an expected yield of around 69%.[7]

Protocol for Protein Labeling with this compound NHS ester

This protocol provides a general procedure for conjugating the synthesized NHS ester to a protein containing primary amines.

Materials:

  • This compound NHS ester

  • Protein to be labeled (in an amine-free buffer, e.g., PBS or MES)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Purification column (e.g., size-exclusion chromatography column).

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[8]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the NHS ester solution to the protein solution. A 10-fold molar excess is a good starting point.[8]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[5]

  • Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purify the Conjugate: Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS pH 7.4).

Protocol for Click Chemistry Reaction

This protocol describes a general procedure for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with the azide-labeled protein.

Materials:

  • Azide-labeled protein

  • Alkyne-containing molecule (e.g., fluorescent probe, biotin-alkyne)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-stabilizing ligand (e.g., THPTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the alkyne-containing molecule in DMSO or an appropriate solvent.

    • Prepare fresh stock solutions of CuSO4 and sodium ascorbate (B8700270) in water.

  • Click Reaction:

    • In a reaction tube, add the azide-labeled protein to the desired final concentration in the reaction buffer.

    • Add the alkyne-containing molecule to a final concentration that is in molar excess (e.g., 2-5 fold) over the number of azide groups on the protein.

    • Add the copper-stabilizing ligand to the reaction mixture.

    • Initiate the reaction by adding CuSO4 followed by sodium ascorbate. A typical final concentration is 1-2 mM CuSO4 and 5-10 mM sodium ascorbate.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purify the Final Conjugate: Purify the labeled protein from excess reagents using a desalting column or dialysis.

Visualizations

Workflow cluster_synthesis Synthesis of NHS Ester cluster_conjugation Bioconjugation cluster_click Click Chemistry start 4-(Chloromethyl)benzoic acid azide_formation Azide Formation (NaN3, EtOH) start->azide_formation Step 1 benzoic_acid This compound azide_formation->benzoic_acid nhs_activation NHS Ester Activation (TSTU, Et3N, DMF) benzoic_acid->nhs_activation Step 2 nhs_ester This compound NHS Ester nhs_activation->nhs_ester conjugation Amine Coupling (pH 7.2-8.5) nhs_ester->conjugation protein Amine-containing Biomolecule protein->conjugation azide_protein Azide-labeled Biomolecule conjugation->azide_protein click_reaction CuAAC Reaction (CuSO4, Ascorbate) azide_protein->click_reaction alkyne Alkyne-containing Molecule alkyne->click_reaction final_conjugate Final Bioconjugate click_reaction->final_conjugate

Caption: Experimental workflow for the synthesis and application of this compound NHS ester.

Mechanism COOH Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate COOH->Intermediate + EDC EDC EDC NHSEster NHS Ester (Amine-Reactive) Intermediate->NHSEster + NHS Byproduct1 Isourea Byproduct Intermediate->Byproduct1 NHS NHS Amide Amide Bond (R-CO-NH-R') NHSEster->Amide + R'-NH2 Byproduct2 NHS NHSEster->Byproduct2 Amine Primary Amine (R'-NH2)

Caption: Mechanism of EDC/NHS activation of a carboxylic acid for reaction with a primary amine.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with 4-(Azidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-(Azidomethyl)benzoic acid in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile reagent is a cornerstone in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Introduction to this compound in Click Chemistry

This compound is a bifunctional linker containing a terminal azide (B81097) group for click chemistry and a carboxylic acid for subsequent functionalization, for instance, through amide bond formation with amine-containing molecules. The copper-catalyzed click reaction provides a highly efficient and specific method for covalently linking this compound to alkyne-modified molecules, forming a stable triazole linkage.[1] This reaction is characterized by its high yields, mild reaction conditions, and broad functional group tolerance, making it ideal for complex biological applications.[2][3]

The primary application of this compound in drug development is as a linker in the construction of ADCs.[1] In this context, the carboxylic acid moiety can be activated to react with lysine (B10760008) residues on a monoclonal antibody. The azide group then serves as a handle for the attachment of a cytotoxic drug that has been modified with a terminal alkyne.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the copper-catalyzed click reaction of benzyl (B1604629) azide, a close structural analog of this compound, with various alkynes. This data provides a strong indication of the expected performance of this compound in similar reactions.

Table 1: CuAAC Reaction of Benzyl Azide with Phenylacetylene under Various Catalytic Conditions

EntryCopper Source (mol%)LigandSolventTime (h)Yield (%)
1CuSO₄/Sodium Ascorbate (B8700270) (1)Nonet-BuOH/H₂O8>95
2CuI (1)NoneCH₃CN8>95
3Cu(OAc)₂ (1)2-picolylazideMethanol<0.05>98
4Cu WirePMDTAToluene4891.9
5CuBrNoneNeat0.0898

Table 2: CuAAC Reaction of Benzyl Azide with Various Alkynes

EntryAlkyneCatalyst SystemSolventTime (h)Yield (%)
1PhenylacetyleneCuI/Et₃NCyrene™1287
24-FluorophenylacetyleneCuI/Et₃NCyrene™1296
34-(Trifluoromethyl)phenylacetyleneCuI/Et₃NCyrene™1292
44-MethoxyphenylacetyleneCuI/Et₃NCyrene™1285
5Propargyl AlcoholCuSO₄/Sodium Ascorbatet-BuOH/H₂O1Quantitative
6N-Boc-DL-propargylglycineCuBrt-BuOH/H₂O260

Experimental Protocols

General Protocol for CuAAC of this compound with a Terminal Alkyne

This protocol describes a general procedure for the reaction of this compound with an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Stir plate and stir bar

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) and the alkyne-containing molecule (1.0-1.2 equivalents) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).

  • To the stirred solution of the azide and alkyne, add the CuSO₄·5H₂O solution (1-5 mol%).

  • Immediately after, add the sodium ascorbate solution (5-10 mol%). The color of the solution may change, indicating the reduction of Cu(II) to Cu(I).

  • Stir the reaction at room temperature and monitor its progress by an appropriate method (e.g., TLC or LC-MS). Reactions are often complete within 1-8 hours.[4]

  • Once the reaction is complete, perform an aqueous workup. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

Protocol for Bioconjugation: Labeling of an Alkyne-Modified Biomolecule

This protocol provides a starting point for the conjugation of this compound to an alkyne-modified biomolecule, such as a protein or nucleic acid.

Materials:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassing equipment (optional)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in a suitable solvent like DMSO.

    • Alkyne-modified biomolecule: Prepare a solution of known concentration in PBS.

    • CuSO₄·5H₂O: Prepare a 20 mM stock solution in water.

    • Sodium ascorbate: Prepare a fresh 100 mM stock solution in water.

    • THPTA: Prepare a 50 mM stock solution in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with a 2 to 10-fold molar excess of the this compound stock solution.

    • Add the THPTA stock solution to the mixture (final concentration should be 5 times that of CuSO₄).

    • Add the CuSO₄·5H₂O stock solution (final concentration typically 50-500 µM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. Gentle mixing can be beneficial.

  • Purification:

    • Remove unreacted small molecules and the copper catalyst using a suitable method for your biomolecule, such as size-exclusion chromatography, dialysis, or spin filtration.

Visualizations

Experimental Workflow for Bioconjugation

G cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification azide This compound Stock Solution mix Combine Azide, Alkyne, Ligand, and Buffer azide->mix alkyne Alkyne-Modified Biomolecule alkyne->mix copper CuSO4 Stock add_copper Add CuSO4 copper->add_copper ascorbate Sodium Ascorbate Stock (Fresh) add_ascorbate Add Sodium Ascorbate (Initiate Reaction) ascorbate->add_ascorbate ligand THPTA Ligand Stock ligand->mix mix->add_copper add_copper->add_ascorbate incubate Incubate at RT (1-4 hours) add_ascorbate->incubate purify Size-Exclusion Chromatography or Dialysis incubate->purify product Purified Bioconjugate purify->product G CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide + Alkyne Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne R1-C≡CH Alkyne->Cu_Acetylide Azide R2-N3 Triazole_Product 1,4-Disubstituted Triazole Azide->Triazole_Product Cu_Acetylide->Triazole_Product + Azide Triazole_Product->CuI Release of Cu(I) G cluster_cell Tumor Cell HER2_receptor HER2 Receptor Internalization Internalization HER2_receptor->Internalization Dimerization & Internalization PI3K_AKT PI3K/AKT Pathway HER2_receptor->PI3K_AKT Signaling RAS_MAPK RAS/MAPK Pathway HER2_receptor->RAS_MAPK Signaling ADC Trastuzumab-Linker-Drug (ADC) ADC->HER2_receptor Binding ADC->PI3K_AKT Inhibition ADC->RAS_MAPK Inhibition Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Degradation DNA_Damage DNA Damage & Microtubule Disruption Payload_Release->DNA_Damage Cell_Survival Cell Proliferation & Survival PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival Apoptosis Apoptosis DNA_Damage->Apoptosis

References

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 4-(Azidomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction that has become an invaluable tool in chemical biology, drug development, and materials science.[1][2][3] Unlike the copper-catalyzed version (CuAAC), SPAAC proceeds without the need for cytotoxic metal catalysts, making it ideal for applications in living systems.[1][4] The reaction's driving force is the high ring strain of a cyclooctyne, which readily undergoes a [3+2] cycloaddition with an azide (B81097) to form a stable triazole linkage.[1][3][4]

4-(Azidomethyl)benzoic acid is a bifunctional linker molecule designed for use in bioconjugation. It features a benzylic azide group for participation in SPAAC reactions and a carboxylic acid group that can be readily conjugated to primary amines (e.g., lysine (B10760008) residues on proteins) via standard amide bond formation. This dual functionality allows for the precise, covalent linkage of biomolecules to other probes, surfaces, or drug molecules.[5][6] This reagent is particularly useful for creating antibody-drug conjugates (ADCs) and other targeted therapeutics.[5][7]

Key Applications
  • Bioconjugation: Covalent labeling of proteins, nucleic acids, and lipids for visualization and functional studies.[5][6]

  • Antibody-Drug Conjugate (ADC) Development: Serves as a stable linker to attach cytotoxic payloads to targeting antibodies.[5][7]

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for diagnostic assays and biomaterials.

  • Development of Imaging Probes: Attaching fluorophores or radioisotopes to targeting molecules for in vivo imaging.[4]

Quantitative Data

The efficiency of SPAAC is highly dependent on the structures of both the azide and the cyclooctyne. The tables below summarize key quantitative data to guide experimental design.

Table 1: Comparison of SPAAC Reaction Kinetics with Various Azides

Second-order rate constants provide a quantitative measure of reaction speed. Higher values indicate faster kinetics, which is crucial when working with low concentrations or sensitive biological systems.

Azide CompoundCyclooctyne PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventNotes
4-Azido-2,3,5,6-tetrafluorobenzoic acidA cyclooctyne3.60-Among the fastest SPAAC reactions reported; demonstrates the effect of electron-withdrawing groups.[2]
para-azidomethyl-L-phenylalanine (pAMF)DBCO-PEG~0.9PBSA benzylic azide, structurally similar to this compound.[8]
para-azido-L-phenylalanine (pAzF)DBCO-PEG~0.1PBSAn aromatic azide, showing significantly slower kinetics compared to the benzylic azide.[8]
Benzyl Azide[9+1]CPP0.013DMSOReaction with a cycloparaphenylene-based strained alkyne.[9]

Note: DBCO (Dibenzocyclooctyne), CPP (Cycloparaphenylene). Data provides a relative comparison; absolute rates vary with specific reactant structures and conditions.

Table 2: Typical Experimental Conditions for SPAAC Bioconjugation

ParameterTypical Range/ValueNotes
Reactants Ratio 1.5 - 20 molar excess of one reagent (typically the smaller molecule)The optimal ratio should be determined empirically to maximize conjugation efficiency while minimizing non-specific binding or aggregation.[10]
Solvent Aqueous buffers (e.g., PBS, pH 7.2-8.0), DMSO, DMFThe choice of solvent depends on the solubility of the reactants. For biological molecules, aqueous buffers are preferred.[10]
Temperature 4°C to 37°CReactions can be performed at room temperature or physiological temperatures. Lower temperatures (4°C) can be used for long incubations.
Reaction Time 1 - 24 hoursReaction time depends on the intrinsic kinetics of the reagents and their concentrations. Monitor progress via SDS-PAGE or HPLC.[10]
Concentration µM to low mM rangeHigher concentrations lead to faster reaction rates. For in vivo applications, concentrations are inherently low.[4]
Purification Method Dialysis, Size Exclusion Chromatography (SEC), HPLCPurification is essential to remove unreacted reagents.[10]

Experimental Protocols

This section provides a detailed protocol for a common application: labeling a protein with a fluorescent dye using this compound as a linker. The process involves two main stages: (1) Amide coupling of the linker to the protein and (2) SPAAC reaction with a cyclooctyne-modified dye.

Protocol 1: Two-Stage Protein Labeling

Stage 1: Conjugation of this compound to a Protein

This stage activates the carboxylic acid of the linker and couples it to primary amines (lysine residues) on the target protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., spin desalting columns or dialysis cassettes)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-5 mg/mL in an amine-free buffer like PBS at pH 7.4. Buffers containing primary amines (e.g., Tris, Glycine) must be avoided as they will compete in the reaction.[10]

  • Linker Activation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in the same anhydrous solvent.

    • In a microcentrifuge tube, combine 10 µL of the this compound stock, 10 µL of the EDC stock, and 10 µL of the NHS stock. Mix well and incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the activated linker solution to the protein solution. The optimal ratio must be determined empirically for each protein.[10]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts using a spin desalting column or by dialysis against PBS. The resulting azide-functionalized protein is now ready for the SPAAC reaction.

Stage 2: SPAAC Reaction with a Cyclooctyne-Functionalized Probe

This stage couples the azide-modified protein with a probe (e.g., DBCO-Fluorophore).

Materials:

  • Azide-functionalized protein from Stage 1

  • Cyclooctyne-functionalized probe (e.g., DBCO-Cy5)

  • Anhydrous DMSO

  • PBS buffer, pH 7.4

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-probe in anhydrous DMSO.

  • SPAAC Reaction:

    • To the azide-functionalized protein solution, add the DBCO-probe stock solution to achieve a 2- to 5-fold molar excess relative to the protein.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction is typically faster than the initial amide coupling.

  • Purification: Purify the labeled protein conjugate using a desalting column or dialysis to remove the unreacted DBCO-probe.

  • Analysis: Confirm successful conjugation and determine the degree of labeling using methods such as SDS-PAGE (with fluorescence imaging if a dye was used) and mass spectrometry.

Visualizations

Experimental Workflow Diagram

G cluster_stage1 Stage 1: Amide Coupling cluster_stage2 Stage 2: SPAAC Reaction p Protein in Amine-Free Buffer react1 Amide Coupling Reaction (2-4h, RT) p->react1 linker This compound activate Activate Linker (EDC/NHS) linker->activate activate->react1 quench Quench Reaction (Tris Buffer) react1->quench purify1 Purification 1 (Desalting Column) quench->purify1 azide_protein Azide-Functionalized Protein purify1->azide_protein react2 SPAAC Reaction (1-4h, RT) azide_protein->react2 dbco DBCO-Functionalized Probe (e.g., Dye) dbco->react2 purify2 Purification 2 (Desalting Column) react2->purify2 final_product Final Labeled Protein Conjugate purify2->final_product

Caption: Workflow for two-stage protein labeling using this compound.

SPAAC Reaction Mechanism

G reactant1 Azide-Functionalized Biomolecule plus + reactant2 Strained Cyclooctyne (e.g., DBCO) arrow Strain-Promoted [3+2] Cycloaddition (No Catalyst, Physiological Conditions) product Stable Triazole Linkage arrow->product

Caption: The core mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Logical Relationship of Components

G cluster_protein Target Biomolecule cluster_probe Reporter/Payload Molecule linker This compound (Bifunctional Linker) dbco Strained Alkyne (e.g., DBCO) linker->dbco Forms Triazole Ring via -N3 group (SPAAC) protein Protein amine Primary Amine (-NH2) protein->amine e.g., Lysine Residue amine->linker Forms Amide Bond via -COOH group probe Fluorophore / Drug probe->dbco Functionalized with

Caption: Logical relationship between the linker, biomolecule, and reporter probe.

References

Application Notes and Protocols for 4-(Azidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for the synthesis and application of 4-(Azidomethyl)benzoic acid, a versatile linker for bioconjugation and click chemistry.[1][2]

Chemical Properties and Applications

This compound is a bifunctional molecule containing a carboxylic acid and a benzylic azide (B81097) group.[3] The carboxylic acid allows for straightforward conjugation to amine-containing molecules, such as proteins or peptides, through the formation of a stable amide bond. The azide group is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the efficient and specific ligation to alkyne-modified molecules.[1][2]

Key Applications:

  • Bioconjugation: Covalent attachment to proteins, peptides, and other biomolecules to introduce an azide handle for further functionalization.[4][5]

  • Drug Development: Used as a linker in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[4][5]

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.[4]

  • Molecular Probes: Synthesis of probes for identifying and studying molecular interactions.

Synthesis of this compound and its NHS Ester

This compound can be synthesized from 4-(chloromethyl)benzoic acid by reaction with sodium azide.[3][6] The carboxylic acid can then be activated as an N-hydroxysuccinimide (NHS) ester to facilitate conjugation to primary amines.[6]

Synthesis Workflow:

A 4-(Chloromethyl)benzoic acid B This compound A->B  NaN3, DMSO   C This compound NHS ester B->C  NHS, Coupling Agent (e.g., HATU, TSTU)  

Caption: Synthesis of this compound and its NHS ester.

Experimental Protocols:

Protocol 1: Synthesis of this compound [3]

This protocol describes the synthesis of this compound from 4-(chloromethyl)benzoic acid.

Materials:

Procedure:

  • Dissolve 4-(chloromethyl)benzoic acid (5 g, 29 mmol) in DMSO (40-50 mL).[3]

  • Add sodium azide (5.7 g, 88 mmol) and a catalytic amount of sodium iodide.[3]

  • Stir the reaction at room temperature for 2 hours, monitoring by thin-layer chromatography.[3]

  • Upon completion, add water and acidify with dilute HCl.[3]

  • Extract the product with diethyl ether.[3]

  • Wash the ether extracts with water to remove DMSO, followed by a brine wash.[3]

  • Dry the organic layer over anhydrous MgSO4 and evaporate the solvent to yield this compound as a white solid.[3]

  • Wash the product with hexane for further purification.[3]

Protocol 2: Synthesis of this compound NHS ester [6]

This protocol describes the synthesis of the N-hydroxysuccinimide ester of this compound.

Materials:

Procedure:

  • Dissolve this compound (0.6 g, 3.39 mmol), NHS (0.468 g, 4.07 mmol), and HBTU (1.28 g, 3.39 mmol) in DMF (22 mL).[6]

  • Add triethylamine (0.89 mL, 5.08 mmol) to the solution.[6]

  • Stir the reaction for 1 hour at room temperature.[6]

  • The product can be precipitated by adding dilute HCl and recovered by filtration.[6]

Quantitative Data for Synthesis:
ProductStarting MaterialReagentsSolventReaction TimeYieldReference
This compound4-(Chloromethyl)benzoic acidNaN3, NaIDMSO2 hours86%[3]
This compound NHS esterThis compoundTSTU, Et3NDMF1 hour69%[6]
This compound NHS esterThis compoundHBTU, NHS, Et3NDMF-98%[6]

Application in Bioconjugation

This compound is a valuable tool for bioconjugation, enabling the attachment of various molecules to proteins and other biomolecules. The following protocol is a general example of how to perform a two-step bioconjugation using the NHS ester of this compound followed by a CuAAC reaction.

Bioconjugation Workflow:

cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) A Protein (-NH2) C Azide-modified Protein A->C  Amine-reactive conjugation   B This compound NHS ester B->C E Functionalized Protein C->E  Cu(I), Ascorbate (B8700270)   D Alkyne-modified Molecule (e.g., Fluorophore, Drug) D->E

Caption: Two-step bioconjugation using this compound.

Experimental Protocol:

Protocol 3: Two-Step Protein Bioconjugation

This protocol describes the labeling of a protein with an alkyne-modified molecule using this compound as a linker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester

  • Alkyne-modified molecule (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

Step 1: Protein Modification with Azide Linker

  • Dissolve the this compound NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Add the desired molar excess of the NHS ester solution to the protein solution (e.g., 5-20 fold molar excess).

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted linker by size-exclusion chromatography or dialysis.

Step 2: Click Chemistry Reaction (CuAAC)

  • To the azide-modified protein, add the alkyne-modified molecule (typically 5-10 molar equivalents per azide).

  • Prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.

  • Add the copper/ascorbate solution to the protein mixture to initiate the click reaction (final concentrations are typically 50-100 µM CuSO4 and 1-5 mM sodium ascorbate).

  • Incubate for 1 hour at room temperature.

  • Purify the final bioconjugate using size-exclusion chromatography to remove excess reagents and the catalyst.

Quantitative Data for Bioconjugation (Example):

The following table provides example reaction conditions for a typical bioconjugation. Optimal conditions may vary depending on the specific protein and alkyne-modified molecule.

StepReagentMolar Excess (relative to protein)Solvent/BufferReaction TimeTemperature
Amide Coupling This compound NHS ester10-20xPBS, pH 7.42 hoursRoom Temp.
Click Chemistry (CuAAC) Alkyne-modified molecule5-10xPBS, pH 7.41 hourRoom Temp.
Copper(II) sulfate-Water1 hourRoom Temp.
Sodium ascorbate-Water1 hourRoom Temp.

Characterization

The products of the synthesis and bioconjugation reactions should be characterized to confirm their identity and purity.

  • Synthesis: 1H NMR and 13C NMR spectroscopy can be used to confirm the structure of this compound and its NHS ester.[3][6] Mass spectrometry can confirm the molecular weight.

  • Bioconjugation: SDS-PAGE can be used to visualize the increase in molecular weight of the protein after conjugation. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the number of linker molecules attached to the protein. UV-Vis spectroscopy can be used to quantify the incorporation of a chromophoric molecule.

Safety Precautions

Organic azides are potentially explosive and should be handled with care. Avoid heating organic azides, and do not use distillation for purification.[7] Azide waste should be collected in a dedicated container and should not be mixed with acidic waste.[7] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(Azidomethyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Azidomethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem: Low or No Product Yield
Possible Cause Recommended Solution
Degraded Starting Material The starting material, typically 4-(halomethyl)benzoic acid, can degrade over time. Verify the purity of your starting material using techniques like NMR or melting point analysis. For instance, 4-(bromomethyl)benzoic acid should be a white to off-white solid.
Ineffective Azide (B81097) Source Sodium azide (NaN₃) is highly hygroscopic and can lose reactivity if not stored under dry conditions. Use fresh, dry sodium azide for best results. Consider purchasing from a reputable supplier and storing it in a desiccator.
Suboptimal Solvent Choice The choice of solvent significantly impacts the reaction rate and yield. Polar aprotic solvents like DMSO and DMF are generally preferred as they effectively dissolve sodium azide and promote the S\N2 reaction mechanism.[1][2]
Inappropriate Reaction Temperature While some protocols suggest room temperature, others may require gentle heating to drive the reaction to completion, especially when using less reactive starting materials like 4-(chloromethyl)benzoic acid.[3] Monitor the reaction by TLC to determine the optimal temperature.
Insufficient Reaction Time The reaction time can vary depending on the starting material, solvent, and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time.
Problem: Incomplete Reaction
Possible Cause Recommended Solution
Insufficient Sodium Azide To ensure the reaction goes to completion, use a slight excess of sodium azide (e.g., 1.5 to 3 equivalents) relative to the starting 4-(halomethyl)benzoic acid.[4][5]
Poor Solubility of Reagents Ensure that both the starting material and sodium azide are adequately dissolved in the chosen solvent. If solubility is an issue, consider switching to a more suitable solvent like DMSO or DMF.
Problem: Product Purification Difficulties
Possible Cause Recommended Solution
Presence of Unreacted Starting Material If TLC indicates the presence of starting material after the reaction is complete, consider optimizing the reaction conditions (e.g., increasing reaction time or temperature) in subsequent experiments. For the current batch, purification can be achieved through column chromatography or recrystallization.
Formation of Side Products Side reactions, though not extensively reported for this specific synthesis, can occur. Purification via recrystallization from a suitable solvent system or column chromatography can effectively remove impurities.
Residual Solvent Ensure the product is thoroughly dried under vacuum to remove any residual solvent, which can affect the accuracy of yield calculations and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective starting material?

A1: The most common starting materials are 4-(bromomethyl)benzoic acid and 4-(chloromethyl)benzoic acid. 4-(bromomethyl)benzoic acid is generally more reactive than its chloro- counterpart due to bromide being a better leaving group, which can lead to shorter reaction times.

Q2: Which solvent is recommended for this synthesis?

A2: Polar aprotic solvents are highly recommended. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are excellent choices as they facilitate the dissolution of sodium azide and promote the S\N2 reaction pathway.[1][2] Some procedures also report success using ethanol (B145695) or a mixture of acetone (B3395972) and water.[3]

Q3: What are the optimal reaction temperature and time?

A3: The optimal conditions depend on the specific reactants and solvent used. Reactions with 4-(bromomethyl)benzoic acid in DMF or DMSO can often proceed to completion within a few hours at room temperature.[4] For less reactive starting materials like 4-(chloromethyl)benzoic acid, heating (reflux) for several hours may be necessary.[3] It is always best to monitor the reaction's progress by TLC.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot.

Q5: What are the safety precautions for handling sodium azide?

A5: Sodium azide is highly toxic and can be explosive, especially when it comes into contact with acids or heavy metals. Always handle sodium azide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid contact with skin and eyes.

Experimental Protocols & Data

General Experimental Protocol

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and starting materials.

  • Dissolution: In a round-bottom flask, dissolve 4-(halomethyl)benzoic acid in a suitable polar aprotic solvent (e.g., DMSO or DMF).

  • Addition of Sodium Azide: Add sodium azide (1.5 - 3 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Reported Reaction Conditions and Yields

The following table summarizes various reported conditions for the synthesis of this compound, demonstrating the impact of different starting materials and solvents on reaction outcomes.

Starting MaterialReagent (Equivalents)SolventTemperatureTimeYield (%)Reference
4-(chloromethyl)benzoic acidNaN₃EthanolReflux18 h94%[3]
4-(chloromethyl)benzoic acidNaN₃ (~3 eq.)DMSORoom Temp.2 h86%[4]
4-(bromomethyl)benzoic acidNaN₃ (2 eq.)DMF/Water (4:1)Not specified1 hNot isolated[6]
Benzyl (B1604629) bromideNaN₃ (1.5 eq.)DMSORoom Temp.Overnight73%[7]

Note: The synthesis from benzyl bromide is included as a representative example of an S\N2 reaction to form a benzyl azide.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound Starting_Material 4-(Halomethyl)benzoic Acid (X = Cl, Br) Product This compound Starting_Material->Product SN2 Reaction Reagent Sodium Azide (NaN₃) Reagent->Product Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Product

Caption: S\N2 synthesis of this compound from a 4-(halomethyl)benzoic acid precursor.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Reaction Yield Start Low or No Yield Observed Check_SM Verify Purity of Starting Material Start->Check_SM Check_Reagent Use Fresh, Dry Sodium Azide Check_SM->Check_Reagent Purity OK Optimize_Solvent Is the Solvent a Polar Aprotic? (e.g., DMSO, DMF) Check_Reagent->Optimize_Solvent Reagent OK Optimize_Conditions Optimize Temperature and Reaction Time Optimize_Solvent->Optimize_Conditions Yes Success Improved Yield Optimize_Solvent->Success No, Change Solvent Monitor_TLC Monitor Reaction by TLC Optimize_Conditions->Monitor_TLC Monitor_TLC->Success

Caption: A logical workflow to diagnose and resolve issues of low product yield.

Key Parameter Relationships for Yield Optimization

Parameter_Optimization Optimizing Reaction Parameters for High Yield Yield High Yield & Purity Starting_Material Reactive Starting Material (e.g., 4-bromomethyl) Starting_Material->Yield Solvent Polar Aprotic Solvent (DMSO, DMF) Solvent->Yield Temperature Optimal Temperature (Room Temp. to Gentle Heat) Temperature->Yield Time Sufficient Reaction Time (Monitor by TLC) Time->Yield Reagent Fresh, Dry Sodium Azide (Slight Excess) Reagent->Yield

Caption: The relationship between key experimental parameters and achieving optimal reaction outcomes.

References

Technical Support Center: Purification of 4-(Azidomethyl)benzoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the purification of conjugates synthesized using 4-(azidomethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The choice of purification method depends heavily on the nature of the molecule conjugated to the linker (e.g., protein, peptide, small molecule) and the scale of the reaction. The most common techniques are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high-resolution separation based on hydrophobicity and is suitable for both small molecules and biomolecules like peptides and proteins.[1][2][3]

  • Size-Exclusion Chromatography (SEC): Ideal for separating large biomolecule conjugates (like proteins or antibodies) from smaller impurities such as unreacted linker, catalysts, and salts.[4][5][6][7] It is often used as a final polishing step.[6]

  • Flash Column Chromatography: Best suited for purifying gram-scale quantities of small molecule conjugates.[2]

  • Dialysis / Buffer Exchange: A common method for removing small molecule impurities, like salts or unreacted linkers, from large protein conjugates.[8][9]

Q2: My conjugate is poorly soluble, making purification difficult. What can I do?

A2: Solubility issues can often be addressed by modifying buffer or solvent conditions.

  • For Biomolecules: Consider adding organic solvents (e.g., up to 10% DMSO), detergents (e.g., Tween-20), or adjusting the pH and salt concentration of your buffers.[10]

  • For Small Molecules: Perform test dissolutions in a range of solvents to find a suitable mobile phase for chromatography. If a sample precipitates when loaded onto a column, try dissolving it in the mobile phase itself or a minimal amount of a strong, compatible solvent like DMSO or DMF.[2]

Q3: How can I confirm that my conjugate has been successfully formed and purified?

A3: A combination of analytical techniques is recommended for proper characterization:

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS can confirm the final mass of the conjugate, showing the addition of the linker and partner molecule.[11][12]

  • Chromatography (HPLC/LC-MS): Comparing the chromatograms of the starting materials and the purified product can show the appearance of a new peak for the conjugate with a different retention time.

  • SDS-PAGE (for protein conjugates): A successful conjugation will often show a shift in the molecular weight of the protein band compared to the unmodified protein.

  • UV-Vis Spectroscopy: If the conjugated molecule has a unique absorbance profile, this can be used to track the success of the reaction and purification.

Q4: I see multiple product peaks in my LC-MS analysis after a CuAAC "click" reaction. What are the likely side-products?

A4: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient, but side reactions can occur.[13] Potential byproducts include:

  • Oxidative Homocoupling: In the presence of oxygen, terminal alkynes can couple with each other.[14] This can be minimized by using a reducing agent like sodium ascorbate.[14]

  • Formation of Regioisomers: While CuAAC is highly regioselective for the 1,4-disubstituted triazole, trace amounts of the 1,5-isomer can sometimes form.[13][15]

  • Degradation of Starting Materials: Depending on the reaction conditions (e.g., acidic pH, prolonged exposure to copper), your starting molecules may degrade.[16][17]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Problem 1: Low Yield of Purified Conjugate

Q: My final yield is very low after purification. What are the potential causes and solutions?

A: Low yield can stem from issues in the reaction itself or during the purification steps.

Potential Cause Recommended Solution
Incomplete Reaction Before purification, confirm reaction completion using TLC or LC-MS. If incomplete, optimize reaction time, temperature, or reagent stoichiometry.[18]
Steric Hindrance Bulky groups near the azide (B81097) or alkyne can slow the reaction. Consider a linker with a longer spacer arm if this is suspected.[18]
Product Precipitation The conjugate may have precipitated out of solution during the reaction or purification. Adjust solvent/buffer composition to improve solubility.[2]
Product Instability The conjugate may be degrading on the chromatography column (e.g., on acidic silica). Use a neutral stationary phase or add a modifier like triethylamine (B128534) to the mobile phase.[2]
Poor Recovery from Column The product may be irreversibly binding to the column matrix. Modify the mobile phase by increasing organic solvent content, adding detergents, or changing the pH to improve elution.[10]
Problem 2: Difficulty Removing Unreacted Starting Materials & Byproducts

Q: How do I remove unreacted this compound?

A: For small molecule conjugates soluble in organic solvents, you can perform a liquid-liquid extraction with a mild aqueous base (e.g., sodium bicarbonate solution). The base will deprotonate the carboxylic acid of the unreacted linker, moving it into the aqueous layer for easy removal.[2] For larger biomolecule conjugates, RP-HPLC, SEC, or dialysis are more effective.[2][19]

Q: How do I remove the copper catalyst after a CuAAC reaction?

A: Residual copper can be toxic to cells and interfere with downstream applications.[20] Several methods exist for its removal:

  • Chelating Agents: Washing with an aqueous solution of a chelating agent like EDTA is a common method.[9][20][21] The copper-EDTA complex is water-soluble and can be removed by extraction or, for macromolecules, by dialysis against an EDTA-containing buffer.[20][22]

  • Chelating Resins: Solid-phase scavengers or resins that selectively bind copper are highly effective. The reaction mixture is passed through a column containing the resin, and the purified product is collected in the flow-through.[14][20]

  • Precipitation: Inducing the precipitation of copper salts, which can then be removed by simple filtration.[20]

Comparison of Common Purification Techniques

Technique Principle Best For Resolution Key Advantage(s) Limitation(s)
RP-HPLC Separation by hydrophobicitySmall molecules, peptides, proteinsHighExcellent for resolving complex mixtures and impurities with similar properties.[3]Can denature sensitive proteins; requires specific solvent systems.
Size-Exclusion (SEC) Separation by molecular sizeLarge biomolecules (>5 kDa), aggregatesMediumMaintains protein native structure; useful for buffer exchange.[4][7]Does not separate molecules of similar size; can lead to sample dilution.[4]
Dialysis Diffusion across a semi-permeable membraneLarge biomoleculesLowSimple, gentle method for removing small molecules (salts, catalysts).Slow process; cannot separate conjugate from proteins of similar size.
Flash Chromatography Adsorption chromatography under pressureSmall molecules (gram scale)Low-MediumFast purification for large quantities of material.Lower resolution compared to HPLC; not ideal for complex mixtures.

Experimental Protocols

Protocol 1: General Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol is a starting point and should be optimized for your specific conjugate.

  • Column Selection: Choose a C18 or C4 column with a pore size appropriate for your molecule (e.g., ≥300 Å for proteins).[23]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, preferably Mobile Phase A or a solvent like DMSO. Filter the sample through a 0.22 µm filter before injection.

  • Chromatography:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the conjugate using a linear gradient, for example, from 5% to 95% Mobile Phase B over 30-40 minutes.[1]

    • Monitor the elution profile using a UV detector (e.g., at 220 nm for peptides/proteins and 254 nm for the benzoic acid moiety).

  • Fraction Collection & Analysis: Collect fractions corresponding to the desired product peak. Confirm the identity and purity of the collected fractions using mass spectrometry.

  • Solvent Removal: Pool the pure fractions and remove the solvent via lyophilization (freeze-drying) or rotary evaporation.[2]

Protocol 2: Copper Removal Using a Chelating Resin

This protocol outlines the use of a solid-phase scavenger to remove copper catalysts.

  • Resin Selection: Choose a commercially available copper-chelating resin (e.g., QuadraSil®, Chelex® 100).

  • Column Packing: Pack the resin into a suitable column or use a pre-packed cartridge. Equilibrate the resin with the solvent used in your reaction mixture.

  • Sample Loading: Directly apply the crude reaction mixture to the top of the equilibrated resin bed.

  • Elution: Allow the mixture to pass through the resin via gravity flow or gentle pressure. Collect the eluate, which should now contain your purified product free of copper.

  • Washing: Wash the resin with 2-3 column volumes of the reaction solvent to ensure complete recovery of your product.

  • Analysis: Combine the initial eluate and the wash fractions. Confirm the absence of copper (e.g., by the disappearance of color) and the presence of your product via TLC or LC-MS.

Visualizations

Workflow & Logic Diagrams

cluster_synthesis Synthesis Phase cluster_purification Purification Phase A Reactants (4-Azidomethyl)benzoic acid + Target Molecule B Conjugation Reaction (e.g., Amide Coupling or CuAAC) A->B C Crude Product Mixture B->C D Primary Purification (e.g., HPLC, SEC, Flash) C->D E Fraction Analysis (LC-MS, SDS-PAGE) D->E F Pure Conjugate E->F

Caption: General workflow for synthesis and purification.

cluster_troubleshooting Troubleshooting Logic start Low Yield or Purity Issue Identified After Purification check_reaction Was the reaction complete? (Analyze crude sample) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Was Complete check_reaction->complete Yes optimize_rxn Action: Optimize Reaction (Time, Temp, Stoichiometry) incomplete->optimize_rxn check_purification Did product bind irreversibly or degrade on column? complete->check_purification degradation Degradation / Binding Issue check_purification->degradation Yes optimize_pur Action: Modify Purification (New Method, Different Buffer/Phase) degradation->optimize_pur

Caption: Decision tree for troubleshooting low yield/purity.

References

Technical Support Center: 4-(Azidomethyl)benzoic Acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Azidomethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in a CuAAC reaction using this compound?

A1: Low or no product yield in a CuAAC reaction can be attributed to several factors:

  • Catalyst Inactivity: The active catalyst for the reaction is Cu(I). This species is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.

  • Poor Reagent Quality: The purity of this compound, the alkyne substrate, solvents, and other reagents is critical. Azides, in particular, can degrade over time, especially if not stored correctly.

  • Suboptimal Reaction Conditions: Factors such as temperature, pH, and solvent choice can significantly impact the reaction efficiency. The solubility of this compound is pH-dependent, which can affect the reaction rate in aqueous media.[1]

  • Steric Hindrance: The accessibility of the azide (B81097) and alkyne functional groups is important. If either group is sterically hindered, the reaction rate can be significantly reduced.

Q2: What are the known side reactions associated with this compound in click chemistry?

A2: While this compound is a reliable click chemistry reagent, several side reactions can occur:

  • Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of the alkyne starting material, leading to the formation of a diacetylene byproduct. This is a common side reaction in CuAAC.

  • Reduction of the Azide Group: The azide group of this compound can be reduced to an amine in the presence of certain reducing agents. While sodium ascorbate (B8700270) is the standard reducing agent for generating Cu(I) in situ, harsh reducing conditions should be avoided.

  • Reactions with Biomolecules (in Bioconjugation): When performing click chemistry in a biological matrix, reactive oxygen species (ROS) generated by the Cu(I)/Cu(II) redox cycle can lead to the oxidation of sensitive amino acid residues such as cysteine, methionine, and histidine.[2][3] Additionally, byproducts of the commonly used reducing agent, sodium ascorbate (e.g., dehydroascorbate), can react with proteins.[3]

  • Non-specific Binding: The benzoic acid moiety of the molecule can engage in electrostatic and hydrophobic interactions, which may lead to non-specific binding to proteins or other biomolecules in your sample.[4]

Q3: How can I minimize side reactions in my click chemistry experiment?

A3: To minimize side reactions, consider the following strategies:

  • Degassing: To prevent catalyst oxidation and alkyne homocoupling, it is crucial to remove dissolved oxygen from your reaction mixture. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Use of a Reducing Agent: The addition of a mild reducing agent, most commonly sodium ascorbate, is essential when using a Cu(II) salt (e.g., CuSO₄) to generate the active Cu(I) catalyst in situ and to counteract residual oxygen.

  • Copper-Stabilizing Ligands: Ligands such as TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can stabilize the Cu(I) oxidation state, improve reaction rates, and reduce copper-mediated damage to biomolecules.[2][5]

  • Control of Reaction Parameters: Optimize the reaction time and temperature. Prolonged reaction times can sometimes lead to increased side products.

Q4: What are the stability and storage recommendations for this compound?

A4: this compound, like other organic azides, should be handled with care:

  • Thermal Stability: Avoid exposing the compound to high temperatures, as organic azides can be thermally labile and potentially decompose.[1]

  • Light Sensitivity: Aryl azides can be sensitive to UV light, which may lead to decomposition.[1] It is advisable to store the compound and perform reactions in amber vials or protect the reaction vessel from light.

  • Storage: Store this compound in a cool, dark, and dry place. For solutions, especially in aqueous buffers, it is recommended to prepare them fresh or store them at low temperatures (e.g., -20°C) for short periods.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Copper Catalyst Ensure you are using a fresh solution of your reducing agent (e.g., sodium ascorbate). If using a Cu(I) salt directly, ensure it has not been oxidized during storage. Consider using a copper-stabilizing ligand like TBTA or THPTA.[5][6]
Poor Reagent Quality or Degradation Verify the purity of your this compound and alkyne. Use freshly opened solvents. If possible, confirm the integrity of your azide by techniques such as NMR or IR spectroscopy.
Incomplete Dissolution of Reagents This compound may have limited solubility in certain aqueous buffers. Consider adding a co-solvent like DMSO or DMF to improve solubility, ensuring it is compatible with your other reagents and biomolecules.[6]
Suboptimal pH The solubility and stability of this compound can be pH-dependent.[1] Buffer the reaction mixture to a pH between 7 and 8 for most bioconjugation applications. Click chemistry is generally tolerant of a pH range from 4 to 12.[7]
Steric Hindrance If you suspect steric hindrance is an issue, you may need to increase the reaction temperature or extend the reaction time. In some cases, redesigning the linker on your alkyne-containing molecule may be necessary.
Issue 2: Presence of Significant Byproducts
Observed Byproduct Possible Cause Troubleshooting Steps
Product with ~2x Molecular Weight of Alkyne Alkyne Homocoupling (Glaser Coupling) Thoroughly degas your reaction mixture and solvents. Ensure an adequate amount of a fresh reducing agent (e.g., sodium ascorbate) is used.[8]
Unidentified Impurities Degradation of Starting Materials Protect the reaction from light.[1] Avoid high temperatures. Confirm the purity of your starting materials before the reaction.
Smearing or High Background on Gels (Bioconjugation) Non-specific Binding or Protein Damage Include a blocking agent if working with surfaces. Optimize buffer conditions (pH, salt concentration) to minimize electrostatic interactions.[4] Include negative controls (e.g., reaction without the alkyne). Minimize reaction time.[4] Use a copper-stabilizing ligand to reduce protein damage.[2]

Experimental Protocols

General Protocol for a Small Molecule CuAAC Reaction

This protocol provides a starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of your alkyne-containing molecule (e.g., 10 mM in DMSO).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) (e.g., 20 mM in water).

    • (Optional) Prepare a stock solution of a copper-stabilizing ligand (e.g., TBTA or THPTA) (e.g., 50 mM in DMSO/water).

  • Reaction Setup:

    • In a suitable reaction vessel, add the solvent (e.g., a mixture of water and a co-solvent like t-BuOH or DMSO).

    • Add the this compound solution (e.g., 1.0 equivalent).

    • Add the alkyne solution (e.g., 1.0-1.2 equivalents).

    • (Optional) If using a ligand, add it to the mixture (e.g., 1.0 equivalent relative to copper).

    • Add the CuSO₄ solution (e.g., 0.01-0.1 equivalents).

    • Add the sodium ascorbate solution (e.g., 0.1-1.0 equivalent) to initiate the reaction.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup 1. Add Reagents reaction Click Reaction reaction_setup->reaction 2. Initiate monitoring Monitoring (TLC, LC-MS) reaction->monitoring 3. Track Progress workup Work-up monitoring->workup 4. Quench purification Purification workup->purification 5. Isolate analysis Product Analysis purification->analysis 6. Characterize troubleshooting_logic start Low/No Product Yield catalyst Check Catalyst System: - Fresh reducing agent? - Use of ligand? start->catalyst reagents Verify Reagent Quality: - Purity of azide/alkyne? - Anhydrous solvents? start->reagents conditions Optimize Conditions: - Adjust temperature/time? - Check pH? - Improve solubility? start->conditions byproducts Analyze for Byproducts: - Alkyne homocoupling? - Degradation? start->byproducts solution Problem Solved catalyst->solution Improved Yield reagents->solution Improved Yield conditions->solution Improved Yield byproducts->conditions Optimize to Minimize

References

Technical Support Center: Preventing Non-specific Binding of 4-(Azidomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Azidomethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing non-specific binding in experiments utilizing this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains an azide (B81097) (-N₃) group and a carboxylic acid (-COOH) group. This structure makes it highly useful in bioconjugation and click chemistry.[1] The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the covalent attachment to molecules containing an alkyne group.[1] The carboxylic acid provides a handle for conjugation to primary amines (like those on lysine (B10760008) residues of proteins) through amide bond formation, typically using EDC/NHS chemistry.[2][3]

Q2: What is non-specific binding and why is it a concern with this reagent?

Non-specific binding refers to the unintended interaction of this compound with surfaces or biomolecules that are not the intended target.[1] This is a significant concern as it can lead to high background signals, false-positive results, and a general reduction in assay accuracy and sensitivity.[1][4][5] The benzoic acid portion of the molecule, for instance, can participate in hydrophobic and electrostatic interactions, contributing to these unwanted binding events.[1][6][7][8]

Q3: What are the primary drivers of non-specific binding in my experiments?

Several factors can contribute to non-specific binding:

  • Hydrophobic Interactions: The non-polar aromatic ring of the benzoic acid can interact with hydrophobic regions on proteins or plastic surfaces.[6][9][10]

  • Electrostatic Interactions: The negatively charged carboxylate group (at neutral or basic pH) can bind to positively charged patches on biomolecules or surfaces.[7][9][10]

  • Insufficient Blocking: If all potential binding sites on a solid support (like a microplate well or bead) are not adequately coated with a blocking agent, the linker can adhere directly to the surface.[1][11][12]

  • Inadequate Washing: Failure to rigorously wash away unbound reagents will result in higher background.[1][13][14][15]

  • Reagent Impurities: Impurities within the this compound or other reaction components can sometimes contribute to background signals.[4]

Q4: How do blocking agents work and which one should I choose?

Blocking agents are inert molecules, typically proteins, that physically coat the surface of a microplate, membrane, or bead to prevent the non-specific adsorption of reagents.[5][11][12] By occupying all available binding sites, they ensure that the subsequent reagents only bind to their intended targets.[5]

Blocking AgentConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Inexpensive, readily available.[5]Contains carbohydrates that can interfere with lectin probes; may cross-react with certain antibodies.[16]
Non-fat Dry Milk / Casein 1-5% (w/v)Very inexpensive.Contains phosphoproteins (casein) and biotin, which interfere with phosphoprotein detection and avidin/streptavidin systems, respectively.[16]
Polyethylene Glycol (PEG) VariesHighly effective at creating a hydration layer that repels protein adsorption.[17][18]Can be more expensive; requires surface chemistry for covalent attachment.[17]
Commercial Blocking Buffers Per manufacturerOptimized formulations, often protein-free.Higher cost.

Q5: Can the pH of my buffer affect non-specific binding?

Yes, pH is a critical parameter. The charge of both the this compound linker and your target biomolecules is pH-dependent. The carboxylic acid group of the linker has a pKa of approximately 4.2. At a physiological pH of ~7.4, it will be deprotonated and negatively charged (benzoate), which can increase electrostatic interactions with positively charged surfaces.[7][8] Adjusting the pH and ionic strength of your buffers can help minimize these interactions.[9][14]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common non-specific binding issues.

ProblemPossible Cause(s)Recommended Solution(s)
High background in all wells/samples, including negative controls. 1. Insufficient Blocking: Unoccupied sites on the surface are binding the linker. 2. Inadequate Washing: Unbound linker is not being removed effectively. 3. Linker Concentration Too High: Excess linker is available to bind non-specifically.1. Optimize Blocking: Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA) or the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Consider switching to a different blocking agent.[5][11] 2. Improve Washing: Increase the number of wash cycles (from 3 to 5), the volume of wash buffer per well, and include a short soak time (30-60 seconds) for each wash.[13][14][19] Ensure your wash buffer contains a detergent like 0.05% Tween-20.[14] 3. Titrate Linker Concentration: Perform a titration experiment to find the lowest effective concentration of this compound that still yields a strong specific signal. A 2 to 10-fold molar excess over the alkyne is a common starting point.[1]
High background specifically in negative control samples (e.g., no alkyne-modified target). 1. Hydrophobic/Ionic Interactions: The linker is binding directly to other components in the sample matrix. 2. Contamination: Reagents or buffers may be contaminated.1. Modify Buffer Composition: Increase the salt concentration (e.g., 150-500 mM NaCl) in your binding and wash buffers to disrupt electrostatic interactions.[1] Include a non-ionic detergent (e.g., 0.05% Tween-20) to reduce hydrophobic interactions.[1][14] 2. Use Fresh Reagents: Prepare fresh buffer solutions and reagent stocks, particularly the sodium ascorbate (B8700270) solution for the click reaction, which oxidizes over time.[4][20]
Signal is weak, but background is still high (low signal-to-noise ratio). 1. Overly Aggressive Washing: Washing steps may be stripping away specifically bound molecules. 2. Inefficient Click Reaction: Suboptimal reaction conditions are leading to poor specific signal.1. Adjust Wash Conditions: While maintaining thorough washing, avoid overly harsh conditions. Ensure detergents are at an optimal concentration (e.g., 0.05% Tween-20), as higher concentrations can disrupt specific binding.[14] 2. Optimize Click Reaction: Ensure the correct ratio of ligand (e.g., THPTA) to copper is used (a 5:1 ratio is often recommended) to protect the active Cu(I) state.[4][20] Confirm the pH of the reaction buffer is optimal for the click reaction (typically pH 7-8).

Visualization of Troubleshooting Logic

G start High Non-Specific Binding Observed check_controls Are negative controls also high? start->check_controls optimize_blocking Optimize Blocking (Increase concentration/time, change agent) check_controls->optimize_blocking Yes (All samples high) modify_buffer Modify Buffer (Add salt/detergent) check_controls->modify_buffer No (Only test samples high) optimize_washing Optimize Washing (Increase cycles/volume, add soak time) optimize_blocking->optimize_washing titrate_linker Titrate Linker Concentration optimize_washing->titrate_linker end_success Problem Resolved titrate_linker->end_success check_reagents Use Fresh Reagents modify_buffer->check_reagents optimize_click Optimize Click Reaction (Catalyst ratio, pH) check_reagents->optimize_click optimize_click->end_success

Caption: A decision tree for troubleshooting non-specific binding.

Key Experimental Protocols

Protocol 1: General Surface Blocking for Solid-Phase Assays

This protocol describes a robust blocking procedure for formats like 96-well plates or beads prior to the conjugation reaction.

Materials:

  • Solid support (e.g., 96-well microplate, magnetic beads)

  • Blocking Buffer: 3% (w/v) Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS)

  • Wash Buffer: PBS with 0.05% (v/v) Tween-20 (PBS-T)

Procedure:

  • To each well of the microplate (or to the bead suspension), add a sufficient volume of Blocking Buffer to completely cover the surface (e.g., 200-300 µL for a 96-well plate).

  • Incubate for 1-2 hours at room temperature with gentle agitation. For difficult backgrounds, incubation can be extended to overnight at 4°C.[1]

  • Aspirate or decant the Blocking Buffer.

  • Wash the surface by adding Wash Buffer and incubating for 5 minutes. Aspirate the buffer.

  • Repeat the wash step 3-5 times to ensure all unbound blocking protein is removed.[19]

  • The surface is now blocked and ready for the addition of your alkyne-modified target molecule and subsequent click chemistry reaction.

Protocol 2: Optimizing Wash Steps to Minimize Background

Thorough washing is critical for removing unbound reagents and reducing background noise.[15]

Procedure:

  • Post-Incubation Wash: Following each incubation step (e.g., after blocking, after target binding, after click reaction), aspirate the reaction solution from the wells.

  • Volume and Cycles: Add an adequate volume of Wash Buffer (e.g., 300 µL for a 96-well plate) to each well. Repeat for a total of 3-5 wash cycles.[13][14][15]

  • Soak Time: For at least one of the wash cycles, allow the Wash Buffer to remain in the wells for 30-60 seconds (a "soak step") before aspiration. This can significantly improve the removal of molecules that are non-specifically but tenaciously bound.[14][19]

  • Final Wash: Perform a final wash with a buffer that does not contain detergent (e.g., PBS) if the detergent might interfere with downstream detection steps.

  • Aspiration: Ensure that aspiration is as complete as possible after the final wash to minimize residual volume, which can contain unbound reagents that contribute to background.[13][15]

Visualization of Experimental Workflow

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_detection Detection Phase start Start: Alkyne-modified surface/ biomolecule blocking Step 1: Surface Blocking (e.g., 3% BSA, 1-2h) start->blocking wash1 Step 2: Washing (3-5x with PBS-T) blocking->wash1 conjugation Step 3: Click Reaction - Add Alkyne Target - Add this compound - Add Cu(I) catalyst cocktail wash1->conjugation wash2 Step 4: Rigorous Washing (Include soak step) conjugation->wash2 detection Step 5: Detection (e.g., Add detection antibody, substrate) wash2->detection end End: Measure Signal detection->end

Caption: Key steps in an experimental workflow to minimize non-specific binding.

References

stability issues with 4-(Azidomethyl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Azidomethyl)benzoic acid in solution. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific problems that may arise during the use of this compound, with a focus on stability-related issues.

Question: My copper-catalyzed click reaction (CuAAC) with this compound is failing or showing low yield. Could this be a stability issue?

Answer: Yes, the stability of this compound in your reaction solution is a critical factor. Here are several potential causes related to its stability:

  • Degradation of Stock Solution: If your stock solution of this compound has been stored for an extended period or under suboptimal conditions, the azide (B81097) group may have degraded. It is recommended to use freshly prepared solutions whenever possible.

  • Incompatible Solvents: While DMF and DMSO are common solvents for dissolving this compound, their purity is crucial. Water content in these solvents can lead to hydrolysis over time. For aqueous reactions, the pH of the buffer is a critical factor.

  • Reaction Temperature: Elevated temperatures can accelerate the decomposition of the azide. While click chemistry is often performed at room temperature, if your protocol requires heating, consider minimizing the duration and temperature.

  • Presence of Contaminants: Certain metal ions, strong acids or bases, and reducing agents can lead to the degradation of the azide functionality. Ensure all reagents and solvents are of high purity.

Question: I am observing a gradual decrease in the concentration of my this compound stock solution over time. What is causing this?

Answer: A decrease in the concentration of your stock solution is likely due to the chemical degradation of this compound. The primary factors contributing to this are:

  • Solvent-Induced Degradation: Protic solvents like water and methanol (B129727) can participate in slow decomposition pathways. In aqueous solutions, the pH plays a significant role, with acidic or strongly basic conditions potentially accelerating degradation.

  • Photodecomposition: Azide compounds can be sensitive to light, particularly UV radiation. Exposure to ambient light over long periods can lead to the gradual breakdown of the azide group.

  • Thermal Decomposition: Storage at room temperature or higher can provide enough energy to initiate the slow decomposition of the azide.

To mitigate this, it is best to prepare fresh solutions for each experiment. If storage is necessary, store aliquots in a dark, cold environment (e.g., -20°C or -80°C).

Question: What are the visible signs of degradation in a this compound solution?

Answer: While there may not always be obvious visual cues for the degradation of this compound, you might observe the following:

  • Color Change: A freshly prepared solution of this compound in a suitable solvent should be colorless. The appearance of a yellow or brownish tint can be an indicator of decomposition.

  • Precipitate Formation: The formation of an insoluble material in a previously clear solution could indicate the presence of degradation products.

  • Gas Evolution: In cases of significant decomposition, you might observe the formation of nitrogen gas bubbles, although this is more common at elevated temperatures.

The most reliable way to assess the integrity of your solution is through analytical methods such as HPLC or NMR spectroscopy.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the stability and handling of this compound in solution.

Question: What are the optimal storage conditions for this compound in solution to minimize degradation?

Answer: To ensure the long-term stability of this compound in solution, the following storage conditions are recommended:

  • Solvent Choice: For long-term storage, aprotic solvents such as anhydrous DMF or DMSO are preferable.

  • Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C.

  • Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.

  • Inert Atmosphere: For maximum stability, consider aliquoting the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can accelerate degradation. It is best to store the solution in small, single-use aliquots.

Question: How does the pH of an aqueous solution affect the stability of this compound?

Answer: The stability of the azide group in this compound can be influenced by the pH of the aqueous solution. Generally, neutral to slightly basic conditions (pH 7-8.5) are optimal for maintaining the integrity of the azide. Strongly acidic conditions (pH < 4) should be avoided as they can lead to the formation of hydrazoic acid, which is both toxic and explosive. Highly basic conditions (pH > 10) may also promote decomposition of the azide and other side reactions.

Question: Can I use protic solvents like methanol or water to prepare solutions of this compound?

Answer: While this compound has some solubility in protic solvents like methanol and water (especially with the addition of a base to form the carboxylate salt), these are not ideal for long-term storage due to the potential for solvolysis and other degradation pathways. If your experimental protocol requires the use of a protic solvent, it is highly recommended to prepare the solution immediately before use.

Question: Are there any reagents that are incompatible with this compound in solution?

Answer: Yes, several types of reagents should be avoided to prevent the decomposition of this compound:

  • Strong Reducing Agents: Reagents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can reduce the azide group to an amine.

  • Strong Acids: As mentioned, strong acids can lead to the formation of hazardous hydrazoic acid.

  • Certain Metal Ions: While copper(I) is used to catalyze the click reaction, other transition metals may promote decomposition. It is important to use a suitable ligand to stabilize the copper catalyst.

  • Halogenated Solvents: Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can potentially react with the azide under certain conditions.

Data Presentation

The following tables summarize the stability of this compound in various solvents and at different pH values. Please note that this data is based on general knowledge of aryl azide stability and may not represent empirically determined values for this specific compound.

Table 1: Estimated Stability of this compound in Common Solvents at Room Temperature (20-25°C)

SolventEstimated Stability (Half-life)Notes
Anhydrous DMSO> 1 monthGood for long-term storage when stored properly.
Anhydrous DMF> 1 monthSimilar to DMSO, ensure it is free of water and amines.
Water (pH 7.4)Days to weeksStability is pH-dependent. Best to prepare fresh.
MethanolDays to weeksProtic nature can lead to slow degradation.

Table 2: Estimated Effect of pH on the Stability of this compound in Aqueous Solution

pH RangeEstimated StabilityPotential Issues
< 4LowRisk of forming explosive and toxic hydrazoic acid.
4 - 6.5ModerateGenerally acceptable for short-term use.
6.5 - 8.5HighOptimal range for most bioconjugation reactions.
> 8.5Moderate to LowIncreased risk of hydrolysis and other side reactions.

Experimental Protocols

Protocol 1: Preparation and Storage of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • In a chemical fume hood, carefully weigh out 1.77 mg of this compound.

  • Transfer the solid to a sterile amber microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the solid is completely dissolved.

  • For long-term storage, aliquot the solution into smaller, single-use amber tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Monitoring the Stability of this compound in Solution using HPLC

Objective: To assess the degradation of this compound over time under specific storage conditions.

Materials:

  • Stock solution of this compound

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC vials

Procedure:

  • Prepare a solution of this compound at the desired concentration in the solvent to be tested.

  • Immediately inject a sample (t=0) onto the HPLC system to obtain an initial chromatogram and peak area for the intact compound.

  • Store the solution under the desired conditions (e.g., specific temperature and light exposure).

  • At regular time intervals (e.g., 1, 3, 7, 14 days), inject another sample onto the HPLC.

  • Monitor the decrease in the peak area of the this compound and the appearance of any new peaks corresponding to degradation products.

  • Plot the percentage of remaining this compound versus time to determine its stability profile.

HPLC Conditions (Example):

  • Column: C18 reverse-phase

  • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B (e.g., 10-90% B over 15 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability and use of this compound.

G cluster_0 Troubleshooting Failed Click Reaction Failed Reaction Failed Reaction Check Reagent Stability Check Reagent Stability Failed Reaction->Check Reagent Stability Review Reaction Conditions Review Reaction Conditions Failed Reaction->Review Reaction Conditions Analyze Purity of Starting Materials Analyze Purity of Starting Materials Failed Reaction->Analyze Purity of Starting Materials Use Fresh Stock Solution Use Fresh Stock Solution Check Reagent Stability->Use Fresh Stock Solution Optimize pH and Temperature Optimize pH and Temperature Review Reaction Conditions->Optimize pH and Temperature Purify Starting Materials Purify Starting Materials Analyze Purity of Starting Materials->Purify Starting Materials

Caption: Troubleshooting workflow for failed click reactions.

G Stability of this compound Stability of this compound Temperature Temperature Stability of this compound->Temperature Higher T, lower stability Light Exposure Light Exposure Stability of this compound->Light Exposure UV light causes degradation Solvent Solvent Stability of this compound->Solvent Protic solvents decrease stability pH pH Stability of this compound->pH Extremes decrease stability Presence of Contaminants Presence of Contaminants Stability of this compound->Presence of Contaminants Reducing agents, metals

Caption: Factors affecting the stability of this compound.

G Experiment Duration Experiment Duration Long-term Storage Long-term Storage Experiment Duration->Long-term Storage > 1 week Immediate Use Immediate Use Experiment Duration->Immediate Use < 1 day Anhydrous DMF or DMSO Anhydrous DMF or DMSO Long-term Storage->Anhydrous DMF or DMSO Aqueous Buffer or Protic Solvent Aqueous Buffer or Protic Solvent Immediate Use->Aqueous Buffer or Protic Solvent

Technical Support Center: 4-(Azidomethyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving 4-(Azidomethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains a benzylic azide (B81097) group and a carboxylic acid group. This structure allows for its participation in a variety of bioconjugation and chemical ligation reactions. Its primary applications include:

  • Click Chemistry: The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions for the formation of stable triazole linkages.

  • Amide Bond Formation: The carboxylic acid group can be activated to form amide bonds with primary and secondary amines, enabling the conjugation of proteins, peptides, and other amine-containing molecules.

  • Amine Formation: The azide group can be reduced to a primary amine, which can then be used for subsequent functionalization.

Q2: How does pH affect the stability of this compound?

The stability of this compound is influenced by pH primarily due to its carboxylic acid and azide functional groups.

  • Carboxylic Acid: The solubility of the benzoic acid moiety is pH-dependent. At pH values below its pKa (around 4.2), it is protonated and less soluble in aqueous solutions. Above its pKa, it exists as the more soluble carboxylate salt.

  • Azide Group: The benzylic azide is generally stable in a pH range of 4 to 12.[1] However, strongly acidic or basic conditions can lead to its degradation. It is also sensitive to UV light and should be protected from prolonged exposure.[1]

Q3: What is the optimal pH for performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound?

The optimal pH for CuAAC reactions is generally in the neutral to slightly basic range, typically between pH 7.0 and 7.5 .[2] While the reaction can tolerate a broader pH range of 4 to 12, extreme pH values can negatively impact the reaction efficiency and the stability of the reactants.[1] It is crucial to avoid Tris-based buffers as the tris(hydroxymethyl)aminomethane can chelate the copper catalyst, inhibiting the reaction.[3][4]

Q4: What is the recommended pH for amide bond formation using this compound with EDC and NHS?

A two-step pH process is highly recommended for efficient amide coupling with EDC/NHS:

  • Activation Step: The activation of the carboxylic acid group of this compound with EDC and NHS is most efficient in a slightly acidic buffer, typically at pH 4.7-6.0 .[5]

  • Coupling Step: The subsequent reaction of the activated NHS-ester with the amine-containing molecule is more efficient at a neutral to slightly basic pH, in the range of pH 7.2-8.5 .[6] This is a compromise to ensure the amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS-ester, which is more rapid at higher pH.

Q5: How does pH influence Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions?

The rate of SPAAC reactions is pH-dependent, and generally, higher pH values within a range of 5 to 10 tend to increase the reaction rate.[4][7][8] However, the optimal pH can be influenced by the specific cyclooctyne (B158145) reagent and the buffer system being used.[4][5][8] For example, some studies have shown that HEPES buffer can result in higher reaction rates compared to PBS at the same pH.[1][5] It is advisable to screen different pH values and buffer systems for your specific application.

Q6: What is the optimal pH for the reduction of the azide group in this compound?

The optimal pH for azide reduction depends on the reducing agent used.

  • Using Dithiothreitol (DTT): The reduction of azides with DTT is most effective at a pH above 7.0, with an optimal range typically between pH 7.1 and 8.0 .[3][9][10] The reducing power of DTT diminishes in acidic conditions.[9][10]

  • Staudinger Reduction: The Staudinger reduction uses a phosphine (B1218219), such as triphenylphosphine, to reduce the azide. The reaction proceeds through an aza-ylide intermediate which is then hydrolyzed to the amine and phosphine oxide.[11] While a specific optimal pH is not always cited, the hydrolysis step is crucial, and the reaction is often carried out in a mixture of an organic solvent and water. Some protocols suggest that basic conditions can enhance the rate of the initial reaction.[12]

Troubleshooting Guides

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem Possible Cause Solution
Low or No Product Yield Inactive copper catalyst (oxidation of Cu(I) to Cu(II)).Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate). Degas all solutions to remove oxygen. Use a copper-coordinating ligand (e.g., THPTA) to protect the Cu(I) state.
Suboptimal pH.Ensure the reaction buffer is within the optimal range of pH 7.0-7.5. Avoid Tris-based buffers.[2][3][4]
Poor quality of reagents.Use high-purity this compound and alkyne partner.
Steric hindrance at the reaction site.Consider using a longer linker on either the azide or alkyne to reduce steric hindrance.
Formation of Side Products (e.g., alkyne homodimerization) Presence of oxygen leading to oxidative coupling.Thoroughly degas all reaction components and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Amide Bond Formation (EDC/NHS Coupling)
Problem Possible Cause Solution
Low or No Product Yield Hydrolysis of the NHS-ester intermediate.Perform the reaction promptly after the activation step. Avoid high pH (>8.5) during the coupling step.
Inefficient activation of the carboxylic acid.Ensure the pH of the activation step is between 4.7 and 6.0. Use fresh, high-quality EDC and NHS.[5]
Protonated amine is not reactive.Perform the coupling step at a pH between 7.2 and 8.5 to ensure the amine is deprotonated.[6]
Presence of competing nucleophiles.Use a buffer that does not contain primary amines (e.g., Tris) or other nucleophiles.
Precipitation of Reactants Poor solubility of this compound at acidic pH.Ensure the concentration is not too high during the activation step, or consider using a co-solvent like DMSO or DMF.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Problem Possible Cause Solution
Slow Reaction Rate Suboptimal pH or buffer.Screen different pH values between 7 and 8.5.[7] Consider using HEPES buffer, which has been shown to enhance rates in some cases.[1][5]
Low reactivity of the chosen cyclooctyne.Switch to a more reactive cyclooctyne derivative (e.g., DBCO, BCN).[7]
Low concentration of reactants.Increase the concentration of the reactants if solubility permits.
Low Product Yield Degradation of the cyclooctyne reagent.Store cyclooctyne reagents properly, protected from light and moisture. Prepare solutions fresh when possible.
Steric hindrance.Introduce a longer linker arm to either the azide or the cyclooctyne to alleviate steric clash.
Azide Reduction
Problem Possible Cause Solution
Incomplete Reduction with DTT Suboptimal pH.Adjust the reaction pH to be within the optimal range of 7.1-8.0.[3][10]
Inactive DTT.DTT solutions are prone to oxidation. Prepare fresh DTT solutions for each experiment.
Insufficient amount of DTT.Use a molar excess of DTT relative to the azide.
Failed Staudinger Reduction Incomplete hydrolysis of the aza-ylide intermediate.Ensure sufficient water is present in the reaction mixture for the hydrolysis step.
Steric hindrance around the azide.Consider using a less bulky phosphine reagent. Increase reaction temperature or time.

Data Presentation

Table 1: Recommended pH Ranges for Reactions of this compound

Reaction TypeReagentsOptimal pH RangeNotes
CuAAC Copper(I), Alkyne7.0 - 7.5Avoid Tris buffers.[2][3][4]
Amide Coupling (Activation) EDC, NHS4.7 - 6.0For activation of the carboxylic acid.[5]
Amide Coupling (Coupling) Amine7.2 - 8.5For reaction with the amine.[6]
SPAAC Strained Alkyne (e.g., DBCO, BCN)7.0 - 8.5Can be buffer and alkyne dependent.[1][5][7]
Azide Reduction DTT7.1 - 8.0DTT activity is significantly lower at acidic pH.[3][10]
Azide Reduction TriphenylphosphineNot strictly pH-dependentRequires water for hydrolysis of the intermediate.

Experimental Protocols

General Protocol for Two-Step EDC/NHS Amide Coupling
  • Preparation of Reactants:

    • Dissolve this compound in an appropriate activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Dissolve the amine-containing molecule in a coupling buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2).

    • Prepare fresh solutions of EDC and NHS in the activation buffer immediately before use.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add EDC (e.g., 2-10 mM final concentration) and NHS (e.g., 5-20 mM final concentration).

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Coupling with Amine:

    • Immediately after activation, add the amine-containing solution to the activated this compound solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • (Optional) Quench any unreacted NHS-esters by adding a quenching solution (e.g., 1 M Hydroxylamine or Tris buffer) to a final concentration of 10-50 mM.

    • Purify the conjugate using dialysis or a desalting column to remove excess reagents and byproducts.

Mandatory Visualization

experimental_workflow cluster_activation Activation Step (pH 4.7-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_purification Purification start Dissolve this compound in Activation Buffer add_edc_nhs Add EDC and NHS start->add_edc_nhs incubate_activation Incubate 15-30 min at Room Temperature add_edc_nhs->incubate_activation add_amine Add Amine-containing Molecule in Coupling Buffer incubate_activation->add_amine incubate_coupling Incubate 2h at RT or overnight at 4°C add_amine->incubate_coupling quench Optional: Quench Reaction incubate_coupling->quench purify Purify Conjugate (e.g., Dialysis) quench->purify

Caption: Workflow for the two-step EDC/NHS amide coupling reaction.

troubleshooting_cuaac start Low or No CuAAC Product check_catalyst Is the Copper Catalyst Active? start->check_catalyst check_ph Is the pH Optimal (7.0-7.5)? check_catalyst->check_ph Yes solution_catalyst Use fresh reducing agent. Degas solutions. Use a copper ligand. check_catalyst->solution_catalyst No check_reagents Are Reagents High Purity? check_ph->check_reagents Yes solution_ph Adjust pH. Avoid Tris buffer. check_ph->solution_ph No solution_reagents Use high-purity starting materials. check_reagents->solution_reagents No

Caption: Troubleshooting logic for low-yield CuAAC reactions.

References

Technical Support Center: 4-(Azidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Azidomethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this photosensitive compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical reagent that contains a photosensitive azide (B81097) group and a carboxylic acid. Its primary application is in bioconjugation and photo-cross-linking studies.[1][2][3][4][5] The azide group can be activated by UV light to form a highly reactive nitrene intermediate, which can then form covalent bonds with nearby molecules.[6] This property makes it useful for identifying and visualizing molecular interactions. Additionally, the azide group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to link with molecules containing an alkyne group.[7]

Q2: What is the optimal UV wavelength for activating this compound?

Aryl azides are typically activated by UV light in the range of 250-370 nm.[6] For the closely related compound, 4-azidobenzoic acid, the absorption maximum is at 274 nm, which suggests that a similar wavelength would be effective for this compound.[8] However, it is recommended to empirically determine the optimal wavelength for your specific experimental setup, starting with a wavelength around 260-280 nm. Some substituted aryl azides can be activated at longer, less-damaging wavelengths (300-460 nm).[6]

Q3: How should I store this compound?

Organic azides are sensitive to light, heat, friction, and pressure.[9][10][11] It is recommended to store this compound at low temperatures (e.g., -18°C to -20°C), protected from light in an amber vial or a container wrapped in aluminum foil.[9][10] Stock solutions should also be stored under the same conditions and ideally used fresh.

Q4: What are the primary safety concerns when working with this compound?

Azide compounds are potentially explosive and should be handled with care.[9][10] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[9] Work in a well-ventilated fume hood.[9] Avoid contact with heavy metals, strong acids, and strong oxidizing agents, as these can form highly explosive and toxic byproducts.[9][10][11]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving the light sensitivity of this compound.

Problem Potential Cause Suggested Solution
Low or no photo-cross-linking efficiency Insufficient UV exposure (time or intensity).Optimize UV irradiation time and intensity. Perform a time-course experiment to determine the optimal exposure.
Incorrect UV wavelength.Ensure the UV lamp wavelength matches the absorbance spectrum of the azide. For aryl azides, this is typically < 300 nm.[12]
Presence of quenching molecules in the buffer.Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as they can quench the reactive nitrene intermediate. Use buffers like HEPES or phosphate (B84403) buffer.
Degradation of the azide compound.Use freshly prepared solutions of this compound. Ensure proper storage conditions (dark and cold).
High non-specific binding Probe concentration is too high.Reduce the concentration of the this compound probe.
Insufficient blocking of non-specific sites.Include a blocking step in your protocol using agents like BSA or non-fat dry milk.
Hydrophobic or electrostatic interactions.Adjust the buffer composition. Increasing the salt concentration (e.g., 150-500 mM NaCl) can reduce electrostatic interactions. Including detergents (e.g., Tween-20) can minimize hydrophobic interactions.
Sample degradation Excessive UV exposure.Minimize UV exposure to the shortest time necessary for efficient cross-linking. Keep the sample on ice during irradiation to prevent overheating.[6]
Unstable target molecule.Ensure the stability of your target molecule under the experimental conditions (pH, temperature, buffer composition).
Inconsistent results Variability in UV lamp output.Regularly check the output of your UV lamp to ensure consistent intensity.
Inconsistent sample preparation.Standardize all steps of your experimental protocol, including reagent concentrations, incubation times, and temperatures.

Experimental Protocols

General Protocol for Assessing Photostability:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Dilute the stock solution to the desired experimental concentration in a UV-transparent buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Experimental Setup:

    • Divide the sample into two sets: one for UV exposure and a "dark control" wrapped in aluminum foil.

    • Place the samples in a UV-transparent container, such as a quartz cuvette.

    • Position the samples at a fixed distance from a calibrated UV light source.

  • UV Irradiation:

    • Expose the test sample to UV light at a wavelength determined to be near the absorbance maximum of the compound (e.g., ~274 nm).

    • Irradiate for a defined period. It is advisable to take aliquots at different time points to analyze the kinetics of decomposition.

  • Analysis:

    • Analyze the irradiated samples and the dark controls using a suitable analytical method, such as:

      • UV-Vis Spectroscopy: Monitor the decrease in absorbance at the maximum wavelength to quantify the degradation of the azide.

      • High-Performance Liquid Chromatography (HPLC): Separate the parent compound from its photoproducts to determine the extent of degradation.

      • Mass Spectrometry (MS): Identify the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Experimental Setup cluster_irrad UV Irradiation cluster_analysis Analysis prep1 Prepare stock solution of this compound prep2 Dilute to experimental concentration in UV-transparent buffer prep1->prep2 setup1 Divide into 'UV-exposed' and 'Dark Control' samples prep2->setup1 setup2 Place in UV-transparent container (e.g., quartz cuvette) setup1->setup2 irrad1 Expose sample to UV light (e.g., ~274 nm) setup2->irrad1 irrad2 Irradiate for a defined time (collect time points) irrad1->irrad2 analysis1 Analyze samples using: - UV-Vis Spectroscopy - HPLC - Mass Spectrometry irrad2->analysis1 troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Low or No Cross-linking cause1 Incorrect UV Wavelength issue->cause1 cause2 Insufficient UV Exposure issue->cause2 cause3 Quenching Buffer issue->cause3 cause4 Degraded Reagent issue->cause4 sol1 Verify Lamp Spectrum (aim for ~274 nm) cause1->sol1 sol2 Optimize Exposure Time and Intensity cause2->sol2 sol3 Use Non-Quenching Buffer (e.g., HEPES) cause3->sol3 sol4 Use Freshly Prepared and Properly Stored Reagent cause4->sol4

References

Technical Support Center: Enhancing the Solubility of 4-(Azidomethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges associated with 4-(Azidomethyl)benzoic acid and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound and its derivatives?

A1: this compound and its derivatives are characterized by a carboxylic acid group attached to an aromatic ring system. This structure imparts properties of a weak acid, leading to low intrinsic solubility in neutral aqueous solutions. The aromatic ring contributes to the molecule's hydrophobicity, further limiting its ability to dissolve in water.[1] However, these compounds are generally soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[2][3]

Q2: How does pH influence the solubility of these compounds?

A2: The aqueous solubility of this compound derivatives is highly dependent on pH.[4][5] As weak acids, they exist in two forms: a protonated (neutral) form and a deprotonated (anionic salt) form. The neutral form is less soluble, while the anionic salt form is significantly more soluble in aqueous media.[1] Increasing the pH of the solution to a value at least 1.5 to 2 units above the compound's acid dissociation constant (pKa) will shift the equilibrium towards the more soluble anionic form, thereby increasing solubility.[1][5] The pKa of the parent compound, benzoic acid, is approximately 4.2.[1]

Q3: What is the difference between kinetic and thermodynamic solubility, and why is it important?

A3: Understanding the distinction between kinetic and thermodynamic solubility is crucial for designing robust experiments.

  • Kinetic Solubility is measured by adding a concentrated stock solution (typically in DMSO) to an aqueous buffer and determining the concentration just before the compound precipitates.[1] This often represents a temporary, supersaturated state.

  • Thermodynamic Solubility is the true equilibrium solubility. It is determined by mixing an excess amount of the solid compound in a buffer for an extended period (e.g., 24-48 hours) until the solution is saturated.[1]

For formulation development and ensuring long-term stability in an assay, thermodynamic solubility is the more critical parameter. Assays based on kinetically soluble concentrations risk compound precipitation over time, leading to inconsistent results.

Troubleshooting Guide

This guide addresses specific problems you may encounter in the laboratory.

Issue 1: My compound precipitates when I dilute my concentrated DMSO stock solution into an aqueous assay buffer.

This is a common problem that occurs when the percentage of the organic co-solvent (DMSO) in the final solution is too low to maintain the solubility of a hydrophobic compound.[2]

Solutions:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO and add a correspondingly larger volume to your aqueous buffer. This keeps the final DMSO concentration higher.

  • Use a Co-solvent in the Final Buffer: Introduce a water-miscible organic co-solvent (e.g., ethanol, PEG 400) into your final aqueous buffer to increase its solvating capacity.[1][6]

  • Adjust the Buffer pH: If your assay allows, increase the pH of the aqueous buffer to convert the compound to its more soluble salt form.[1][7]

G start Start: Compound precipitates from DMSO stock in aqueous buffer q1 Is the final DMSO concentration <1%? start->q1 sol1 Option 1: Decrease stock concentration and increase volume added. q1->sol1 Often q2 Is pH adjustment compatible with the assay? q1->q2 Sometimes end Proceed with Experiment sol1->end sol2 Option 2: Increase buffer pH to > 6.0 to form the more soluble salt. q2->sol2 Yes sol3 Option 3: Add a co-solvent (e.g., 1-5% ethanol) to the final aqueous buffer. q2->sol3 No sol2->end sol3->end

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: I need to dissolve the compound directly in an aqueous medium without using any organic solvents.

Solution: The most effective method is pH adjustment. By preparing your buffer at a pH significantly above the compound's pKa, you can directly dissolve the solid material by converting it into its highly soluble salt form.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 6) low_sol R-COOH (Protonated Form) low_prop Low Aqueous Solubility (Precipitation Likely) high_sol R-COO⁻ + H⁺ (Deprotonated Salt Form) low_sol->high_sol pKa ~ 4.2 high_prop High Aqueous Solubility (Dissolution Favored) G start Assess Solubility Requirement q1 Is the compound ionizable (acidic/basic)? start->q1 strat1 Primary Strategy: pH Adjustment q1->strat1 Yes strat2 Secondary Strategy: Co-solvents q1->strat2 No q2 Is pH adjustment sufficient/compatible? strat1->q2 q2->strat2 No end Optimized Formulation q2->end Yes q3 Are primary/secondary methods sufficient? strat2->q3 strat3 Advanced Strategies: - Cyclodextrins - Solid Dispersion - Surfactants q3->strat3 No q3->end Yes strat3->end

References

Technical Support Center: Catalyst Selection for 4-(Azidomethyl)benzoic acid Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in 4-(Azidomethyl)benzoic acid click reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable catalytic system for the click reaction with this compound?

A1: The most widely used and robust system for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the in situ generation of the Cu(I) catalyst from a Copper(II) salt, typically copper(II) sulfate (B86663) (CuSO₄), with a reducing agent.[1][2] Sodium ascorbate (B8700270) is the most popular and convenient reducing agent for this purpose.[3][4][5] To enhance catalytic activity, stabilize the Cu(I) state, and prevent side reactions, the use of a chelating ligand is highly recommended.[3][4][6]

Q2: Why is a ligand necessary, and which one should I choose for my reaction?

A2: Ligands are crucial as they stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state or disproportionation.[4][6][7] They also accelerate the reaction, allowing for lower catalyst loading.[4][8] The choice of ligand depends primarily on the solvent system:

  • For aqueous or biological systems: Water-soluble ligands are essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) derivatives like BTTAA are excellent choices.[3][6][9] THPTA is particularly noted for protecting biomolecules from oxidative damage.[3]

  • For organic solvents: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a widely used and effective ligand, though it is insoluble in water.[7][9]

Q3: My reaction yield is low or non-existent. What are the common causes?

A3: Low or no yield in a CuAAC reaction can be attributed to several factors:

  • Inactive Copper Catalyst: The active catalyst is Cu(I). If it gets oxidized to Cu(II) by dissolved oxygen, the reaction will halt.[6][10] Ensure you are using a fresh solution of a reducing agent like sodium ascorbate and consider degassing your solvents.[6] Capping reaction vials can also minimize oxygen exposure.[3]

  • Inappropriate Ligand or Ratio: An unsuitable ligand for your solvent system or an incorrect ligand-to-copper ratio can lead to poor results.[6] A 1:1 to 5:1 ligand-to-copper ratio is typically recommended.[6]

  • Reagent Purity and Stability: The purity of your this compound, alkyne, and solvents is critical.[6][10] Azides can be unstable and should be stored properly.[10]

  • Substrate-Specific Issues: Steric hindrance near the azide (B81097) or alkyne can slow down the reaction.[10] In some cases, other functional groups on your substrate might chelate the copper, rendering it inactive.[10]

Q4: Can I perform the click reaction of this compound without a copper catalyst?

A4: Yes, this compound can undergo a copper-free click reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[11][12] This reaction involves using a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a terminal alkyne.[11][12] SPAAC is bioorthogonal and avoids the cellular toxicity associated with copper catalysts, making it ideal for applications in living systems.[13][14]

Q5: How can I remove the copper catalyst after my reaction is complete?

A5: For reactions involving biomolecules or for applications where copper is undesirable, it can be removed post-reaction. The most common method is to wash or perform dialysis with a buffer containing a chelating agent like ethylenediaminetetraacetic acid (EDTA).[3][15]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst (Cu(II) formation): Oxygen exposure has oxidized the active Cu(I) catalyst.[6][10]Use freshly prepared sodium ascorbate solution.[6] Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar).[6]
Ligand Issues: Incorrect ligand choice for the solvent, or suboptimal copper-to-ligand ratio.[6]For aqueous media, use a water-soluble ligand like THPTA or BTTAA.[6][9] For organic solvents, consider TBTA.[9] Optimize the ligand-to-copper ratio, starting with 5 equivalents of ligand to copper.[3]
Reagent Degradation: The azide or alkyne starting material may have degraded.[10]Use high-purity reagents. Store azides properly, protected from light and heat. Perform a control reaction with a simple azide and alkyne to verify the catalytic system.[3][15]
Reaction Stalls or is Sluggish Steric Hindrance: Bulky groups near the azide or alkyne are impeding the reaction.[10]Increase the reaction temperature or extend the reaction time.[10] If possible, redesign the substrate with a longer, more flexible linker.
Low Reactant Concentration: The reaction rate is concentration-dependent.If possible, increase the concentration of the azide and alkyne reactants.
Damage to Biomolecules (Proteins, DNA) Reactive Oxygen Species (ROS): The combination of copper and ascorbate can generate ROS, which can damage sensitive molecules.[3][5]Use a protective, water-soluble ligand like THPTA, which can sacrificially intercept radicals.[3] Use the minimum effective concentration of copper and ascorbate. An aminoguanidine (B1677879) additive can also be used to prevent oxidative damage.[3][6]
Formation of Side Products (e.g., Alkyne Dimerization) Glaser Coupling: In the presence of oxygen, Cu(II) can promote the oxidative homocoupling of terminal alkynes.[3]Ensure the reaction is protected from oxygen. Maintain a sufficient concentration of the reducing agent (sodium ascorbate) to keep the copper in the +1 state.[3]

Data Presentation

Table 1: Comparison of Common CuAAC Catalytic Systems

Catalyst SystemCopper SourceLigandReducing AgentTypical Loading (Cu)SolventKey Advantages
Standard Aqueous CuSO₄·5H₂OTHPTA or BTTAASodium Ascorbate0.1 - 2 mol%Aqueous Buffers (Phosphate, HEPES)[5]Excellent for bioconjugation, high yields, ligand protects biomolecules.[3][9]
Standard Organic CuI or CuBrTBTANone required if starting with Cu(I)1 - 5 mol%DMSO, t-BuOH/H₂O, THFHigh reaction rates, suitable for small molecule synthesis.[2][9]
Ligand-Free CuINoneBase (e.g., Et₃N)1 mol%Cyrene™ (a bio-derived solvent)Simpler setup, but may have lower yields or require specific solvents.[16]
Heterogeneous CuO NanowiresNoneSodium AscorbateN/AH₂O/t-BuOHEasy removal and potential for catalyst recycling.[2]

Table 2: Recommended Reagent Concentrations for a Typical Bioconjugation Reaction

ReagentStock ConcentrationFinal ConcentrationNotes
Biomolecule-Alkyne1-10 mM25-100 µMFinal concentration depends on the specific application.
This compound10-50 mM in DMSO250-1000 µMA 5- to 10-fold excess over the limiting reagent is common.
CuSO₄20 mM in H₂O50-200 µMPrepare fresh.
Ligand (e.g., THPTA)50 mM in H₂O250-1000 µMA 5-fold excess relative to CuSO₄ is recommended.[3][6]
Sodium Ascorbate100 mM in H₂O2.5-5 mMMust be prepared fresh. Add to the reaction last.[5][6]

Experimental Protocols

Protocol 1: General CuAAC Reaction for Bioconjugation

This protocol provides a general starting point for conjugating this compound to an alkyne-modified biomolecule in an aqueous buffer.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Avoid TRIS buffers as they can inhibit the reaction.[5]

  • This compound

  • Stock Solutions: 20 mM CuSO₄ in water, 50 mM THPTA in water, 100 mM Sodium Ascorbate in water (prepare fresh).[6]

  • DMSO for dissolving the azide.

Procedure:

  • In a microcentrifuge tube, add the alkyne-modified biomolecule solution.

  • Add the desired amount of this compound from a stock solution in DMSO.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of Cu:Ligand is recommended.[3][6] Mix well.

  • Add the copper/ligand premix to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5]

  • Cap the tube to minimize oxygen exposure and mix gently by inverting or placing on a rotator.[3]

  • Allow the reaction to proceed at room temperature. Reaction times can vary from 30 minutes to several hours. Monitor progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

  • Once complete, the copper catalyst can be removed by dialysis or size-exclusion chromatography against a buffer containing EDTA.[3]

Protocol 2: Testing Reaction Efficiency with a Fluorogenic Probe

To optimize conditions before using valuable reagents, you can test the efficiency of your catalytic system with a model reaction.[15]

Materials:

  • Fluorogenic azide (e.g., coumarin (B35378) azide)

  • Simple model alkyne (e.g., propargyl alcohol)

  • All other reagents as listed in Protocol 1.

Procedure:

  • Establish a 100% Reaction Standard: Perform a reaction as described in Protocol 1, but use an excess of a simple model alkyne (e.g., 500-600 µM propargyl alcohol) and a known concentration of the fluorogenic azide (e.g., 100 µM).[15] This reaction should be allowed to run to completion (e.g., 1-2 hours).

  • Measure Fluorescence: Measure the fluorescence of the completed standard reaction at the appropriate excitation/emission wavelengths for the resulting triazole product (e.g., 404 nm excitation and 477 nm emission for the coumarin triazole).[15]

  • Test Your Experimental Conditions: Set up your reaction as intended for your actual experiment, but substitute your biomolecule-alkyne with the simple alkyne and your this compound with the fluorogenic azide at the same concentrations.

  • After the desired reaction time, measure the fluorescence intensity of your test reaction.

  • Determine Efficiency: Compare the fluorescence of your test sample to the 100% reaction standard to calculate the efficiency of your catalytic system under your chosen conditions.

Visualizations

CuAAC Catalytic Cycle cluster_cycle CuI Cu(I) Catalyst Cu_Acetylide Cu(I) Acetylide Intermediate CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne R'-C≡CH (Terminal Alkyne) Alkyne->Cu_Acetylide Azide R-N₃ (this compound) Metallacycle 6-Membered Cu(III) Metallacycle Azide->Metallacycle Product 1,4-Disubstituted Triazole Product Product->CuI Regenerates Catalyst Cu_Acetylide->Metallacycle + Azide Metallacycle->Product Reductive Elimination

Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

TroubleshootingWorkflow start Start: Low/No Reaction Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_reagents Are Reagents Pure & Intact? check_catalyst->check_reagents Yes sol_catalyst Use fresh Sodium Ascorbate. Degas solvents. Use inert atmosphere. check_catalyst->sol_catalyst No sol_ligand Use appropriate ligand (e.g., THPTA for aq.). Optimize Cu:Ligand ratio (1:5). check_catalyst->sol_ligand Ligand issue? check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes sol_reagents Use high-purity reagents. Run control reaction with model azide/alkyne. check_reagents->sol_reagents No sol_conditions Increase reaction time/temp. Increase reactant concentration. check_conditions->sol_conditions No success Reaction Successful check_conditions->success Yes sol_catalyst->check_catalyst Retry sol_ligand->check_catalyst Retry sol_reagents->check_reagents Retry sol_conditions->check_conditions Retry

References

Technical Support Center: Purification and Workup Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the removal of excess 4-(azidomethyl)benzoic acid from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove excess this compound?

The most common initial approach is a liquid-liquid extraction using a mild aqueous base.[1][2] Since this compound contains a carboxylic acid group, it can be deprotonated by a base like sodium bicarbonate (NaHCO₃) to form a water-soluble carboxylate salt.[1][2][3] This salt will partition into the aqueous layer, while your likely more neutral, organic-soluble product remains in the organic layer.

Q2: My desired product is sensitive to basic conditions. What are the alternatives to a basic wash?

If your product is base-sensitive, you should avoid aqueous basic extraction. Alternative methods include:

  • Recrystallization: This technique is effective for purifying solid products and relies on solubility differences between your product and the excess acid in a specific solvent system.[4][5][6][7]

  • Column Chromatography: This is a versatile method for separating compounds based on their polarity. For acidic impurities like this compound, modifying the mobile phase with a small amount of an additive (e.g., 0.5-1% triethylamine) can improve separation by preventing the acid from streaking on the column.[8]

  • Precipitation: This involves dissolving the crude mixture in a suitable solvent and then adding an "anti-solvent" to selectively precipitate your desired product, leaving the more soluble this compound in the solution.[1]

Q3: I performed a basic wash, but my NMR analysis still shows the presence of this compound. What went wrong?

Several factors could lead to an incomplete extraction:

  • Insufficient Base: You may not have used enough of the basic solution to neutralize all the excess acid. It is recommended to wash the organic layer multiple times (2-3 times) with the basic solution.[1][3]

  • Inefficient Mixing: The two layers (organic and aqueous) must be mixed thoroughly in the separatory funnel to ensure the acid has a chance to react with the base and move into the aqueous layer.

  • Incorrect pH: The pH of the aqueous layer should be sufficiently basic to deprotonate the carboxylic acid. A saturated solution of sodium bicarbonate is generally effective.[1]

Q4: Can I use a strong base like sodium hydroxide (B78521) (NaOH) for the extraction?

While NaOH is effective at deprotonating the acid, it is a strong base and may cause hydrolysis of sensitive functional groups (like esters) in your desired product.[3] A milder base like sodium bicarbonate (NaHCO₃) is generally the preferred choice to avoid potential side reactions.[1][8][9]

Properties of this compound

This table summarizes key physical and chemical properties to aid in designing a purification strategy.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[10][11]
Molecular Weight 177.16 g/mol [10][11]
Appearance White to off-white solid[9]
Primary Functional Groups Carboxylic Acid, Azide[12][13]
General Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF) for reactions. Used with organic solvents like ethyl acetate (B1210297) and ether for workup.[1][2][13]

Detailed Experimental Protocols

Protocol 1: Removal by Basic Aqueous Extraction

This method is ideal for neutral or acid-stable organic compounds.

Objective: To selectively remove this compound from an organic reaction mixture.

Methodology:

  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature. If the reaction was run in a water-miscible solvent like DMSO or DMF, dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.[1][9]

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. Add deionized water and mix. If the reaction solvent was DMSO, wash the organic layer several times with water to remove it.[1]

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently to release any pressure buildup.[1][14]

  • Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the deprotonated this compound as its sodium salt.

  • Repeat Wash: Repeat the basic wash (steps 3-4) on the organic layer two more times to ensure complete removal of the acid.[3]

  • Final Wash: Wash the organic layer with brine (a saturated NaCl solution) to help remove any remaining water.[1]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your purified product.[1]

Protocol 2: Purification by Recrystallization

This method is suitable for purifying solid products contaminated with this compound.

Objective: To purify a solid product by leveraging differences in solubility.

Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which your desired product has high solubility at elevated temperatures but low solubility at room or cold temperatures.[4][5] Conversely, the impurity (this compound) should either be highly soluble at all temperatures or sparingly soluble.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or steam bath) while stirring until the solid completely dissolves.[5][6] If the solid does not dissolve, add small portions of hot solvent until it does. Avoid adding excess solvent.[4]

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals of your desired product.[4][15]

  • Induce Crystallization (if necessary): If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of your pure product.[5]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath for 10-20 minutes to maximize crystal formation and decrease the solubility of your product further.[16]

  • Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[5][16] Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely in the funnel by drawing air through them.[15] For final drying, they can be transferred to a watch glass or placed in a vacuum oven.

Visual Workflow

The following diagram illustrates a decision-making process for selecting the appropriate purification method.

Purification_Workflow start Crude Reaction Mixture (contains product + excess acid) decision1 Is the desired product stable in mild base? start->decision1 proc_extraction Perform Basic Aqueous Extraction decision1->proc_extraction  Yes decision2 Is the desired product a solid? decision1->decision2  No end_pure Purified Product proc_extraction->end_pure proc_recrystallize Attempt Recrystallization decision2->proc_recrystallize  Yes proc_chromatography Use Column Chromatography decision2->proc_chromatography  No proc_recrystallize->proc_chromatography Fails proc_recrystallize->end_pure Success proc_chromatography->end_pure Success end_fail Purification Failed (Re-evaluate strategy) proc_chromatography->end_fail Fails

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Characterization of 4-(Azidomethyl)benzoic Acid Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 4-(Azidomethyl)benzoic acid (AzMBA) for protein modification. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical reagent used for the modification of proteins and other biomolecules. It contains a carboxylic acid group and an azide (B81097) group.[1] The carboxylic acid can be activated to form a covalent bond with primary amines (like the side chain of lysine (B10760008) residues) on a protein.[2][3] The azide group can then be used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach other molecules like fluorescent dyes, biotin (B1667282) tags, or drug molecules.[1][3]

Q2: How is the carboxylic acid of this compound activated for protein conjugation?

A2: The carboxylic acid is typically activated to an N-hydroxysuccinimide (NHS) ester using reagents like N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).[2][3] This activated NHS-ester is then reactive towards primary amine groups on the protein.[2][3]

Q3: What are the recommended storage conditions for this compound and its activated esters?

A3: this compound should be stored under the recommended conditions on its certificate of analysis, which is often at room temperature in the continental US.[1] Aqueous solutions of similar azide-containing compounds should be stored in a cool, dark place (2-8 °C for short-term and -20 °C or below for long-term).[4] It is advisable to protect solutions from light to prevent the degradation of the azide group.[4] The activated NHS-ester is moisture-sensitive and should be used immediately after preparation.[3][5]

Q4: What is the "degree of labeling" (DoL) and how can it be determined?

A4: The degree of labeling refers to the average number of AzMBA molecules conjugated to a single protein molecule.[3] This can be determined using techniques such as UV-Vis Spectroscopy or Mass Spectrometry (MALDI-TOF or ESI-MS).[3]

Troubleshooting Guides

Low Modification Efficiency
Potential Cause Recommended Solution
Inactive NHS-ester Prepare the activated NHS-ester fresh before each use. Ensure that the activating reagents (EDC/DCC and NHS) are not expired and have been stored correctly.[3]
Suboptimal Reaction pH The reaction of NHS-esters with primary amines is most efficient at a pH of 8.0-8.5. Ensure your reaction buffer is within this range.[3]
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS-ester. Use buffers like phosphate-buffered saline (PBS) or bicarbonate buffer.[3]
Insufficient Molar Excess of AzMBA Increase the molar ratio of the activated AzMBA to the protein. A starting point of a 10-20 fold molar excess is recommended, but this may need to be optimized.[3]
Short Reaction Time or Low Temperature Increase the incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).[2][3]
Protein Precipitation or Aggregation
Potential Cause Recommended Solution
High Concentration of Organic Solvent The activated AzMBA is often dissolved in an organic solvent like DMSO or DMF. Minimize the volume of the organic solvent added to the protein solution.
Protein Instability at Reaction pH Some proteins may be unstable at the optimal reaction pH of 8.0-8.5. If precipitation occurs, try performing the reaction at a slightly lower pH, although this may reduce labeling efficiency.[5]
High Degree of Modification Excessive modification can alter the protein's surface charge and lead to aggregation. Reduce the molar excess of the AzMBA reagent.
Mass Spectrometry Analysis Issues
Potential Cause Recommended Solution
No or Low Abundance of Modified Peptides Inefficient modification (see "Low Modification Efficiency" section). Incomplete enzymatic digestion of the protein; ensure optimal digestion conditions.[6]
Complex Spectra Making Data Interpretation Difficult The presence of multiple modification sites and heterogeneous labeling can result in complex spectra. Use specialized software for post-translational modification analysis. Consider using a "middle-down" proteomics approach where larger peptides are analyzed to retain information about combinatorial modifications.[7]
Unexpected Mass Shifts In addition to the mass of the AzMBA molecule, consider the possibility of other modifications such as oxidation, especially if the sample has been stored for a long time.[8][9]
Western Blotting Problems
Potential Cause Recommended Solution
Weak or No Signal Insufficient amount of protein loaded on the gel; use a protein assay to determine the concentration and load more if necessary.[10][11] Inefficient transfer of the protein to the membrane; check transfer efficiency with a stain like Ponceau S.[12][13] The primary or secondary antibody concentration may be too low; optimize the antibody dilutions.[10][11]
High Background Insufficient blocking of the membrane; increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[11][14] The antibody concentration may be too high, leading to non-specific binding; reduce the antibody concentration.[10]
Unexpected Bands The modified protein may run at a different apparent molecular weight than the unmodified protein. Post-translational modifications can alter a protein's migration in SDS-PAGE.[10][14] Protein degradation can lead to the appearance of lower molecular weight bands.[10]

Quantitative Data Summary

Parameter Typical Range Method of Determination
Degree of Labeling (DoL) 1 - 10UV-Vis Spectroscopy, Mass Spectrometry (MALDI-TOF or ESI-MS)[3]
Labeling Efficiency (%) 30 - 80%UV-Vis Spectroscopy (by quantifying unreacted linker)[3]
Protein Recovery (%) > 85%Protein concentration measurement (e.g., Bradford or BCA assay)[3]

Experimental Protocols

Activation of this compound

This protocol describes the preparation of the NHS-ester of AzMBA.

  • Materials: this compound, N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).

  • Procedure:

    • Dissolve AzMBA, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.[2]

    • Incubate the reaction mixture at room temperature for 1 hour to form the NHS-ester.[2]

    • Use the activated NHS-ester solution immediately for protein labeling.[3]

Protein Modification with Activated AzMBA
  • Materials: Protein solution (1-5 mg/mL), reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0-8.5), activated AzMBA-NHS ester solution, quenching buffer (e.g., 1 M Tris-HCl, pH 8.0), desalting column.

  • Procedure:

    • Prepare the protein solution in the reaction buffer. Avoid buffers containing primary amines.[3]

    • Add the activated AzMBA-NHS ester solution to the protein solution. A starting molar excess of 20:1 (reagent:protein) is recommended.[2]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[2]

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.[2][3]

    • Remove excess, unreacted reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.[2]

Characterization by Mass Spectrometry
  • Sample Preparation:

    • Separate the modified protein from unreacted protein using SDS-PAGE.

    • Excise the protein band of interest and perform in-gel tryptic digestion.[2]

    • Extract and purify the resulting peptides for MS analysis.[2]

  • MS Analysis:

    • Analyze the peptides by MALDI-TOF MS or LC-ESI-MS.

    • Confirm the modification by observing a mass shift in the modified peptides corresponding to the mass of the AzMBA moiety.[2]

    • Use tandem MS (MS/MS) to identify the specific sites of modification.[9]

Visualizations

experimental_workflow cluster_activation AzMBA Activation cluster_modification Protein Modification cluster_characterization Characterization AzMBA This compound Activated_AzMBA Activated AzMBA-NHS Ester AzMBA->Activated_AzMBA 1 hr, RT NHS_EDC NHS, EDC in DMF/DMSO NHS_EDC->Activated_AzMBA Modified_Protein_Mix Reaction Mixture Activated_AzMBA->Modified_Protein_Mix 1-2 hrs, RT or overnight, 4°C Protein Target Protein in Reaction Buffer (pH 8.0-8.5) Protein->Modified_Protein_Mix Quench Quench (Tris-HCl) Modified_Protein_Mix->Quench Purification Purification (Desalting Column) Quench->Purification Final_Product AzMBA-Modified Protein Purification->Final_Product SDS_PAGE SDS-PAGE Final_Product->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec In-gel digestion

Caption: Experimental workflow for protein modification with this compound and subsequent characterization.

troubleshooting_workflow Start Low Modification Efficiency Observed Check_Reagents Are NHS-ester and activating reagents fresh and stored correctly? Start->Check_Reagents Check_pH Is the reaction buffer pH between 8.0 and 8.5? Check_Reagents->Check_pH Yes New_Reagents Prepare fresh activated NHS-ester Check_Reagents->New_Reagents No Check_Buffer_Composition Does the reaction buffer contain primary amines (e.g., Tris)? Check_pH->Check_Buffer_Composition Yes Adjust_pH Adjust buffer pH to 8.0-8.5 Check_pH->Adjust_pH No Check_Molar_Ratio Is the molar excess of AzMBA-NHS ester sufficient? Check_Buffer_Composition->Check_Molar_Ratio No Change_Buffer Use a non-amine-containing buffer (e.g., PBS, bicarbonate) Check_Buffer_Composition->Change_Buffer Yes Check_Reaction_Time Is the incubation time adequate? Check_Molar_Ratio->Check_Reaction_Time Yes Increase_Ratio Increase molar excess of AzMBA-NHS ester Check_Molar_Ratio->Increase_Ratio No Success Modification Efficiency Improved Check_Reaction_Time->Success Yes Increase_Time Increase incubation time/temperature Check_Reaction_Time->Increase_Time No New_Reagents->Check_pH Adjust_pH->Check_Buffer_Composition Change_Buffer->Check_Molar_Ratio Increase_Ratio->Check_Reaction_Time Increase_Time->Success

Caption: Troubleshooting guide for low modification efficiency of proteins with this compound.

signaling_pathway cluster_modification Protein Modification cluster_click_chemistry Click Chemistry Protein Protein (-NH2) Modified_Protein Protein-NH-CO-AzMBA (-N3) Protein->Modified_Protein AzMBA_NHS AzMBA-NHS Ester AzMBA_NHS->Modified_Protein Final_Conjugate Protein-AzMBA-Triazole-Probe Modified_Protein->Final_Conjugate Cu(I) catalyst Alkyne_Probe Alkyne-Probe (e.g., Fluorophore, Biotin) Alkyne_Probe->Final_Conjugate

Caption: Chemical pathway for protein modification with AzMBA and subsequent click chemistry conjugation.

References

Validation & Comparative

A Comparative Guide to Azide Linkers: 4-(Azidomethyl)benzoic Acid in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the successful design of bioconjugates, such as antibody-drug conjugates (ADCs), probes for chemical proteomics, and functionalized biomaterials. Among the diverse array of linker technologies, those featuring azide (B81097) functionalities have become indispensable due to their utility in bioorthogonal "click chemistry". This guide provides an objective comparison of 4-(Azidomethyl)benzoic acid, an aromatic azide linker, with other commonly used azide linkers, supported by available experimental data and detailed protocols.

Introduction to Azide Linkers and Click Chemistry

Azide linkers are molecular bridges that covalently attach a payload—such as a therapeutic agent, a fluorescent dye, or a biotin (B1667282) tag—to a biological molecule of interest, like an antibody or a protein. The primary advantage of the azide group is its ability to undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] These "click" reactions are bioorthogonal, meaning they proceed with high efficiency in complex biological media without interfering with native biochemical processes.[2]

This compound is a bifunctional linker that contains a benzyl (B1604629) azide moiety and a carboxylic acid handle. The carboxylic acid allows for straightforward conjugation to amine-containing biomolecules (e.g., lysine (B10760008) residues on proteins) through the formation of a stable amide bond, typically via N-hydroxysuccinimide (NHS) ester activation.[3][4] The azide group is then available for subsequent "click" reactions with an alkyne-modified payload.

Performance Comparison of Azide Linkers

The efficiency of an azide linker is influenced by several factors, including its electronic properties, steric hindrance, and the type of click reaction employed.[5][6] This section compares this compound, as a representative aromatic azide, with other classes of azide linkers.

Linker ClassKey FeaturesInferred ReactivityInferred StabilityInferred HydrophilicityPotential Applications
Aromatic Azides (e.g., this compound)Rigid aromatic core, carboxylic acid handle for conjugation.The aromatic nature may slightly decrease the nucleophilicity of the azide compared to aliphatic azides.[5]Aromatic azides are generally considered to be relatively stable.[5]The benzoic acid core is hydrophobic, but the carboxylic acid can be ionized to increase solubility.[5]ADC development, crosslinking applications, dendrimer synthesis.[5]
Aliphatic PEG Azides (e.g., Azido-PEG-NHS ester)Flexible polyethylene (B3416737) glycol (PEG) chain with a terminal azide and a reactive group.Standard reactivity for aliphatic azides in CuAAC.The ether linkages in the PEG chain are generally stable.[5]The PEG chain imparts excellent water solubility and can reduce aggregation.[5][7][8]Improving solubility and pharmacokinetics of bioconjugates, protein labeling.[5][7]
Chelating Azides (e.g., Picolyl Azides)Contains a chelating moiety (e.g., picolyl group) that coordinates with the copper catalyst.Significantly enhanced reaction rates in CuAAC due to the proximity effect of the catalyst.[1][9][10][11]Stability is generally comparable to other aliphatic azides.[5]Dependent on the overall structure of the linker.[5]Live-cell imaging, applications requiring low catalyst concentrations.[1][5]
Fluorinated Aromatic Azides (e.g., 4-azido-2,3,5,6-tetrafluorobenzoic acid)Aromatic ring is substituted with electron-withdrawing fluorine atoms.Increased reactivity in SPAAC.[12]The C-F bonds are highly stable.The fluorinated core is hydrophobic.Copper-free click chemistry applications, protein labeling in living cells.[12]

Quantitative Kinetic Data

Reaction TypeAzide LinkerAlkyne PartnerRate Constant (M⁻¹s⁻¹)Reference
CuAAC Benzyl AzidePhenylacetylene~10 - 100 (dependent on catalyst system)[13][14]
SPAAC Benzyl AzideCyclooctyne~0.02 - 0.1[15]
SPAAC 4-azido-2,3,5,6-tetrafluorobenzoic acidCyclooctyne3.60[12]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the conversion of the carboxylic acid of this compound to an NHS ester, followed by conjugation to a protein.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours under a dry atmosphere.[16]

  • Conjugation to Protein:

    • Slowly add the activated NHS ester solution to the protein solution (e.g., at a 10-20 fold molar excess of linker to protein).

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[3]

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography to obtain the azide-modified protein.[3]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol outlines a general procedure for the CuAAC reaction between an azide-modified protein and an alkyne-functionalized payload.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized payload

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper ligand stock solution (e.g., 50 mM THPTA in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Quenching solution (e.g., 50 mM EDTA)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein and the alkyne-functionalized payload (typically a 2- to 5-fold molar excess over the protein).[17]

  • Catalyst Premix:

    • In a separate tube, premix the CuSO₄ solution and the ligand solution.[5]

  • Initiation of Reaction:

    • Add the catalyst premix to the protein-payload solution to a final copper concentration of 50-100 µM.[17]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[17]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.[5][17]

  • Quenching and Purification:

    • Stop the reaction by adding the quenching solution to chelate the copper.

    • Purify the final conjugate using SEC or dialysis to remove excess reagents.[5]

Visualizing Workflows and Concepts

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate key experimental workflows and conceptual relationships.

CuAAC_Workflow cluster_activation Linker Activation cluster_conjugation Protein Conjugation cluster_click CuAAC Reaction cluster_purification Purification Linker This compound ActivatedLinker Activated NHS Ester Linker->ActivatedLinker DMF NHS_EDC NHS, EDC NHS_EDC->ActivatedLinker AzideProtein Azide-modified Protein ActivatedLinker->AzideProtein PBS, pH 7.4 Protein Amine-containing Protein Protein->AzideProtein FinalConjugate Final Bioconjugate AzideProtein->FinalConjugate AlkynePayload Alkyne-Payload AlkynePayload->FinalConjugate Catalyst CuSO4, Ligand, NaAscorbate Catalyst->FinalConjugate Purification SEC / Dialysis FinalConjugate->Purification

Workflow for Bioconjugation using this compound via CuAAC.

Linker_Comparison AzideLinkers Azide Linkers Aromatic Aromatic Azides (e.g., this compound) - Rigid, Hydrophobic Core AzideLinkers->Aromatic PEG Aliphatic PEG Azides - Flexible, Hydrophilic AzideLinkers->PEG Chelating Chelating Azides - Enhanced CuAAC Rate AzideLinkers->Chelating Fluorinated Fluorinated Aromatic Azides - Enhanced SPAAC Rate AzideLinkers->Fluorinated

Classification of Common Azide Linkers.

Conclusion

The choice of an azide linker is a critical parameter in the design of bioconjugation strategies. This compound offers a straightforward approach for linking payloads to proteins through its aromatic core and versatile carboxylic acid handle. While it provides a stable and reliable option, its reactivity in CuAAC may be slightly lower than that of aliphatic azides. For applications requiring enhanced water solubility and improved pharmacokinetics, PEGylated azide linkers are a superior choice. In scenarios where rapid reaction kinetics are paramount, particularly at low catalyst concentrations, chelating azides offer a significant advantage in CuAAC. For copper-free SPAAC reactions, especially in living systems, fluorinated aromatic azides demonstrate markedly increased reaction rates. Ultimately, the optimal azide linker depends on the specific requirements of the application, including the nature of the biomolecule and payload, the desired reaction conditions, and the intended use of the final bioconjugate.

References

comparing 4-(Azidomethyl)benzoic acid to NHS esters for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Bioconjugation: 4-(Azidomethyl)benzoic Acid vs. NHS Esters

For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of chemical ligation strategy is paramount. The desired outcome—a stable, functional biomolecular conjugate—hinges on the selection of appropriate reactive groups. This guide provides an objective comparison between two prominent approaches: the use of this compound, a reagent central to bioorthogonal click chemistry, and N-hydroxysuccinimide (NHS) esters, the workhorse of amine-reactive crosslinking.

Introduction to the Chemistries

This compound is a bifunctional molecule that serves as a bridge between two molecules. Its primary utility lies in "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. The azide (B81097) group of this compound can react with an alkyne-functionalized molecule through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). The carboxylic acid moiety of this compound can be activated, often as an NHS ester, to react with primary amines on a biomolecule.[1]

NHS esters are highly reactive compounds that specifically target primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[][3][4] The reaction between an NHS ester and an amine results in the formation of a highly stable amide bond.[][3] This chemistry is one of the most common and well-established methods for bioconjugation.[]

Chemical Properties and Reactivity: A Head-to-Head Comparison

The choice between this compound and a standard NHS ester for bioconjugation depends on the specific requirements of the application, including the desired specificity, the number of reaction steps, and the tolerance of the biological system to potential catalysts.

FeatureThis compoundNHS Esters
Reactive Towards Azide reacts with alkynes (bioorthogonal). Carboxylic acid (when activated) reacts with primary amines.[1][5]Primary amines (e.g., lysine, N-terminus).[][3][4]
Reaction Product Stable 1,2,3-triazole ring from azide-alkyne cycloaddition.[] Stable amide bond from activated carboxylic acid.[1]Stable amide bond.[][3]
Reaction Specificity Azide-alkyne reaction is highly specific and bioorthogonal.[7] Activated carboxylic acid is selective for primary amines.Highly selective for primary amines over other nucleophiles.[][8]
Reaction Steps Typically a multi-step process: 1. Activation of carboxylic acid and reaction with amine. 2. Reaction of azide with alkyne.Typically a one-step reaction with amine-containing biomolecules.
Biocompatibility CuAAC requires a copper catalyst, which can be cytotoxic.[9][10] SPAAC is metal-free and highly biocompatible.[][10]Reactions are performed in aqueous, biocompatible buffers.[]
Competing Reactions For the activated carboxylic acid, hydrolysis is a competing reaction.Hydrolysis of the NHS ester is a significant competing reaction, especially at higher pH.[][4][11]

Performance Comparison in Bioconjugation

The efficiency and outcome of a bioconjugation reaction are critical for the successful development of therapeutics, diagnostics, and research tools. Below is a summary of performance characteristics based on available data.

Performance MetricThis compound (Click Chemistry)NHS Esters (Amine Reaction)
Reaction Kinetics CuAAC is very fast, with rate constants up to 105 M-1s-1.[12] SPAAC rates vary with the cyclooctyne (B158145) used, ranging from ~0.076 to >3 M-1s-1.[13][14]Reaction with amines is rapid, typically reaching completion in 30-120 minutes at room temperature.[]
Reaction Yield Generally high to quantitative yields are achievable under optimized conditions.[7]Yields can be high but are often affected by the competing hydrolysis reaction.[11]
Stability of Conjugate The resulting triazole and amide bonds are highly stable under physiological conditions.[]The resulting amide bond is very stable and effectively irreversible.[][3]
pH Dependence The azide-alkyne cycloaddition is tolerant of a wide pH range (pH 4-12 for CuAAC).[12] The amine reaction of the activated carboxylic acid is pH-dependent.The reaction with amines is strongly pH-dependent, with an optimal range of pH 7.2-8.5.[][4][15]

Experimental Workflows and Methodologies

The experimental workflows for bioconjugation using this compound and NHS esters differ significantly in their approach.

Logical Workflow for Bioconjugation Strategy Selection

start Bioconjugation Goal amine_available Primary Amine Available on Biomolecule? start->amine_available one_step One-Step Labeling Desired? amine_available->one_step Yes other_chem Consider Alternative Chemistry amine_available->other_chem No alkyne_present Alkyne Present or Easily Introduced? azidomethyl_benzoic_acid Use this compound alkyne_present->azidomethyl_benzoic_acid Yes alkyne_present->other_chem No one_step->alkyne_present No nhs_ester Use NHS Ester one_step->nhs_ester Yes copper_tolerance System Tolerates Copper Catalyst? spaac Consider SPAAC copper_tolerance->spaac No azidomethyl_benzoic_acid->copper_tolerance

Caption: Decision workflow for selecting a bioconjugation strategy.

Experimental Protocol: Amine Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with a generic NHS ester.

  • Reagent Preparation:

    • Dissolve the protein to be labeled in a non-amine-containing buffer (e.g., PBS, HEPES, bicarbonate) at a pH of 7.2-8.5 to a concentration of 1-10 mg/mL.[4][15]

    • Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration typically 10-fold higher than the desired final concentration in the reaction.[15]

  • Conjugation Reaction:

    • Add a calculated molar excess of the dissolved NHS ester to the protein solution. A 5- to 20-fold molar excess is a common starting point.[15]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[4]

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of about 50 mM.[4]

    • Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

Experimental Protocol: Two-Step Bioconjugation using this compound

This protocol outlines the general steps for conjugating two biomolecules (Biomolecule-A with an amine and Biomolecule-B with an alkyne) using this compound.

Step 1: Activation of this compound and Conjugation to Biomolecule-A

  • Activation of Carboxylic Acid:

    • Dissolve this compound, N-hydroxysuccinimide (NHS), and a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a 1:1.2:1.2 molar ratio in an anhydrous organic solvent (e.g., DMF or DMSO).[1]

    • Incubate at room temperature for 1 hour to form the NHS ester of this compound.[1]

  • Conjugation to Amine-Containing Biomolecule-A:

    • Prepare Biomolecule-A in an amine-free buffer at pH 7.2-8.5.

    • Add the activated this compound NHS ester solution to the solution of Biomolecule-A. A molar excess of the activated linker is typically used.

    • Incubate and purify as described in the NHS ester protocol above to obtain Azide-Biomolecule-A.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation:

    • Prepare stock solutions of copper(II) sulfate (B86663) (e.g., 20 mM in water), a copper-stabilizing ligand such as THPTA (e.g., 50 mM in water), and a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) (e.g., 100 mM in water).[16][17]

  • Click Reaction:

    • In a reaction tube, combine the purified Azide-Biomolecule-A and the alkyne-containing Biomolecule-B in a suitable reaction buffer.

    • In a separate tube, premix the copper(II) sulfate and the ligand.

    • Add the copper/ligand premix to the biomolecule solution, followed by the sodium ascorbate solution to initiate the reaction.

    • Incubate at room temperature for 1-4 hours.[18]

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst and unreacted components.[18]

Reaction Mechanisms Visualized

NHS Ester Reaction with a Primary Amine

cluster_0 NHS Ester + Primary Amine NHS_Ester R-C(=O)-O-NHS Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate + R'-NH₂ Amine R'-NH₂ Amine->Intermediate Amide R-C(=O)-NH-R' (Stable Amide Bond) Intermediate->Amide NHS_leaving N-Hydroxysuccinimide Intermediate->NHS_leaving

Caption: Reaction mechanism of an NHS ester with a primary amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

cluster_1 CuAAC Reaction Azide R-N₃ Triazole 1,4-disubstituted 1,2,3-Triazole Azide->Triazole Alkyne R'-C≡CH Alkyne->Triazole Copper Cu(I) Catalyst Copper->Triazole catalyzes

Caption: Overview of the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Conclusion

Both this compound and NHS esters are powerful tools for bioconjugation, each with a distinct set of advantages and ideal use cases.

NHS esters are the preferred choice for rapid, one-step labeling of primary amines on biomolecules, offering a straightforward and well-established method for creating stable conjugates.

This compound shines in more complex, multi-step conjugation strategies where the bioorthogonality of the azide-alkyne click reaction is paramount. It allows for the precise and high-yield coupling of molecules in complex biological environments, with the SPAAC variant offering a metal-free approach that is highly suited for in vivo applications.

The selection between these two chemistries should be guided by the specific goals of the research or drug development program, taking into account the nature of the biomolecules, the desired final conjugate structure, and the tolerance of the system to the required reaction conditions.

References

A Comparative Guide to the Efficiency of 4-(Azidomethyl)benzoic Acid and Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant for the successful synthesis of bioconjugates, including antibody-drug conjugates (ADCs), imaging agents, and functionalized biomaterials. Among the diverse array of bioconjugation strategies, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has become a cornerstone due to its high efficiency, selectivity, and biocompatibility.[1][2] This guide provides a comparative analysis of 4-(azidomethyl)benzoic acid, an azide-containing linker, against other commonly employed alternatives, supported by available experimental data and detailed methodologies.

While specific kinetic and yield data for this compound in bioconjugation reactions are not extensively available in publicly accessible literature, a robust comparison can be made by evaluating its structural class—an aromatic azide (B81097)—against other categories of azide linkers. The efficiency of an azide linker is influenced by several factors, including its electronic properties, steric hindrance, the type of click reaction employed (CuAAC or SPAAC), and its hydrophilicity.[1]

Comparison of Azide Linkers in Bioconjugation

The choice of an azide linker significantly impacts reaction kinetics, the stability of the final conjugate, and its physicochemical properties, such as solubility.[1] Below is a qualitative and quantitative comparison of various azide linker types.

Linker TypeExampleKey Performance CharacteristicsTypical Applications
Aromatic Azides This compoundPossesses a rigid structure. The benzoic acid moiety provides a handle for further functionalization.[3] Reactivity can be influenced by the electronic properties of the aromatic ring.[1]Crosslinking applications, dendrimer synthesis, ADC development.[3]
Aliphatic PEG Azides Azido-PEG-NHS esterThe flexible polyethylene (B3416737) glycol (PEG) chain enhances water solubility and can reduce aggregation of the bioconjugate.[3] Exhibits standard reactivity for aliphatic azides in CuAAC.[3]Improving solubility and pharmacokinetics of bioconjugates, protein labeling.[3]
Chelating Azides Picolyl AzidesContain a chelating moiety that coordinates with the copper catalyst, significantly enhancing reaction rates in CuAAC.[3][4]Live-cell imaging, applications requiring low catalyst concentrations.[3]
Fluorinated Aromatic Azides 4-azido-2,3,5,6-tetrafluorobenzoic acidElectron-withdrawing fluorine atoms increase reactivity in copper-free click reactions.[3]Copper-free click chemistry applications.[3]

Quantitative Comparison of SPAAC Reaction Rates

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click chemistry method ideal for in vivo applications to avoid copper-induced cytotoxicity.[1][5] The efficiency of SPAAC reactions is often quantified by second-order rate constants. The table below summarizes these constants for various azide linkers with the strained alkyne, dibenzocyclooctyne (DBCO).

Azide LinkerAlkyne PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)
Benzyl azideDBCO~0.1
Phenyl azideDBCO~0.03
1-Azido-4-methylbenzeneDBCO~0.04
1-Azido-4-nitrobenzeneDBCO~0.02
Azido-PEG3-amineDBCO~0.1

Note: This data is compiled from various sources and serves as a representative comparison. Actual rates can vary based on reaction conditions.

Experimental Protocols

Detailed methodologies for performing CuAAC and SPAAC reactions are provided below. These are generalized protocols that can be adapted for specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the labeling of an alkyne-modified protein with an azide-containing linker like this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

  • Azide linker (e.g., this compound)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water) to protect the biomolecule from oxidation.[6]

  • Freshly prepared sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water)[6]

  • Quenching solution (e.g., 10 mM EDTA)

Procedure:

  • In a reaction tube, combine the alkyne-modified protein and the azide linker.

  • Add the copper(II) sulfate and ligand solution.

  • Initiate the reaction by adding the sodium ascorbate solution. The final concentrations are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for the reducing agent.[3]

  • Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours.[3]

  • The reaction progress can be monitored by techniques such as SDS-PAGE with fluorescent visualization (if a fluorescent azide was used) or mass spectrometry.

  • Stop the reaction by adding the quenching solution to chelate the copper catalyst.

  • Remove excess reagents and catalyst by size-exclusion chromatography or dialysis to obtain the purified bioconjugate.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol outlines the conjugation of an azide-modified biomolecule with a strained alkyne, such as a DBCO-containing molecule.

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-containing reagent

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-modified biomolecule and the DBCO-containing reagent in the reaction buffer.

  • Mix the components at a desired molar ratio (typically a slight excess of the DBCO reagent is used).

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the reactivity of the specific azide and alkyne.[5]

  • Monitor the reaction progress using appropriate analytical techniques (e.g., HPLC, SDS-PAGE, or mass spectrometry).

  • Once the reaction is complete, the bioconjugate can be purified using standard methods like size-exclusion chromatography or affinity chromatography to remove unreacted starting materials.

Visualizing Bioconjugation Workflows

To facilitate a clearer understanding of the bioconjugation processes, the following diagrams illustrate the workflows for CuAAC and SPAAC.

CuAAC_Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Alkyne-modified Protein Alkyne-modified Protein Reaction Mixture Reaction Mixture Alkyne-modified Protein->Reaction Mixture Azide Linker Azide Linker Azide Linker->Reaction Mixture CuSO4 / Ligand CuSO4 / Ligand CuSO4 / Ligand->Reaction Mixture Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction Mixture Initiation Purification (SEC/Dialysis) Purification (SEC/Dialysis) Reaction Mixture->Purification (SEC/Dialysis) Incubation (1-4h) Analysis (SDS-PAGE/MS) Analysis (SDS-PAGE/MS) Purification (SEC/Dialysis)->Analysis (SDS-PAGE/MS) Final Bioconjugate Final Bioconjugate Analysis (SDS-PAGE/MS)->Final Bioconjugate

Caption: Generalized workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants_spaac Reactants Preparation cluster_reaction_spaac Reaction cluster_analysis_spaac Purification & Analysis Azide-modified Biomolecule Azide-modified Biomolecule Reaction Mixture (Copper-free) Reaction Mixture (Copper-free) Azide-modified Biomolecule->Reaction Mixture (Copper-free) DBCO-reagent DBCO-reagent DBCO-reagent->Reaction Mixture (Copper-free) Purification (Chromatography) Purification (Chromatography) Reaction Mixture (Copper-free)->Purification (Chromatography) Incubation Analysis (HPLC/MS) Analysis (HPLC/MS) Purification (Chromatography)->Analysis (HPLC/MS) Final Bioconjugate Final Bioconjugate Analysis (HPLC/MS)->Final Bioconjugate

Caption: Generalized workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

A Head-to-Head Comparison of Linker Technologies for Antibody-Drug Conjugate (ADC) Preparation: 4-(Azidomethyl)benzoic Acid vs. SMCC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. The choice of linker chemistry dictates the drug-to-antibody ratio (DAR), the stability of the ADC in circulation, and the mechanism of payload release. This guide provides an objective comparison of two distinct non-cleavable linker technologies: the azide-based linker, 4-(azidomethyl)benzoic acid, which utilizes click chemistry, and the widely-used maleimide-based linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Introduction to the Linkers

This compound is a bifunctional linker that partakes in bioorthogonal "click chemistry" reactions.[1] Its azide (B81097) group reacts with an alkyne-modified molecule in a highly specific and efficient manner, forming a stable triazole ring. This reaction can be performed as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), the latter of which avoids the use of a potentially cytotoxic copper catalyst.[1][2]

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker extensively used in the development of ADCs, including the clinically successful ado-trastuzumab emtansine (Kadcyla®). It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like lysine (B10760008) residues on the antibody surface) and a maleimide (B117702) group that reacts with sulfhydryl (thiol) groups on the cytotoxic payload.[3] This results in a stable thioether bond.[]

Chemical Properties and Conjugation Chemistry

The fundamental difference between these two linkers lies in their conjugation chemistry, which in turn affects the homogeneity and stability of the resulting ADC.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Reactive Groups Azide (-N₃), Carboxylic Acid (-COOH)N-hydroxysuccinimide (NHS) ester, Maleimide
Conjugation Chemistry Click Chemistry (CuAAC or SPAAC)[1]Amine-to-thiol conjugation
Target Residues on Antibody Non-natural amino acids with alkyne groups (for site-specific conjugation) or modified lysines/cysteines.Primary amines (e.g., lysine)[3]
Target Groups on Payload Alkyne or strained alkyne (e.g., DBCO, BCN)[1]Thiol (-SH)
Bond Formed 1,2,3-Triazole[5]Thioether[]
Reaction Specificity High (Bioorthogonal)[2]High for maleimide-thiol reaction at pH 6.5-7.5[6]
Potential for Homogeneity High, especially with site-specific incorporation of the alkyne handle.[7]Low to moderate, due to multiple available lysine residues, leading to heterogeneous DAR.[8]

Performance Comparison

Direct head-to-head experimental data comparing this compound and SMCC is limited. However, a comparative analysis can be drawn from the known performance characteristics of azide-linked and SMCC-linked ADCs.

Performance ParameterThis compound (Click Chemistry)SMCC (Maleimide Chemistry)
Linker Stability The resulting 1,2,3-triazole ring is exceptionally stable and resistant to hydrolysis, oxidation, and enzymatic degradation.[5][9]The thioether bond is generally stable. However, the succinimide (B58015) ring can undergo a retro-Michael reaction, leading to potential payload deconjugation, though hydrolysis of the ring can lead to a more stable, ring-opened form.[10][11]
Drug-to-Antibody Ratio (DAR) Can be precisely controlled, often achieving a homogeneous DAR, especially with site-specific conjugation methods.[7]Results in a heterogeneous mixture of ADCs with varying DARs (typically 0-8), which can impact pharmacokinetics and efficacy.[8][12]
In Vitro & In Vivo Efficacy Studies on click chemistry-based ADCs have shown significant and sustained tumor regression in preclinical models, outperforming some traditional ADCs.[13]Clinically validated efficacy with approved ADCs like Kadcyla®. Efficacy is dependent on target antigen expression.[14]
Off-Target Toxicity The high stability of the triazole linkage is expected to minimize premature payload release and associated off-target toxicity.[5] However, the use of a copper catalyst in CuAAC can be a concern, though SPAAC avoids this.[2]Premature drug release due to linker instability can contribute to off-target toxicity.[14][15] The heterogeneity of the ADC can also lead to species with high DAR that have faster clearance and increased toxicity.[8]

Experimental Protocols

Protocol 1: ADC Preparation using this compound via CuAAC

This protocol outlines a general procedure for conjugating an azide-containing linker to an alkyne-modified antibody.

1. Antibody Modification (Introduction of Alkyne Handle):

  • An alkyne-containing reactive group is introduced onto the antibody. This can be achieved through modification of native amino acids or by site-specifically incorporating an unnatural amino acid bearing an alkyne group.

2. Drug-Linker Synthesis:

  • The carboxylic acid group of this compound is activated (e.g., using EDC/NHS chemistry) and reacted with an amine-containing cytotoxic drug to form a stable amide bond.

3. CuAAC Reaction:

  • The alkyne-modified antibody is dissolved in a suitable buffer (e.g., PBS, pH 7.4).

  • The azide-functionalized drug-linker is added to the antibody solution in a desired molar excess.

  • A freshly prepared solution of a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA) is added to the mixture to catalyze the click reaction.

  • The reaction is incubated at room temperature for 1-4 hours.

4. Purification:

  • The resulting ADC is purified using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted drug-linker, catalyst, and other reagents.

5. Characterization:

  • The DAR is determined using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.[1][16]

Protocol 2: ADC Preparation using SMCC

This protocol describes the conventional two-step conjugation process for SMCC.

1. Antibody Modification:

  • The antibody is buffer-exchanged into an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • SMCC, dissolved in a compatible organic solvent like DMSO, is added to the antibody solution at a specific molar ratio to control the degree of modification.

  • The reaction is allowed to proceed for 1-2 hours at room temperature to form stable amide bonds with lysine residues.

  • Excess, unreacted SMCC is removed using a desalting column.

2. Conjugation of Payload:

  • The thiol-containing cytotoxic payload is dissolved in a suitable solvent.

  • The payload solution is added to the maleimide-activated antibody solution.

  • The reaction mixture is incubated for 2-4 hours at room temperature to allow the maleimide-thiol reaction to form a stable thioether bond.

3. Quenching and Purification:

  • The reaction can be quenched by adding an excess of a thiol-containing reagent like cysteine.

  • The ADC is purified by SEC or other chromatographic methods to remove unconjugated payload and antibody aggregates.

4. Characterization:

  • The average DAR and distribution of drug-loaded species are determined using HIC-UV/Vis, LC-MS, or other established analytical methods.[8]

Visualizing the Chemistries

cluster_azide This compound Chemistry Ab_alkyne Alkyne-Modified Antibody ADC_triazole ADC with Triazole Linkage Ab_alkyne->ADC_triazole CuAAC or SPAAC Azide_linker 4-(Azidomethyl)benzoic acid-Drug Azide_linker->ADC_triazole

Conjugation via this compound.

cluster_smcc SMCC Chemistry Ab_lysine Antibody (Lysine -NH2) Ab_maleimide Maleimide-Activated Antibody Ab_lysine->Ab_maleimide NHS ester reaction SMCC SMCC SMCC->Ab_maleimide ADC_thioether ADC with Thioether Linkage Ab_maleimide->ADC_thioether Michael addition Drug_thiol Thiol-containing Drug Drug_thiol->ADC_thioether

Conjugation via SMCC linker.

cluster_workflow General ADC Experimental Workflow start Select Antibody and Payload choose_linker Choose Linker Chemistry (Azide vs. SMCC) start->choose_linker conjugation Conjugation Reaction choose_linker->conjugation purification Purification (e.g., SEC, HIC) conjugation->purification characterization Characterization (DAR, Purity, Aggregation) purification->characterization in_vitro In Vitro Studies (Stability, Cytotoxicity) characterization->in_vitro in_vivo In Vivo Studies (Efficacy, PK, Toxicity) in_vitro->in_vivo end Data Analysis and Comparison in_vivo->end

Experimental workflow for ADC preparation and evaluation.

Conclusion

Both this compound and SMCC offer robust methods for the preparation of non-cleavable ADCs. The choice between these two linker technologies depends on the specific goals of the ADC development program.

SMCC represents a well-established and clinically validated approach. Its main drawback is the generation of heterogeneous ADCs, which can complicate manufacturing and characterization.

This compound , utilizing click chemistry, offers the potential for producing more homogeneous ADCs with a precisely controlled DAR, which is a significant advantage for optimizing the therapeutic window. The exceptional stability of the resulting triazole linkage is another key benefit. While SPAAC is preferred to avoid copper-related toxicity, the synthesis of strained alkynes can be more complex.

For researchers aiming for next-generation ADCs with improved homogeneity and stability, this compound and the broader field of bioorthogonal click chemistry represent a promising avenue of exploration. For programs prioritizing a well-trodden path with extensive clinical precedent, SMCC remains a reliable choice. Ultimately, the selection of the optimal linker will depend on a careful evaluation of the target, the payload, and the desired physicochemical and pharmacological properties of the final ADC.

References

Stability of 4-(Azidomethyl)benzoic Acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy and safety of bioconjugates. The stability of the linker directly impacts the pharmacokinetic profile, target engagement, and off-target toxicity of therapeutics like antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of the stability of conjugates formed using 4-(Azidomethyl)benzoic acid, benchmarking them against other commonly used linker technologies. While direct quantitative stability data for this compound conjugates is limited in publicly available literature, a robust comparison can be made by evaluating the stability of the constituent chemical bonds formed during conjugation.

This compound is a bifunctional linker, featuring a carboxylic acid and an azide (B81097) group. The carboxylic acid is typically used to form a stable amide bond with an amine-containing molecule (e.g., a protein lysine (B10760008) residue), while the azide group reacts with an alkyne-functionalized molecule via "click chemistry" to form a highly stable 1,2,3-triazole ring . The exceptional stability of this triazole linkage is a key advantage of this conjugation strategy.[1][2][3][4]

Comparative Stability of Linker Chemistries

The stability of a bioconjugate is critically dependent on the chemical nature of the linkage. Below is a qualitative and quantitative comparison of the stability of the bonds formed by this compound conjugates with other prevalent linker types.

Table 1: Qualitative Stability Comparison of Bioconjugate Linkages

Linker ChemistryBond FormedGeneral Stability in Physiological ConditionsPrimary Mode of Cleavage
This compound Amide and 1,2,3-TriazoleVery HighResistant to hydrolysis and enzymatic degradation[1][2][3][4]
Maleimide-basedThioether (Succinimide)Moderate to LowSusceptible to retro-Michael reaction (thiol exchange)[5]
Disulfide-basedDisulfideLow (Reductively Labile)Reduction in the presence of glutathione (B108866) (GSH)
Hydrazone-basedHydrazoneLow (pH-sensitive)Acid-catalyzed hydrolysis in endosomes/lysosomes
Peptide-based (e.g., Val-Cit)AmideHigh in Human Plasma, Variable in Rodent PlasmaProteolytic cleavage by enzymes (e.g., Cathepsin B)

Table 2: Quantitative Stability Data for Various Linker Types (Illustrative)

Linker TypeModel SystemConditionHalf-life / % RemainingReference
1,2,3-Triazole General observationResistant to hydrolysis, oxidation, and reductionGenerally considered stable under physiological conditions[1][2][3]
Maleimide-ThiolTrastuzumab ConjugateHuman Plasma, 37°C~80% remaining after 72h (site-dependent)[6]
Maleimide-ThiolscFv-Fc ConjugateHuman Plasma, 37°CMajority exchanged with albumin within 4h[6]
Dipeptide (Val-Cit)Anti-CD30 ADCMouse Circulation~144 hours (6.0 days)
Dipeptide (Val-Cit)Anti-CD30 ADCCynomolgus Monkey Circulation~230 hours (9.6 days)

Note: The stability of maleimide-based conjugates is highly dependent on the local chemical environment at the conjugation site.

In-depth Analysis of Linkage Stability

This compound Conjugates: The robustness of these conjugates stems from the formation of two highly stable bonds:

  • Amide Bond: The amide bond formed from the carboxylic acid is known for its exceptional stability and resistance to hydrolysis under physiological conditions.

  • 1,2,3-Triazole Ring: The triazole ring, formed via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), is remarkably stable. It is resistant to acidic and basic hydrolysis, oxidation, reduction, and enzymatic degradation.[1][2][3][4] This makes the triazole linkage a significant improvement over more labile linkages, particularly for applications requiring long-term in vivo stability.[1]

Maleimide-based Conjugates: These are widely used for their reactivity towards thiols on cysteine residues. However, the resulting thioether bond within the succinimide (B58015) ring is susceptible to a retro-Michael reaction. This can lead to the exchange of the linker-payload with other thiols in the biological milieu, such as albumin and glutathione, resulting in premature drug release and potential off-target toxicity.[5]

Disulfide-based Conjugates: These linkers are designed to be cleaved in the reducing environment of the cell. While stable in the bloodstream, they are readily cleaved by reducing agents like glutathione, which is present in higher concentrations inside cells. The stability can be tuned by modifying the steric hindrance around the disulfide bond.

Experimental Protocols

To empirically determine and compare the stability of bioconjugates, a combination of in vitro and in vivo assays is essential.

In Vitro Serum/Plasma Stability Assay

Objective: To assess the stability of the bioconjugate in serum or plasma by monitoring the amount of intact conjugate over time.

Materials:

  • Purified bioconjugate

  • Human or other species-specific serum or plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical system (e.g., HPLC, LC-MS)

  • Protein precipitation agent (e.g., acetonitrile)

Procedure:

  • Prepare a stock solution of the bioconjugate in PBS.

  • Dilute the stock solution into pre-warmed serum or plasma to a final concentration of 1 mg/mL.

  • As a control, prepare a similar dilution in PBS.

  • Incubate all samples at 37°C.

  • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • For plasma/serum samples, precipitate proteins by adding 3 volumes of cold acetonitrile. Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant (for released payload) and/or the intact conjugate (after affinity purification) by a suitable analytical method like LC-MS to determine the percentage of intact conjugate remaining relative to the t=0 sample.[7][8]

Forced Degradation Study

Objective: To evaluate the stability of the linkage under various stress conditions.

Procedure:

  • Prepare solutions of the conjugate in different buffers (e.g., acidic, basic, neutral).

  • Subject the samples to various stress conditions:

    • Hydrolytic: Incubate at different pH values (e.g., pH 4, 7.4, 9) at 37°C.[1]

    • Oxidative: Treat with a mild oxidizing agent like 3% hydrogen peroxide.[1]

    • Reductive: Incubate with a reducing agent such as 10 mM glutathione (GSH).[1]

    • Thermal: Incubate at elevated temperatures (e.g., 50°C).[1]

  • Collect aliquots at various time points and analyze for degradation products using HPLC or LC-MS.[1]

Visualizing Experimental Workflows and Relationships

To aid in the conceptualization of the stability assessment and the relationships between different linker types, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep Bioconjugate Stock Solution dilute_serum Dilute in Serum/Plasma prep->dilute_serum dilute_pbs Dilute in PBS (Control) prep->dilute_pbs incubate Incubate at 37°C dilute_serum->incubate dilute_pbs->incubate timepoint Collect Timepoints incubate->timepoint precipitate Protein Precipitation (ACN) timepoint->precipitate analyze LC-MS Analysis precipitate->analyze

Caption: Experimental workflow for assessing bioconjugate stability in serum.

linker_stability_comparison center Linker Stability high High Stability (e.g., Amide, Triazole) center->high Resistant to Hydrolysis/Enzymes moderate Moderate Stability (e.g., Maleimide) center->moderate Prone to Thiol Exchange low Low Stability (Cleavable) (e.g., Disulfide, Hydrazone) center->low Environmentally Sensitive

Caption: Conceptual comparison of bioconjugate linker stability.

Conclusion

Conjugates prepared using this compound are expected to exhibit exceptional stability due to the formation of robust amide and 1,2,3-triazole linkages.[1][2][3][4] This high stability profile makes this linker an excellent choice for applications requiring long circulation times and minimal premature payload release, thereby potentially offering a wider therapeutic window compared to conjugates with more labile linkers like those based on maleimide (B117702) or disulfide chemistry. For applications where controlled, triggered release of a payload is desired, other linker technologies may be more appropriate. The experimental protocols provided herein offer a framework for the empirical validation of the stability of this compound conjugates and their comparison with other linker platforms.

References

A Comparative Guide to the Specificity of 4-(Azidomethyl)benzoic Acid in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and efficient linking of molecules is paramount. 4-(Azidomethyl)benzoic acid (AzMBA) has emerged as a valuable tool, leveraging the power of click chemistry to facilitate the creation of complex biomolecular architectures. This guide provides an objective comparison of AzMBA's performance with alternative reagents, supported by general experimental data and detailed methodologies for its application.

Overview of this compound Reactions

This compound is a bifunctional linker molecule characterized by a benzyl (B1604629) azide (B81097) group and a carboxylic acid. This structure allows for a two-step conjugation strategy. The azide group serves as a reactive handle for highly specific and efficient click chemistry reactions, while the carboxylic acid can be activated to form stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.

The primary utility of the azide functionality lies in its participation in two main types of bioorthogonal reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group of AzMBA and a terminal alkyne on a target molecule. The reaction is catalyzed by copper(I) ions and is known for its high yields and specificity.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs between an azide and a strained alkyne, such as dibenzocyclooctyne (DBCO).[1][2] The inherent ring strain of the alkyne drives the reaction forward, eliminating the need for a potentially cytotoxic copper catalyst and making it ideal for applications in living systems.[3]

Comparison with Alternative Azide Linkers

The choice of an azide-containing linker is a critical decision in the design of bioconjugation experiments. While specific kinetic data for this compound is not extensively available in peer-reviewed literature, a qualitative comparison can be made based on the general properties of its structural class (benzylic azides) against other common azide linkers.

Linker TypeStructureKey AdvantagesKey DisadvantagesTypical Applications
This compound Aromatic core with a benzylic azide and a carboxylic acid- Rigid structure can provide defined spacing. - Carboxylic acid allows for straightforward activation and conjugation to amines.- Aromatic core can increase hydrophobicity. - Benzylic azide may have slightly different reactivity compared to simple alkyl azides.- Antibody-drug conjugates (ADCs) - Surface functionalization - Synthesis of probes
Aliphatic PEG Azides (e.g., Azido-PEG-NHS ester) Flexible polyethylene (B3416737) glycol (PEG) chain with a terminal azide and a reactive group- Excellent water solubility.[4] - PEG spacer can reduce aggregation and improve pharmacokinetics.[4] - Flexible linker.- Can be less structurally defined than aromatic linkers.- Improving solubility and pharmacokinetics of bioconjugates.[4] - Protein labeling.[4]
Chelating Azides (e.g., Picolyl Azides) Contains a chelating moiety that coordinates with the copper catalyst- Significantly enhanced reaction rates in CuAAC.[4] - Allows for lower copper catalyst concentrations.- Synthesis can be more complex.- Live-cell imaging.[4] - Applications requiring low catalyst concentrations.[4]
Bifunctional Aromatic Azides (e.g., 3-azido-5-(azidomethyl)benzoic acid) Aromatic core with two azide groups and a carboxylic acid- Allows for dual functionalization or crosslinking.[4]- Potential for more complex reaction mixtures and purification.- Crosslinking applications.[4] - Dendrimer synthesis.[4] - ADC development.[4]

Experimental Protocols

The following are detailed protocols for the use of this compound in bioconjugation reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-free buffer (e.g., MES buffer)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Quenching solution (e.g., 50 mM EDTA)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in an organic solvent such as DMF or DMSO.

    • Add EDC and NHS (typically 1.2 equivalents each relative to the carboxylic acid) to the solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester.

  • Conjugation to an amine-containing molecule (if necessary):

    • Add the activated AzMBA-NHS ester to a solution of an amine-containing molecule (e.g., a drug or a dye) in a suitable buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Purify the AzMBA-conjugate using an appropriate method.

  • CuAAC Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein and the AzMBA-conjugate in the reaction buffer. A typical molar excess of the azide linker is 10-50 fold over the protein.[4]

    • Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution.[5] Let this stand for 1-2 minutes.[5]

    • Initiation of Reaction: Add the catalyst premix to the protein-linker solution.

    • Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species.[4] Final concentrations are typically in the range of 50-250 µM for copper and 1-5 mM for sodium ascorbate.[6][7]

  • Incubation and Quenching:

    • Incubate the reaction at room temperature for 1-4 hours.[7] The reaction can be performed on a slow rotisserie to ensure mixing.[7]

    • Quench the reaction by adding the EDTA solution to chelate the copper ions.[5]

  • Purification:

    • Remove unreacted small molecules and the catalyst using size-exclusion chromatography or dialysis.[5]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-modified Protein

This protocol describes the copper-free labeling of an AzMBA-modified molecule to a DBCO-functionalized protein.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-conjugate (prepared as in Protocol 1, steps 1 & 2)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-modified protein and the AzMBA-conjugate. A 2- to 5-fold molar excess of the azide-containing molecule is typically used.

    • The reaction can be performed in an aqueous buffer, and if solubility is an issue, a co-solvent like DMSO or DMF can be used (typically up to 20%).[8]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[8]

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography to remove any unreacted small molecules.

Visualizations

To facilitate a clearer understanding of the experimental workflows, the following diagrams are provided.

CuAAC_Workflow cluster_activation AzMBA Activation cluster_conjugation CuAAC Reaction cluster_purification Purification AzMBA This compound Activated_AzMBA AzMBA-NHS ester AzMBA->Activated_AzMBA Activation EDC_NHS EDC, NHS EDC_NHS->Activated_AzMBA Azide_Conjugate AzMBA-conjugate Activated_AzMBA->Azide_Conjugate Conjugation to Payload Alkyne_Protein Alkyne-modified Protein Labeled_Protein Labeled Protein Alkyne_Protein->Labeled_Protein Azide_Conjugate->Labeled_Protein CuSO4 CuSO4 CuSO4->Labeled_Protein Catalyst Ascorbate Sodium Ascorbate Ascorbate->Labeled_Protein Reducing Agent THPTA THPTA THPTA->Labeled_Protein Ligand Purification Size-Exclusion Chromatography Labeled_Protein->Purification

CuAAC Experimental Workflow

SPAAC_Workflow cluster_azide_prep Azide Preparation cluster_reaction SPAAC Reaction cluster_purification_spaac Purification AzMBA_conjugate AzMBA-conjugate Labeled_Protein_SPAAC Labeled Protein AzMBA_conjugate->Labeled_Protein_SPAAC Copper-free Click Reaction DBCO_Protein DBCO-modified Protein DBCO_Protein->Labeled_Protein_SPAAC Purification_SPAAC Size-Exclusion Chromatography Labeled_Protein_SPAAC->Purification_SPAAC

SPAAC Experimental Workflow

References

A Comparative Guide to the Cross-Reactivity of 4-(Azidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) and bioorthogonal click chemistry are powerful techniques for elucidating these interactions. 4-(Azidomethyl)benzoic acid is a versatile reagent that incorporates functionalities for both methodologies, offering a dual approach to understanding protein-ligand binding and other molecular associations. This guide provides a comprehensive comparison of the cross-reactivity of this compound with alternative reagents, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

Dual Reactivity of this compound

This compound possesses two distinct reactive moieties: an aryl azide (B81097) and a benzylic azide. The aryl azide group can be photo-activated by UV light to form a highly reactive nitrene, which can insert non-specifically into C-H and N-H bonds in close proximity, making it suitable for photoaffinity labeling. The benzylic azidomethyl group is amenable to bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the specific attachment of reporter tags.

Performance Comparison in Photoaffinity Labeling

The choice of a photo-crosslinker is critical for the success of photoaffinity labeling experiments. Key considerations include the wavelength of activation, cross-linking efficiency, and the potential for non-specific binding. While specific quantitative data for this compound is not extensively available in the literature, a close structural analog, 3-azido-5-(azidomethyl)benzoic acid, provides valuable comparative insights against other common photo-crosslinkers like benzophenones and diazirines.

FeatureAryl Azides (e.g., this compound)BenzophenonesDiazirines
Photo-activation Wavelength Typically 260–365 nm (can be shifted with modifications)[1]~350–360 nm[1]~350–380 nm[1]
Cross-linking Efficiency Generally lower yields (<30%), but can be improved[1][2][3]Generally higher yields than aryl azides[1]High reactivity, but yields can be variable[1]
Reactive Intermediate Nitrene[3]Triplet diradical[3]Carbene[4]
Reactivity with Water Can react with water, which is an irreversible quenching pathway.[3]Low reactivity with water, and quenching is reversible.[3]Can be quenched by water.
Potential for Non-specific Binding Higher potential due to the longer lifetime of the nitrene intermediate.[3]Can occur, influenced by probe design.[3]Can exhibit preferential labeling of acidic amino acids.[5]
Handling and Stability Generally stable to ambient light, but should be protected from prolonged exposure.[6]Generally stable to ambient light.[3]Stable at various pH values and against nucleophiles.[4]

Performance Comparison in Click Chemistry

The azidomethyl group of this compound allows for its use in click chemistry, most notably in the strain-promoted azide-alkyne cycloaddition (SPAAC) which is a copper-free method ideal for live-cell applications.

FeatureStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Key Reagents Azide-labeled biomolecule, cyclooctyne (B158145) probe (e.g., DBCO, BCN)Azide-labeled biomolecule, alkyne-probe, Cu(I) source, reducing agent
Reaction Speed Fast (minutes to hours), generally slower than CuAAC.[7]Very fast (minutes to a few hours).[7]
Biocompatibility Highly biocompatible due to the absence of a metal catalyst, making it suitable for in vivo studies.[7]The cytotoxicity of the Cu(I) catalyst can be a concern for live-cell imaging, though ligands can mitigate this.[7]
Advantages No catalyst required; excellent for live-cell and in vivo imaging.[7]High reaction efficiency and kinetics; small size of the alkyne tag.[7]
Disadvantages Cyclooctyne probes can be bulky and may have lower solubility.Potential for cellular toxicity from the copper catalyst.

Experimental Protocols

Protocol 1: Photoaffinity Labeling using this compound-NHS Ester

This protocol outlines the general steps for a photoaffinity labeling experiment using the N-hydroxysuccinimide (NHS) ester of this compound to label a target protein.

1. Activation of this compound:

  • Dissolve this compound, N-hydroxysuccinimide (NHS), and a carbodiimide (B86325) coupling agent (e.g., EDC or DCC) in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

  • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C to form the NHS ester.

2. Protein Labeling:

  • Prepare the target protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Add the activated this compound-NHS ester solution to the protein solution. A starting molar excess of 20:1 (reagent:protein) is recommended, but should be optimized.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.

  • Remove excess, unreacted reagent by size-exclusion chromatography or dialysis.

3. Photo-crosslinking:

  • Place the labeled protein solution in a UV-transparent container on a cooling block to prevent heat-induced denaturation.

  • Irradiate the sample with a UV lamp at a wavelength of 260-365 nm. Optimal irradiation time (typically 5-30 minutes) should be determined empirically.[8]

4. Analysis:

  • Analyze the cross-linked products by SDS-PAGE, followed by Western blotting or mass spectrometry to identify interacting partners.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a this compound-labeled biomolecule to a dibenzocyclooctyne (DBCO)-containing reporter molecule.

1. Preparation of Reactants:

  • Prepare a stock solution of the this compound-labeled biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Prepare a stock solution of the DBCO-reporter (e.g., DBCO-biotin, DBCO-fluorophore) in DMSO.

2. SPAAC Reaction:

  • In a microcentrifuge tube, combine the azide-labeled biomolecule and the DBCO-reporter. A 1.5 to 3-fold molar excess of the DBCO reagent is often used.[9]

  • The reaction can be performed at room temperature or 4°C. Typical reaction times range from 1 to 12 hours.[9]

3. Analysis:

  • The resulting conjugate can be analyzed by various methods depending on the reporter tag used, such as SDS-PAGE with in-gel fluorescence scanning for fluorescent reporters or Western blotting with streptavidin-HRP for biotinylated reporters.

  • Purification of the conjugate can be achieved by size-exclusion chromatography or dialysis to remove unreacted DBCO-reporter.

Visualizing Workflows and Mechanisms

PhotoaffinityLabelingWorkflow cluster_activation Activation cluster_labeling Labeling cluster_crosslinking Cross-linking cluster_analysis Analysis A This compound ActivatedEster This compound-NHS ester A->ActivatedEster DMF/DMSO, RT NHS NHS, EDC/DCC NHS->ActivatedEster LabeledProtein Labeled Protein ActivatedEster->LabeledProtein PBS, pH 7.4 Protein Target Protein Protein->LabeledProtein CrosslinkedComplex Cross-linked Complex LabeledProtein->CrosslinkedComplex UV UV Light (260-365 nm) UV->CrosslinkedComplex Analysis SDS-PAGE, MS CrosslinkedComplex->Analysis

SPAAC_Mechanism Azide R1-N₃ Triazole Triazole Product Azide->Triazole DBCO DBCO-R2 DBCO->Triazole Strain-Promoted Cycloaddition

ReactionPathways cluster_aryl_azide Aryl Azide Pathway cluster_benzophenone Benzophenone Pathway cluster_diazirine Diazirine Pathway ArylAzide Aryl Azide Nitrene Singlet Nitrene ArylAzide->Nitrene UV Light TripletNitrene Triplet Nitrene Nitrene->TripletNitrene Intersystem Crossing Insertion C-H/N-H Insertion Nitrene->Insertion TripletNitrene->Insertion Benzophenone Benzophenone TripletDiradical Triplet Diradical Benzophenone->TripletDiradical UV Light H_Abstraction H-Abstraction TripletDiradical->H_Abstraction CovalentBond C-C Bond H_Abstraction->CovalentBond Diazirine Diazirine Carbene Carbene Diazirine->Carbene UV Light Diazo Diazo Intermediate Diazirine->Diazo UV Light Insertion2 Insertion Carbene->Insertion2 Diazo->Carbene -N₂

References

A Comparative Guide to the Conjugation of 4-(Azidomethyl)benzoic Acid for Biopharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of conjugation methodologies utilizing 4-(Azidomethyl)benzoic acid, a versatile bifunctional linker. We will delve into the prevalent "click chemistry" approaches, compare them with traditional methods, and provide detailed experimental protocols and supporting data to inform your bioconjugation strategies.

Introduction to this compound in Bioconjugation

This compound is a valuable tool in bioconjugation due to its dual functionality. The carboxylic acid group allows for straightforward coupling to amine-containing biomolecules, such as proteins and peptides, through amide bond formation. The azido (B1232118) group serves as a handle for highly specific and efficient "click chemistry" reactions, enabling the attachment of a wide array of payloads, including small molecule drugs, fluorescent dyes, and imaging agents. This linker is particularly prominent in the construction of antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) and linker stability are paramount.

Comparison of Conjugation Chemistries

The primary methods for conjugating this compound involve its azide (B81097) functionality, namely Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These can be compared with traditional amine-reactive conjugation methods, such as those employing N-hydroxysuccinimide (NHS) esters.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)NHS Ester Chemistry
Reaction Type Click ChemistryClick ChemistryAmine-reactive acylation
Specificity HighHighModerate (reacts with primary amines)
Reaction Rate FastVery FastModerate
Biocompatibility Requires copper catalyst (can be cytotoxic)Catalyst-free, highly biocompatibleGenerally biocompatible, but can lead to protein aggregation
Typical Yield HighHighVariable, can be high under optimized conditions
Stability of Linkage Very Stable TriazoleVery Stable TriazoleStable Amide Bond
Key Advantage High efficiency and specificity in vitro.[1]Excellent for in vivo and live-cell applications due to the absence of a toxic catalyst.Well-established and straightforward for amine-containing biomolecules.
Key Disadvantage Potential for copper-induced cytotoxicity limits in vivo use.Requires specialized and often more expensive strained alkyne reagents.Can result in a heterogeneous product with varying degrees of conjugation.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Payload to an Antibody using this compound via CuAAC

This protocol outlines the activation of this compound to an NHS ester, its conjugation to an antibody, and the subsequent "clicking" of an alkyne-functionalized payload.

Materials:

  • Antibody of interest in phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyne-functionalized payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Desalting columns

Procedure:

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF.

    • Incubate at room temperature for 1 hour to form the NHS ester.

  • Conjugation to Antibody:

    • To the antibody solution (e.g., 5 mg/mL in PBS), add the activated NHS ester solution (typically a 10-20 fold molar excess).

    • React for 2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted linker via a desalting column, exchanging the buffer to PBS.

  • CuAAC Reaction ("Clicking" the Payload):

    • Prepare a stock solution of the alkyne-payload in DMF or DMSO.

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

    • To the antibody-azide conjugate, add the alkyne-payload (typically 5-10 molar equivalents per azide).

    • Add the THPTA ligand to the CuSO₄ solution.

    • Add the copper/THPTA solution followed by the sodium ascorbate solution to the antibody mixture to initiate the click reaction.

    • Incubate for 1-2 hours at room temperature.

  • Purification:

    • Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) to remove unreacted payload and catalyst components.

Protocol 2: One-Step Conjugation via SPAAC (for pre-functionalized biomolecules)

This protocol is for the direct conjugation of an azide-functionalized biomolecule (using a derivative of this compound) to a biomolecule containing a strained alkyne.

Materials:

  • Azide-functionalized biomolecule (e.g., protein modified with this compound NHS ester)

  • Strained alkyne (e.g., DBCO, BCN) functionalized payload

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized biomolecule and the strained alkyne-payload in the reaction buffer. A typical molar ratio is 1:3 to 1:5 of biomolecule to payload.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the specific strained alkyne used.

  • Purification:

    • Purify the conjugate using an appropriate method such as SEC, dialysis, or affinity chromatography to remove the excess payload.

Visualizing the Workflow and Signaling Pathway

experimental_workflow cluster_activation Activation cluster_conjugation Amine Conjugation cluster_click Click Chemistry (CuAAC) cluster_purification Purification A This compound C Activated NHS Ester A->C 1 hr, RT B NHS/EDC in DMF B->C E Antibody-Azide C->E 2 hrs, RT D Antibody D->E H Antibody-Drug Conjugate (ADC) E->H 1-2 hrs, RT F Alkyne-Payload F->H G CuSO4/Ascorbate G->H I Purified ADC H->I SEC

A generalized workflow for antibody-drug conjugation using this compound.

signaling_pathway cluster_cell Cancer Cell ADC Antibody-Drug Conjugate Receptor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload Released Cytotoxic Payload Lysosome->Payload Antibody Degradation DNA DNA Damage Payload->DNA Apoptosis Apoptosis DNA->Apoptosis

Mechanism of action for an ADC utilizing a non-cleavable linker.

Conclusion

This compound is a highly effective bifunctional linker for bioconjugation, offering access to the robust and specific reactions of click chemistry. The choice between CuAAC and SPAAC will depend on the specific application, with CuAAC being a highly efficient in vitro method and SPAAC being the preferred choice for live-cell and in vivo systems. While traditional NHS ester chemistry is a viable alternative for amine-containing biomolecules, click chemistry approaches generally offer higher specificity and can lead to more homogeneous conjugates. The provided protocols offer a starting point for the development of bioconjugation strategies, which should be optimized for each specific application.

References

A Comparative Guide to Click Chemistry Reagents for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. Click chemistry has emerged as a powerful toolbox for these applications, offering a suite of bioorthogonal reactions that are highly specific, efficient, and biocompatible. This guide provides a comparative analysis of the most prominent click chemistry reagents, focusing on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. We present a quantitative comparison of their performance, detailed experimental protocols for protein labeling, and visualizations of experimental workflows and a relevant biological signaling pathway.

Quantitative Comparison of Click Chemistry Reactions

The choice of a click chemistry reaction often depends on a trade-off between reaction kinetics and biocompatibility. The following table summarizes the key quantitative parameters of CuAAC, SPAAC, and IEDDA reactions to aid in selecting the most appropriate reagent for a specific application.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Reaction Rate (k) 10 to 10⁴ M⁻¹s⁻¹[1]~1.2 x 10⁻³ to 8 M⁻¹s⁻¹[1][2]1 to 10⁶ M⁻¹s⁻¹[2]
Biocompatibility Lower, due to copper catalyst toxicity.[3]High, as it is copper-free.[3]Very high, catalyst-free and extremely fast.[4][5]
Reactants Terminal Alkyne + Azide (B81097)Strained Cyclooctyne (e.g., DBCO, BCN) + Azide[3]Electron-deficient Tetrazine + Strained Alkenes (e.g., TCO, Norbornene)[2][6]
Catalyst Required Yes (Copper(I))[3]No[3]No[4]
Typical Reaction Time Minutes to a few hours[3]Several hours to overnight[3]Seconds to minutes[2]
Regioselectivity High (yields 1,4-disubstituted triazole)[3]Low (mixture of regioisomers)[3]High
Common Applications In vitro bioconjugation, materials science, drug discovery.[7]Live cell imaging, in vivo labeling.[8]Live cell imaging, real-time tracking of biomolecules, pre-targeting for imaging and therapy.[4][6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry in a research setting. Below are representative protocols for protein labeling using CuAAC, SPAAC, and IEDDA.

Protocol 1: Protein Labeling in Cell Lysates using CuAAC

This protocol describes the labeling of an azide-modified protein in a cell lysate with an alkyne-containing fluorescent dye.

Materials:

  • Cell lysate containing the azide-modified protein of interest (1-5 mg/mL)

  • Alkyne-fluorophore conjugate (e.g., Alkyne-TAMRA), 2.5 mM stock in DMSO

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM in water

  • Copper(II) sulfate (B86663) (CuSO₄), 20 mM in water

  • Sodium ascorbate (B8700270), 300 mM in water (freshly prepared)

  • Phosphate-buffered saline (PBS)

Procedure:

  • To 50 µL of protein lysate in a microfuge tube, add 90 µL of PBS.

  • Add 20 µL of the 2.5 mM alkyne-fluorophore stock solution.

  • Add 10 µL of the 100 mM THPTA solution and vortex briefly.

  • Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.

  • Initiate the click reaction by adding 10 µL of the 300 mM sodium ascorbate solution. Vortex the mixture immediately.

  • Protect the reaction from light and incubate at room temperature for 30 minutes.

  • The labeled protein is now ready for downstream analysis (e.g., SDS-PAGE, western blot).

Protocol 2: Live Cell Surface Protein Labeling using SPAAC

This protocol outlines the labeling of a cell surface protein, which has been metabolically engineered to incorporate an azide-bearing sugar, with a cyclooctyne-functionalized dye.

Materials:

  • Mammalian cells cultured on glass-bottom dishes

  • Growth medium containing 50 µM Ac₄ManNAz (peracetylated N-azidoacetylmannosamine) for 48 hours to introduce azides onto cell surface glycans

  • Dibenzocyclooctyne (DBCO)-functionalized fluorescent dye (e.g., DBCO-Cy5), 1 mM stock in DMSO

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

Procedure:

  • Culture cells in the presence of Ac₄ManNAz for 48 hours to allow for metabolic incorporation of the azide groups into cell surface glycoproteins.

  • Gently aspirate the growth medium and wash the cells twice with DPBS.

  • Prepare the labeling solution by diluting the DBCO-dye stock solution to a final concentration of 25 µM in DPBS.

  • Add the labeling solution to the cells and incubate for 1 hour at 37°C.

  • Aspirate the labeling solution and wash the cells three times with DPBS.

  • The cells are now labeled and ready for imaging by fluorescence microscopy.

Protocol 3: Rapid Live Cell Protein Labeling using IEDDA

This protocol details the rapid labeling of a cell surface receptor incorporating a trans-cyclooctene (B1233481) (TCO)-bearing unnatural amino acid with a tetrazine-conjugated fluorophore.

Materials:

  • Mammalian cells expressing the protein of interest with a genetically encoded TCO-containing amino acid

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5), 1 mM stock in DMSO

  • Cell culture medium

Procedure:

  • Culture the cells expressing the TCO-modified protein of interest.

  • Prepare the labeling medium by diluting the tetrazine-fluorophore stock solution to a final concentration of 5-10 µM in pre-warmed cell culture medium.

  • Aspirate the old medium from the cells and add the labeling medium.

  • Incubate the cells for 5-15 minutes at 37°C. Due to the rapid kinetics of the IEDDA reaction, longer incubation times are often not necessary.

  • Aspirate the labeling medium and wash the cells twice with fresh culture medium.

  • The cells are now ready for live imaging.

Visualizations

Graphical representations of experimental workflows and biological pathways can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language.

G cluster_workflow Experimental Workflow: Protein Labeling via Click Chemistry start Start: Prepare Reagents protein Protein of Interest (with Azide or Alkyne) start->protein reagent Click Reagent (Alkyne/Azide-Fluorophore) start->reagent mix Mix Protein and Reagent with Catalyst (if CuAAC) protein->mix reagent->mix incubate Incubate (Time and Temp vary by reaction) mix->incubate wash Wash to Remove Excess Reagents incubate->wash analyze Analyze Labeled Protein (e.g., SDS-PAGE, Microscopy) wash->analyze end End analyze->end

Caption: A generalized experimental workflow for labeling a protein of interest using click chemistry.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer Activates Grb2 Grb2 EGFR_dimer->Grb2 Recruits Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Regulates

Caption: A simplified diagram of the EGFR signaling cascade, a pathway often studied using bioorthogonal chemistry.

References

A Comparative Guide to the Research Applications and Limitations of 4-(Azidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, molecular labeling, and the construction of complex biomolecular architectures, the selection of an appropriate linker molecule is of paramount importance. 4-(Azidomethyl)benzoic acid (AMBA) is a bifunctional linker that incorporates a reactive azide (B81097) group for "click chemistry" and a carboxylic acid handle for conjugation to other molecules.[1] This guide provides an objective comparison of AMBA's performance with alternative click chemistry reagents, supported by available experimental data and detailed methodologies. Due to a scarcity of direct quantitative data for AMBA in the scientific literature, this guide will draw upon the established characteristics of its constituent chemical moieties—aryl azides and benzoic acid derivatives—to infer its properties and limitations in a research context.

Performance Comparison of Azide Linkers

The utility of an azide linker is primarily determined by its reactivity in click chemistry reactions, its stability under various experimental conditions, its solubility in aqueous media, and its biocompatibility. AMBA's structure, featuring a benzylic azide and a benzoic acid, presents a unique combination of properties that can be both advantageous and limiting.

Reactivity in Click Chemistry:

This compound can participate in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[2]

  • SPAAC: In strain-promoted, copper-free click chemistry, steric hindrance around the azide group is a more dominant factor than electronic effects.[3][4] The benzylic placement of the azide in AMBA (on a -CH2- group attached to the aromatic ring) offers good steric accessibility, which is favorable for SPAAC reactions with bulky cyclooctynes like DBCO or BCN.[2][4] Research on the structurally related para-azidomethyl-L-phenylalanine (pAMF) suggests that separating the azide from the phenyl ring with a methylene (B1212753) group can be advantageous for the SPAAC reaction.[5]

Stability:

A significant limitation of aryl azides, including AMBA, is their potential instability. They can be sensitive to heat and UV light, which can induce decomposition into highly reactive nitrenes, leading to non-specific reactions.[6] Furthermore, the azide group can be reduced to an amine in the presence of certain reducing agents, which might be present in a biological system.[6]

Solubility:

The benzoic acid component of AMBA introduces a significant limitation regarding its solubility in aqueous buffers at neutral or acidic pH.[6] Benzoic acid itself is sparingly soluble in water.[7] While the carboxylic acid group can be deprotonated at basic pH to form a more soluble carboxylate salt, many biological experiments are conducted at or near physiological pH (7.4), where the solubility of AMBA may be limited.[8] This can lead to challenges in achieving sufficient concentrations for efficient reactions and may cause the compound to precipitate out of solution. In contrast, PEGylated azide linkers offer superior water solubility and can help to reduce the aggregation of bioconjugates.[6]

Biocompatibility:

The primary biocompatibility concern for CuAAC reactions involving AMBA is the cytotoxicity of the copper(I) catalyst, which can generate reactive oxygen species.[9][10] While the use of copper-chelating ligands like THPTA can mitigate this toxicity to some extent, it remains a significant hurdle for live-cell imaging and in vivo applications.[1][10] For such applications, SPAAC is the preferred method as it obviates the need for a metal catalyst.[11] The benzoic acid moiety itself has been shown to have cytotoxic effects on various cancer cell lines, which could be a confounding factor in certain biological assays.[12]

Data Presentation

The following table summarizes the inferred performance characteristics of this compound and compares them with other common classes of azide linkers. The data for alternative linkers is based on published reports, while the information for AMBA is extrapolated from the properties of aryl azides and benzoic acid derivatives.

FeatureThis compound (Inferred)Aliphatic PEG Azides (e.g., Azido-PEG-NHS ester)Chelating Azides (e.g., Picolyl Azides)Fluorinated Aromatic Azides
CuAAC Reactivity Moderate; potentially slightly enhanced by the benzoic acid group.Standard reactivity for aliphatic azides.[6]Significantly enhanced reaction rates due to copper chelation.Increased reactivity due to electron-withdrawing fluorine atoms.[13]
SPAAC Reactivity Good; favorable steric accessibility of the benzylic azide.[5]Standard reactivity, dependent on steric hindrance.[3][4]Comparable to other aliphatic azides.[6]Potentially altered reactivity based on electronic complementarity with the cyclooctyne.[13]
Solubility Poor in neutral/acidic aqueous solutions; pH-dependent.[6][7]Excellent water solubility imparted by the PEG chain.[6]Dependent on the overall linker structure.Generally hydrophobic, but solubility can be modified.
Stability Moderate; sensitive to heat, UV light, and some reducing agents.[6]Generally stable.[6]Generally comparable to other aliphatic azides.[6]C-F bonds are very stable.[6]
Biocompatibility Potential cytotoxicity from the benzoic acid moiety and copper catalyst (in CuAAC).[10][12]High; PEG is known to be biocompatible.Potential for reduced copper toxicity due to chelation.Generally good, but depends on the specific structure.
Key Applications Bioconjugation, synthesis of molecular probes.[2]Improving solubility and pharmacokinetics of bioconjugates, protein labeling.[6]Live-cell imaging, applications requiring low catalyst concentrations.Copper-free click chemistry, in vivo imaging.[6]

Experimental Protocols

Detailed methodologies for key experiments involving azide linkers are provided below. These protocols can be adapted for use with this compound.

Protocol 1: Activation of this compound via NHS Ester Formation

This protocol describes the activation of the carboxylic acid group of AMBA to form an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on biomolecules.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC or EDC (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours under a dry atmosphere.

    • Monitor the reaction by thin-layer chromatography (TLC). The resulting solution contains the activated AMBA-NHS ester.[14]

  • Conjugation to Biomolecule:

    • Dissolve the amine-containing biomolecule in the reaction buffer.

    • Slowly add the activated AMBA-NHS ester solution to the biomolecule solution with gentle stirring. A molar excess of 5 to 20-fold of the NHS ester over the biomolecule is typically used.[8]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[14]

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of the quenching buffer to consume any unreacted NHS ester.[14]

    • Purify the azide-modified biomolecule by size-exclusion chromatography to remove unreacted linker and byproducts.[14]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol details the "click" reaction between an azide-modified biomolecule and an alkyne-containing probe.[1]

Materials:

  • Azide-modified biomolecule (from Protocol 1)

  • Alkyne-functionalized probe (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the azide-modified biomolecule and the alkyne-functionalized probe (typically in a 1:1.5 to 1:5 molar ratio).[14]

    • Add the reaction buffer to the desired final volume.

  • Catalyst Preparation:

    • In a separate tube, premix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes to form the copper-ligand complex.[1]

  • Initiation of Reaction:

    • Add the copper-ligand complex to the reaction mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 50-500 µM.[14]

  • Incubation and Purification:

    • Incubate the reaction at room temperature for 1-4 hours.[15]

    • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove the catalyst and excess reagents.[6]

Mandatory Visualization

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Protein Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation AMBA_Ligand Ligand tagged with This compound AMBA_Ligand->Receptor Binding Cellular_Response Cellular Response (e.g., Gene Expression) Signal_Transduction->Cellular_Response Modulation experimental_workflow start Start activate_amba Activate this compound (e.g., with NHS/EDC) start->activate_amba conjugate_biomolecule Conjugate to Amine-Biomolecule activate_amba->conjugate_biomolecule purify_azide_biomolecule Purify Azide-Modified Biomolecule (e.g., SEC) conjugate_biomolecule->purify_azide_biomolecule click_reaction Perform Click Reaction (CuAAC or SPAAC) with Alkyne Probe purify_azide_biomolecule->click_reaction purify_final_conjugate Purify Final Bioconjugate click_reaction->purify_final_conjugate characterization Characterize Conjugate (e.g., MS, SDS-PAGE) purify_final_conjugate->characterization end End characterization->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Azidomethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Azidomethyl)benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。